molecular formula C10H12BrNO2S2 B1591654 4-(3-Bromo-benzenesulfonyl)-thiomorpholine CAS No. 850349-32-5

4-(3-Bromo-benzenesulfonyl)-thiomorpholine

Cat. No.: B1591654
CAS No.: 850349-32-5
M. Wt: 322.2 g/mol
InChI Key: ALQQBRRUKQEDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-benzenesulfonyl)-thiomorpholine is a useful research compound. Its molecular formula is C10H12BrNO2S2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Bromo-benzenesulfonyl)-thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromo-benzenesulfonyl)-thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)sulfonylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S2/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQQBRRUKQEDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590104
Record name 4-(3-Bromobenzene-1-sulfonyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-32-5
Record name 4-(3-Bromobenzene-1-sulfonyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Bromo-benzenesulfonyl)-thiomorpholine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Bromo-benzenesulfonyl)-thiomorpholine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-bromo-benzenesulfonyl)-thiomorpholine, a heterocyclic sulfonamide of significant interest in medicinal chemistry. We will delve into its core chemical properties, provide a detailed synthetic protocol, explore its reactivity, and contextualize its importance as a scaffold in modern drug development programs.

Core Molecular Structure and Physicochemical Identity

4-(3-Bromo-benzenesulfonyl)-thiomorpholine belongs to the class of N-arylsulfonylated thiomorpholines. Its structure is characterized by a central thiomorpholine ring, where the nitrogen atom is functionalized with a 3-bromobenzenesulfonyl group. This substitution transforms the basic nitrogen of the thiomorpholine into a non-basic sulfonamide linkage.

The presence of the bromine atom on the phenyl ring at the meta-position provides a crucial reactive handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions. The thiomorpholine moiety, a sulfur-containing analog of morpholine, imparts distinct physicochemical properties compared to its oxygen-containing counterpart, including increased lipophilicity and different hydrogen bonding capabilities, which can be leveraged in drug design to modulate properties like cell permeability and metabolic stability.[1]

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 4-(3-bromophenyl)sulfonylthiomorpholineN/A
Synonyms 1-[(3-Bromobenzene)sulfonyl]thiomorpholine[2]
CAS Number 850349-32-5[2][3]
Molecular Formula C₁₀H₁₂BrNO₂S₂Derived
Molecular Weight 322.24 g/mol Derived
Appearance Expected to be an off-white to pale yellow solidInferred

Synthesis and Characterization

The most direct and industrially scalable synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine involves the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and thiomorpholine. This is a standard method for the formation of sulfonamides.

The causality behind this choice of reactants is straightforward: 3-bromobenzenesulfonyl chloride possesses a highly electrophilic sulfur atom, rendered so by the two electron-withdrawing oxygen atoms and the chlorine leaving group.[4] The secondary amine of the thiomorpholine ring acts as the nucleophile.[5][6] To ensure the reaction proceeds to completion, a non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, thereby preventing the protonation of the starting thiomorpholine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

Materials:

  • Thiomorpholine (1.0 eq)[5][6]

  • 3-Bromobenzenesulfonyl chloride (1.05 eq)[4]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add thiomorpholine (1.0 eq) and dissolve in dichloromethane (approx. 0.1 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of dichloromethane.

  • Add the 3-bromobenzenesulfonyl chloride solution dropwise to the cooled thiomorpholine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

Workflow for Synthesis and Purification

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Purification A Dissolve Thiomorpholine & TEA in DCM B Cool to 0 °C A->B C Add 3-Bromobenzenesulfonyl Chloride Solution Dropwise B->C D Warm to RT C->D E Stir for 2-4h D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Wash with NaHCO3 & Brine G->H I Dry (MgSO4) & Concentrate H->I J Flash Column Chromatography I->J K Obtain Pure Product J->K

Caption: Synthesis and purification workflow.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is dominated by two key features: the sulfonamide linkage and the aryl bromide.

  • Sulfonamide Stability: The N-S bond in the sulfonamide is exceptionally stable to a wide range of chemical conditions, including many acidic, basic, and redox environments. This chemical robustness makes the sulfonamide a reliable and stable linker in complex molecule synthesis.

  • Aryl Bromide Reactivity: The bromine atom on the aromatic ring is the primary site for synthetic elaboration. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes.

This versatility allows the molecule to serve as a versatile building block for creating libraries of analogs, where the 3-position of the phenyl ring can be functionalized with a wide array of different substituents to explore structure-activity relationships (SAR).

Relevance and Application in Drug Discovery

The thiomorpholine sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[7] Both the thiomorpholine ring and the sulfonamide group contribute to favorable pharmacological properties.

  • Thiomorpholine as a Bioisostere: Thiomorpholine is often used as a bioisostere of morpholine. The substitution of oxygen with sulfur increases the lipophilicity of the molecule, which can enhance membrane permeability and alter metabolic pathways.[1]

  • Pharmacological Precedent: Thiomorpholine sulfonamides have been successfully developed as potent enzyme inhibitors. A notable example is their use in the design of Tumor Necrosis Factor-α-Converting Enzyme (TACE) inhibitors for the treatment of rheumatoid arthritis.[8][9] In these inhibitors, the sulfonamide group often acts as a key binding element, coordinating with active site metals or forming critical hydrogen bonds.

Logical Workflow in a Drug Discovery Program

G A 4-(3-Bromo-benzenesulfonyl) -thiomorpholine (Core Scaffold) B Library Synthesis via Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Analogs (Varying R-group) B->C D High-Throughput Screening (HTS) Against Target C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Use as a scaffold in drug discovery.

The utility of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is clear: it serves as an advanced, ready-to-use building block. A drug discovery program can acquire or synthesize this core and immediately begin creating a diverse library of compounds by leveraging the reactivity of the aryl bromide. This strategy accelerates the timeline from initial hit discovery to lead optimization.

Safety and Handling

As with all laboratory chemicals, 4-(3-bromo-benzenesulfonyl)-thiomorpholine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, aryl sulfonamides are generally considered to be of low acute toxicity. However, the starting material, 3-bromobenzenesulfonyl chloride, is corrosive and lachrymatory and must be handled with extreme care.

References

  • PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. National Center for Biotechnology Information. URL: [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzonitrile. PrepChem.com. URL: [Link]

  • Google Patents. Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. Google Patents.
  • Wikipedia. 4-Bromothiophenol. Wikipedia. URL: [Link]

  • Google Patents. Process for the production of bromo substituted tetrahydrofuran sulfones. Google Patents.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL: [Link]

  • Google Patents. Substituted thiomorpholine derivatives. Google Patents.
  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. URL: [Link]

  • Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL: [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. URL: [Link]

  • PubChem. 4-(3-Chlorobenzenesulfonyl)morpholine. National Center for Biotechnology Information. URL: [Link]

  • ChemSrc. 1-[(3-bromophenyl)sulfonyl]thiomorpholine. ChemSrc. URL: [Link]

  • PubChem. m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information. URL: [Link]

  • PubMed. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. PubMed. URL: [Link]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. URL: [Link]

  • Cheméo. Chemical Properties of Benzenamine, 3-bromo- (CAS 591-19-5). Cheméo. URL: [Link]

Sources

Chemo-Structural Analysis of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine: A Scaffold for Medicinal Chemistry

[1]

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine , a strategic intermediate in fragment-based drug discovery (FBDD).[1] Unlike simple sulfonamides, this molecule combines the lipophilic modulation of a thiomorpholine ring with a meta-brominated aryl core, serving as a versatile electrophilic vector for cross-coupling reactions.[1] This document details its synthesis, physicochemical properties, and utility as a scaffold for generating biaryl libraries targeting GPCRs and kinase active sites.

Structural Architecture & Pharmacophore Analysis

The utility of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine lies in its tripartite structure, designed to balance solubility, permeability, and synthetic tractability.[1]

The Thiomorpholine Moiety

The thiomorpholine ring exists primarily in a chair conformation , analogous to cyclohexane and morpholine. However, the replacement of oxygen (morpholine) with sulfur (thiomorpholine) fundamentally alters the physicochemical profile:[1]

  • Lipophilicity: The sulfur atom is less electronegative and more polarizable than oxygen, increasing the

    
     of the parent scaffold. This enhances membrane permeability and blood-brain barrier (BBB) penetration compared to morpholine analogs.[1]
    
  • Metabolic Soft Spot: The sulfide sulfur is susceptible to metabolic oxidation by cytochrome P450 enzymes (CYP3A4), yielding sulfoxides (

    
    ) and sulfones (
    
    
    ).[1] In drug design, this is often utilized as a "prodrug" strategy or blocked via steric hindrance if metabolic stability is required.[1]
The Sulfonyl Linker ( )

The sulfonyl group adopts a distorted tetrahedral geometry.[1] It acts as a strong electron-withdrawing group (EWG), deactivating the benzene ring toward electrophilic aromatic substitution but activating the meta-bromine for oxidative addition in palladium-catalyzed couplings.[1]

The meta-Bromo Vector

The placement of the bromine atom at the 3-position (meta) is deliberate.[1]

  • Vector Geometry: Unlike para-substitution, which extends the molecule linearly, meta-substitution introduces a "kink" or bend (approx. 120°) in the molecular trajectory.[1] This is crucial for accessing specific sub-pockets in enzyme active sites that linear molecules cannot reach.[1]

  • Synthetic Handle: The C-Br bond serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the rapid elaboration of the core into complex biaryl systems.[1]

Synthetic Methodology

Reaction Logic

The synthesis proceeds via a Nucleophilic Substitution (S_N2-like) mechanism at the sulfur center.[1] The nitrogen of the thiomorpholine attacks the electrophilic sulfur of 3-bromobenzenesulfonyl chloride, displacing the chloride ion.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
3-Bromobenzenesulfonyl chloride Electrophile1.0 eqLimiting reagent.[1] Moisture sensitive.[1][2]
Thiomorpholine Nucleophile1.1 eqSlight excess ensures complete consumption of chloride.[1]
Triethylamine (Et

N)
Base1.5 - 2.0 eqScavenges HCl byproduct.[1]
Dichloromethane (DCM) Solvent10 volAnhydrous conditions preferred.[1]
DMAP Catalyst0.05 eqOptional; accelerates sluggish reactions.
Step-by-Step Protocol

This protocol is designed to be self-validating , meaning the visual and physical changes confirm the reaction progress.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (1.5 eq) followed by the dropwise addition of Thiomorpholine (1.1 eq).

    • Checkpoint: A mild exotherm and the formation of a white precipitate (Et

      
      N·HCl salts) confirm the reaction is initiating.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1).[1] The starting sulfonyl chloride (high R_f) should disappear, replaced by the sulfonamide product (lower R_f).[1]

  • Workup (Quenching):

    • Dilute with DCM.[1]

    • Wash with 1M HCl (2x) to remove excess amine and pyridine/Et

      
      N. Note: The product remains in the organic layer; the salts move to the aqueous layer.
      
    • Wash with Sat. NaHCO

      
        (1x) to neutralize acid traces.[1]
      
    • Wash with Brine (1x).[1]

  • Isolation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude solid is often pure enough (>95%).[1] If necessary, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-30% EtOAc in Hexanes).[1]

Visualization of Synthetic & Functional Pathways[1][3]

The following diagram illustrates the synthesis of the core and its divergent functionalization pathways, highlighting its role as a branch point in library synthesis.

GR13-BromobenzenesulfonylChlorideCore4-(3-Bromo-benzenesulfonyl)-thiomorpholine(The Scaffold)R1->CoreElectrophileR2ThiomorpholineR2->CoreNucleophileCondEt3N / DCM0°C to RTCond->CoreSuzukiSuzuki Coupling(Biaryl Formation)Core->SuzukiPd(0), Ar-B(OH)2OxidationS-Oxidation(Sulfoxide/Sulfone)Core->OxidationmCPBA or H2O2BuchwaldBuchwald-Hartwig(Amination)Core->BuchwaldPd(0), HNR2

Caption: Synthetic workflow generating the core scaffold and its subsequent divergence into medicinal chemistry libraries via Palladium-catalyzed coupling or metabolic-mimic oxidation.

Physicochemical Comparison: Thiomorpholine vs. Morpholine[3][4][5][6][7]

Understanding why one selects thiomorpholine over morpholine is critical for rational drug design.

PropertyMorpholine AnalogThiomorpholine AnalogImpact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)S is larger, softer, less electronegative.[1]
LogP (Lipophilicity) ~0.8 (Lower)~1.3 (Higher)Thiomorpholine improves membrane permeability.[1]
H-Bonding Acceptor (Strong)Acceptor (Weak)Morpholine is more soluble in water; Thiomorpholine is more soluble in lipids.[1]
Metabolism Stable ringOxidizable (S -> SO -> SO

)
Thiomorpholine can act as a metabolic "soft drug" or require blocking.[1]
pKa (Conjugate Acid) ~8.3~9.0Thiomorpholine is slightly more basic due to less inductive withdrawal by S compared to O.

Strategic Applications in Drug Discovery[1]

Fragment-Based Drug Discovery (FBDD)

This molecule fits the "Rule of Three" criteria often used in FBDD (MW < 300, LogP < 3).[1] The bromine atom allows crystallographers to identify the binding pose via X-ray anomalous dispersion, while the sulfonyl group provides a rigid anchor.

Divergent Synthesis (The "Suzuki" Vector)

The primary utility of this scaffold is in Suzuki-Miyaura Cross-Coupling .[1]

  • Reaction: Core + Aryl Boronic Acid

    
     Biaryl Product.[1]
    
  • Catalyst System: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    )
    
    
    with Na
    
    
    CO
    
    
    in Dioxane/Water.[1]
  • Outcome: The meta-bromo group is replaced by an aryl ring.[1] This extension allows the molecule to reach into hydrophobic pockets adjacent to the primary binding site (e.g., the "gatekeeper" region in kinases).

Metabolic Stability Modulation

If the thiomorpholine ring is found to be too metabolically labile (rapid clearance via S-oxidation), it can be chemically oxidized pre-administration to the sulfone (1,1-dioxide) .[1] This variant is metabolically stable, highly polar, and often exhibits reduced BBB penetration, useful for peripherally restricted targets.[1]

References

  • Medicinal Chemistry of Thiomorpholines: Asirvatham, S., et al. (2021).[1][3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[4][3][5] Journal of Chemical Reviews. Link

  • Structural Characterization: Wang, J., et al. (2024).[1] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank.[1] Link

  • Sulfonamide Synthesis Protocols: "Synthesis of Sulfanilamide." University of Wisconsin-Madison Chemistry Dept.[1] Link

  • Suzuki Coupling Methodology: "Suzuki-Miyaura Coupling."[1][6] Organic Chemistry Portal. Link

  • Thiomorpholine Synthesis via Flow Chemistry: Steiner, A., et al. (2022).[1] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." ACS Omega.[1] Link[1]

The Pharmacological Landscape of Thiomorpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholine (


) is a privileged heterocyclic scaffold that serves as a bioisostere to morpholine and piperazine.[1] While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers a distinct pharmacological profile due to the presence of the sulfur atom. This atom introduces critical physicochemical alterations—specifically in lipophilicity (

), metabolic susceptibility (S-oxidation), and hydrogen bond accepting capability—that allow medicinal chemists to fine-tune potency and pharmacokinetic (PK) profiles.[1]

This guide analyzes the biological activity of thiomorpholine derivatives, focusing on their role in metabolic disorders (DPP-4 inhibition), oncology (kinase targeting), and infectious diseases.[2] It provides actionable synthetic protocols and rigorous biological assay methodologies.[1][3]

Part 1: Structural Pharmacology & SAR[1]

The transition from morpholine to thiomorpholine is not merely an atomic swap; it is a strategic modulation of the pharmacophore.

The Sulfur Advantage

The sulfur atom in thiomorpholine is larger and more lipophilic than the oxygen in morpholine.[4] This results in:

  • Increased Lipophilicity: Thiomorpholine derivatives generally exhibit higher cell permeability, crucial for CNS targets or intracellular kinases.[1]

  • Metabolic "Soft Spot": The sulfur is prone to oxidation by cytochrome P450 enzymes, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[4] While this can be a liability, it is often exploited to create prodrugs or to lock the conformation of the ring.
  • Electronic Effects: The sulfide is a weaker hydrogen bond acceptor than ether oxygen, altering binding affinity in pockets where H-bonding is critical.[1]

Interactive SAR Logic

The following diagram illustrates the decision matrix for selecting thiomorpholine over its bioisosteres.

SAR_Logic Start Lead Optimization (Morpholine Scaffold) Issue1 Issue: Low Permeability (Low logP) Start->Issue1 Issue2 Issue: Rapid Clearance (Metabolic Instability) Start->Issue2 Sol1 Switch to Thiomorpholine (Increases logP ~0.5-1.0) Issue1->Sol1 Sol2 Oxidize to Sulfone (Thiomorpholine 1,1-dioxide) Issue2->Sol2 Sol1->Sol2 If S-oxidation is too rapid Result1 Outcome: Enhanced CNS/Cell Penetration Sol1->Result1 Result2 Outcome: High Polarity + Metabolic Stability Sol2->Result2

Figure 1: Strategic decision tree for thiomorpholine scaffold incorporation in lead optimization.

Part 2: Therapeutic Applications[1][2][5]

Metabolic Disorders: DPP-4 Inhibition

Thiomorpholine derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target for Type 2 Diabetes treatment.[1][2]

  • Mechanism: DPP-4 rapidly degrades Incretin hormones (GLP-1 and GIP).[1] Inhibiting DPP-4 extends the half-life of these hormones, stimulating insulin secretion in a glucose-dependent manner.[1]

  • Thiomorpholine Specificity: The scaffold often replaces the pyrrolidine ring found in vildagliptin-like inhibitors.[1] The sulfur atom can form unique interactions with the S1 or S2 hydrophobic pockets of the DPP-4 active site.

  • Key Data: Research indicates that N-substituted thiomorpholine derivatives can achieve

    
     values in the low nanomolar range (<50 nM), comparable to sitagliptin.[1]
    
Oncology: Kinase Inhibition & MDR Reversal[1]
  • Kinase Targeting: Thiomorpholine-based compounds act as ATP-competitive inhibitors for kinases such as PI3K and WEE1 .[1] The lipophilic nature of the ring aids in penetrating the ATP-binding cleft.

  • MDR Reversal: A critical application is the reversal of Multi-Drug Resistance (MDR).[1] Thiomorpholine derivatives inhibit P-glycoprotein (P-gp), preventing the efflux of chemotherapeutic agents like doxorubicin from cancer cells.[1]

Hypolipidemic Activity (Squalene Synthase)

Thiomorpholine 1,1-dioxides (sulfones) have shown significant hypolipidemic activity.[1][5]

  • Target: Squalene synthase (downstream of HMG-CoA reductase).[1]

  • Efficacy: In hyperlipidemic rat models, specific thiomorpholine derivatives reduced plasma triglycerides and LDL cholesterol by >75%, suggesting a dual mechanism of antioxidant protection and enzyme inhibition.[6]

Part 3: Experimental Protocols

Synthesis of Thiomorpholine Derivatives

Objective: Synthesis of N-arylated thiomorpholine via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Thiomorpholine (1.0 eq)[1][7]

  • 4-Fluoronitrobenzene (1.0 eq)[1]

  • Triethylamine (

    
    , 1.5 eq)
    
  • Acetonitrile (ACN, anhydrous)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of anhydrous ACN.

  • Addition: Add

    
     (15 mmol) followed by the dropwise addition of thiomorpholine (10 mmol). Note: The reaction is exothermic; control addition rate.
    
  • Reflux: Heat the mixture to 85°C (reflux) for 12 hours under an inert atmosphere (

    
    ).
    
  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting fluoride (

    
    ) and appearance of the yellow product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour into 50 mL ice-cold water. Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo. Recrystallize from Ethanol.[1][8]
    

Yield Expectation: >90% (Yellow crystalline solid).

Biological Assay: DPP-4 Inhibition Screen

Objective: Determine the


 of a thiomorpholine derivative against recombinant human DPP-4.[1]

Reagents:

  • Recombinant human DPP-4 enzyme.[1]

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1]

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA.[1]

Protocol:

  • Plate Setup: Use black 96-well plates for fluorescence reading.

  • Enzyme Incubation: Add 20 µL of DPP-4 enzyme (final conc. 10 ng/well) to 50 µL of assay buffer.

  • Compound Addition: Add 10 µL of the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Control: DMSO only (0% inhibition).[1]

  • Pre-incubation: Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Substrate Initiation: Add 20 µL of Gly-Pro-AMC substrate (final conc. 50 µM).[1]

  • Kinetic Read: Measure fluorescence immediately (

    
    ) and every 5 minutes for 30 minutes at Excitation 360 nm / Emission 460 nm.
    
  • Calculation: Plot the slope of fluorescence increase (RFU/min) against log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    .[1]
    

Part 4: Mechanism of Action Visualization

The following diagram details the dual pathway by which thiomorpholine derivatives exert antidiabetic and anticancer effects.

MOA_Pathways Drug Thiomorpholine Derivative Target1 Target: DPP-4 Enzyme Drug->Target1 Binding (Nanomolar affinity) Target2 Target: P-glycoprotein (P-gp) Drug->Target2 Modulation Action1 Inhibition of Incretin Degradation Target1->Action1 Effect1 Increased GLP-1 / GIP Action1->Effect1 Outcome1 Enhanced Insulin Secretion (Glucose Control) Effect1->Outcome1 Action2 Inhibition of Drug Efflux Target2->Action2 Effect2 Intracellular Accumulation of Chemotherapeutics Action2->Effect2 Outcome2 Apoptosis / Cell Death Effect2->Outcome2

Figure 2: Dual mechanistic pathways of thiomorpholine derivatives in metabolic regulation and oncology.

References

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][9] Journal of Chemical Reviews.[1][9] [Link]

  • Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.[1][5][6] Archiv der Pharmazie.[1][5] [Link]

  • Wiedmer, T., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.[1] Molbank (MDPI).[1] [Link][1][5]

  • Deacon, C. F. (2019). Physiology and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors.[1] Frontiers in Endocrinology.[1] [Link]

Sources

Advanced Strategies in the Discovery and Synthesis of Novel Thiomorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic discovery and synthesis of thiomorpholine scaffolds.

Content Type: Technical Whitepaper & Experimental Guide Version: 2.1 (Current as of 2025)

Executive Summary: The Sulfur Advantage

In modern medicinal chemistry, the thiomorpholine ring (1-thia-4-azacyclohexane) is not merely a sulfur analogue of morpholine; it is a strategic tool for modulating physicochemical properties. While morpholine is a staple for solubility, its high polarity can limit membrane permeability. Thiomorpholine offers a higher lipophilicity (LogP ~0.6 vs. -0.86 for morpholine), altering the pharmacokinetic (PK) profile while maintaining the saturated heterocycle topology.

Crucially, the sulfur atom serves as a "metabolic handle," allowing for controlled oxidation to sulfoxides (


) and sulfones  (

). This guide outlines the synthesis of novel thiomorpholine entities, moving beyond simple N-substitution to core-functionalized scaffolds using continuous flow and tin-amine protocol (SnAP) chemistries.

Strategic Design & Bioisosterism

The discovery of novel thiomorpholines often begins with bioisosteric replacement in established morpholine drugs.

The "Sutezolid Effect"

The transition from Linezolid (morpholine core) to Sutezolid (thiomorpholine core) demonstrates the power of this scaffold. The substitution results in:

  • Enhanced Potency: Improved binding affinity in the ribosomal peptidyl transferase center.

  • Altered Metabolism: The sulfur center is susceptible to FMO (Flavin-containing monooxygenase) oxidation, creating active metabolites that extend the therapeutic window.

Oxidation State Logic

When designing novel libraries, researchers should target three distinct oxidation states to probe the chemical space:

  • Sulfide (Parent): Lipophilic, electron-rich, potential for metal coordination.

  • Sulfoxide (Chiral): Introduces chirality at sulfur; creates diastereomers if the ring is substituted.

  • Sulfone (Polar): Highly polar, hydrogen bond acceptor, metabolically stable.

Figure 1: Strategic evolution of the thiomorpholine scaffold in drug design.

Synthetic Methodologies

Method A: Continuous Flow Photochemical Synthesis (Scalable)

For generating the unsubstituted thiomorpholine core (or N-functionalized derivatives) at scale, the photochemical thiol-ene click reaction is superior to traditional mustard gas-type cyclizations due to safety and yield.

  • Mechanism: Radical addition of cysteamine to vinyl halides followed by base-induced cyclization.

  • Key Advantage: Avoids the isolation of toxic "half-mustard" intermediates.

Method B: SnAP Reagents (Diversity-Oriented)

For the discovery of 2-substituted thiomorpholines , the Silicon Amine Protocol (SnAP) is the gold standard. It transforms aldehydes directly into saturated N-heterocycles.

  • Reagents: Stannyl or Silyl amine reagents (SnAP-TM).

  • Mechanism: Imine formation

    
     Radical cyclization.
    
  • Utility: Allows rapid library generation by varying the aldehyde starting material.

Figure 2: Diversity-oriented synthesis of 2-substituted thiomorpholines via SnAP reagents.

Experimental Protocol: Synthesis of 2-Substituted Thiomorpholine

Objective: Synthesis of 2-(4-fluorophenyl)thiomorpholine using a modified SnAP protocol. This protocol is selected for its applicability in generating novel libraries from commercially available aldehydes.

Safety Warning: Organotin reagents are toxic. Work in a fume hood. Thiomorpholines have a characteristic sulfur odor; use bleach to quench glassware.

Materials
  • Reagent A: 4-Fluorobenzaldehyde (1.0 equiv)

  • Reagent B: SnAP-TM reagent (2-((Tributylstannyl)methyl)thio)ethan-1-amine (1.0 equiv)

  • Catalyst: Copper(II) triflate (Cu(OTf)

    
    ) (0.2 equiv)
    
  • Ligand/Base: 2,6-Lutidine (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP) (4:1 ratio)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried vial, dissolve 4-fluorobenzaldehyde (0.5 mmol) and the SnAP-TM reagent (0.5 mmol) in anhydrous DCM (2.0 mL).

    • Add 4Å molecular sieves (~100 mg) to absorb water.

    • Stir at room temperature (RT) for 2 hours. Checkpoint: Verify imine formation via TLC or crude 1H NMR (disappearance of aldehyde CHO peak).

  • Radical Cyclization:

    • Cool the mixture to 0°C.

    • Add 2,6-Lutidine (0.5 mmol) followed by Cu(OTf)

      
       (0.1 mmol).
      
    • Optional: Add HFIP (0.5 mL) to accelerate the radical process.

    • Allow the reaction to warm to RT and stir for 12–16 hours under an inert atmosphere (Nitrogen/Argon).

  • Work-up & Purification:

    • Quench the reaction with 10% aqueous NH

      
      OH (removes Copper salts).
      
    • Extract with DCM (3 x 5 mL). Wash combined organics with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate
    • Purification: Flash column chromatography (Silica gel). Elute with Hexane:EtOAc (gradient 9:1 to 7:3).

    • Note: The tributyltin byproduct is non-polar and elutes first. Use KF/Silica treatment if tin residues persist.

  • Characterization (Expected Data):

    • 1H NMR (CDCl

      
      ):  Look for the chiral proton at C2 (dd, ~3.8 ppm). The CH
      
      
      
      -S protons will appear as multiplets around 2.6–2.9 ppm, distinct from O-CH
      
      
      in morpholines (3.6–3.8 ppm).

Functionalization: Controlled Oxidation

To access the sulfone (1,1-dioxide) derivatives—often used to improve metabolic stability or target DPP-4—use the following robust system:

TargetReagentConditionsKey Observation
Sulfoxide (S=O) NaIO

(1.1 equiv)
MeOH/H

O, 0°C, 2h
Forms diastereomeric mixture if substituted.
Sulfone (O=S=O) m-CPBA (2.5 equiv)DCM, RT, 4hComplete oxidation. Highly crystalline solids.
Sulfone (Alt) Oxone®Acetone/H

O
Green chemistry alternative; easier workup.

References

  • Bioisosterism & Pharmacology: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2] Journal of Chemical Reviews, 2021.[2][3]

  • Continuous Flow Synthesis: Steiner, A., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 2022.[2] [4]

  • SnAP Reagent Chemistry: Vo, C.V., et al. "SnAP Reagents for the Transformation of Aldehydes into Substituted Thiomorpholines."[5] Angewandte Chemie International Edition, 2013.[5]

  • Sutezolid Development: Wallis, R.S., et al. "Sutezolid for the treatment of tuberculosis."[2] Expert Review of Anti-infective Therapy, 2014.

  • Thiomorpholine 1,1-Dioxide Safety: PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide.

Sources

potential therapeutic targets of brominated benzenesulfonyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic landscape of brominated benzenesulfonyl compounds , a chemical class defined by the fusion of a sulfonamide (


 or 

) pharmacophore with a brominated aromatic ring.

The presence of bromine is not merely structural; it is functional.[1] Through halogen bonding (


-hole interactions)  and lipophilic modulation, the bromine atom enhances binding affinity and selectivity against specific enzymatic pockets.[1]

The Halogen Advantage: Mechanistic Preamble

Before detailing specific targets, it is critical to understand why bromination is a preferred optimization strategy in this scaffold.

The Sigma-Hole Effect

Unlike fluorine (which is electron-rich and repels nucleophiles), bromine exhibits a region of positive electrostatic potential on its outer surface, known as the


-hole .[1]
  • Interaction: This positive patch allows the bromine atom to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the protein binding pocket.[1]

  • Therapeutic Impact: In benzenesulfonyl compounds, a para- or meta-bromo substituent often increases potency by 5–10 fold compared to the chloro- analog due to this specific enthalpic gain.

Target Class 1: Oncology & Hypoxia Adaptation

Primary Target: Carbonic Anhydrase IX (CA IX) and XII (CA XII)

The most validated application of brominated benzenesulfonamides is the inhibition of tumor-associated Carbonic Anhydrases (CAs). Unlike cytosolic CA I and II (ubiquitous), CA IX and XII are transmembrane proteins overexpressed in hypoxic tumors (glioblastoma, triple-negative breast cancer) to regulate pH.

Mechanism of Action

The sulfonamide moiety (


) acts as a Zinc-Binding Group (ZBG).[1] The brominated benzene ring targets the hydrophobic sub-pockets of the enzyme active site.
  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the CA active site.[1]

  • Selectivity Filter: The brominated tail extends towards the hydrophobic edge of the active site.[1] The bulky bromine atom fills the hydrophobic pocket more effectively than smaller halogens, displacing water and increasing entropic gain.[1]

Quantitative Data: Isoform Selectivity

Data summarized from recent SAR studies on halogenated quinazolinone-benzenesulfonamides.

Compound VariantTarget

(nM)
Selectivity (vs CA II)
4-Bromo-benzenesulfonamide hCA IX 29.1 >10x
4-Bromo-benzenesulfonamidehCA XII8.8>40x
Unsubstituted BenzenesulfonamidehCA IX>200N/A
4-Fluoro-benzenesulfonamidehCA IX145.0Low

Insight: The dramatic drop in


 (from >200 to 29 nM) upon bromination confirms the critical role of the halogen in stabilizing the enzyme-inhibitor complex.

Target Class 2: Metabolic Disorders

Primary Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)[2][3][4]

11


-HSD1 converts inactive cortisone to active cortisol.[2][3][4] Excess cortisol in adipose tissue drives visceral obesity and insulin resistance.[1]
The Bromine Switch

Inhibitors of 11


-HSD1 often feature a bulky adamantyl or sulfonyl cage. Brominated benzenesulfonyl derivatives serve as "short-acting" metabolic regulators.
  • Binding Mode: The sulfonyl group hydrogen bonds with Ser170 and Tyr183 (catalytic triad).[1] The bromophenyl group occupies the hydrophobic steroid-binding cleft.[1]

  • Metabolic Stability: The C-Br bond is metabolically robust compared to C-H, preventing rapid hydroxylation by cytochrome P450 enzymes, thereby extending the half-life (

    
    ) of the drug.[1]
    

Target Class 3: Antimicrobial Resistance

Primary Target: Bacterial Carbonic Anhydrases ( -CAs) & Efflux Pumps

Brominated benzenesulfonyl compounds exhibit dual-action antimicrobial properties, particularly against MRSA (Methicillin-resistant Staphylococcus aureus) and Vibrio cholerae.

  • VchCA Inhibition: Vibrio cholerae relies on its own CA for colonization.[1] Brominated sulfonamides inhibit VchCA with high specificity, disrupting bacterial bicarbonate metabolism without affecting human host CAs as severely.

  • Efflux Pump Interference: Lipophilic brominated tails can embed into the bacterial cell membrane, potentially disrupting the assembly or function of efflux pumps, resensitizing resistant strains to standard antibiotics.[1]

Visualizing the Mechanism

The following diagram illustrates the structural logic connecting the brominated scaffold to its diverse biological effects.

G Scaffold Brominated Benzenesulfonyl Scaffold Sulfonyl Sulfonamide Group (-SO2NH2) Scaffold->Sulfonyl Bromine Bromine Substituent (Sigma-Hole) Scaffold->Bromine ZnBind Zn(II) Coordination (Active Site) Sulfonyl->ZnBind Primary Interaction XBond Halogen Bonding (Hydrophobic Pocket) Bromine->XBond Selectivity Driver Lipophilicity Lipophilicity (LogP) Modulation Bromine->Lipophilicity Membrane Permeability CAIX CA IX / XII (Hypoxic Tumors) ZnBind->CAIX BactCA Bacterial β-CA (Vibrio/MRSA) ZnBind->BactCA XBond->CAIX High Affinity HSD1 11β-HSD1 (Metabolic Syndrome) XBond->HSD1 Steric Fit Lipophilicity->BactCA Cell Entry

Caption: Structural-Activity Relationship (SAR) map showing how the sulfonyl and bromine moieties cooperatively dictate target engagement.

Experimental Protocols

Protocol 1: Self-Validating Synthesis of 4-Bromobenzenesulfonamides

Objective: Synthesize a library of derivatives with high purity (>98%) for biological assay.

Reagents:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (Et

    
    N) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the specific amine (1.1 mmol) and Et

    
    N (1.5 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere at 0°C.
    
  • Addition: Add 4-Bromobenzenesulfonyl chloride (1.0 mmol) dropwise over 10 minutes. Causality: Slow addition prevents thermal runaway and disulfonylation side products.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Wash: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (removes unreacted amine), Sat. NaHCO

    
     (removes sulfonyl chloride hydrolysis products), and Brine.
    
  • Validation (Self-Check):

    • Visual: The organic layer must be clear.[1] Cloudiness indicates water retention.

    • NMR Check: A distinct doublet at

      
       7.6–7.8 ppm (integrating to 4H) confirms the intact 4-bromobenzene moiety. Disappearance of the N-H peak of the starting amine confirms coupling.
      
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 values to assess affinity.
  • Enzyme Prep: Recombinant hCA IX is utilized.

  • Indicator: Phenol red (0.2 mM) acts as the pH indicator.[1]

  • Substrate: CO

    
    -saturated water.
    
  • Reaction:

    • Mix inhibitor (10 nM – 10

      
      M) with enzyme in HEPES buffer (pH 7.5).
      
    • Incubate for 15 minutes to allow the "slow-onset" binding often seen with bulky brominated inhibitors.[1]

    • Rapidly mix with CO

      
       substrate in a stopped-flow spectrophotometer.[1]
      
  • Measurement: Monitor absorbance decay at 557 nm.

  • Calculation: Fit the initial velocity (

    
    ) vs. inhibitor concentration to the Cheng-Prusoff equation to derive 
    
    
    
    .[1]

References

  • Supuran, C. T., et al. (2020).[5] "Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors."[5] European Journal of Medicinal Chemistry.

  • Eldehna, W. M., et al. (2021).[1] "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances.

  • Anagnostis, P., et al. (2012).[4] "11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome?" Metabolism.[1][2][3][4]

  • Gensini, M., et al. (2006).[1][6] "Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides." Letters in Organic Chemistry.

  • Slawinski, J., et al. (2021).[1] "Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest." Cancers.

Sources

solubility of 4-(3-bromo-benzenesulfonyl)-thiomorpholine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Thermodynamic Analysis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Executive Summary & Structural Prediction

Compound Analysis: 4-(3-bromo-benzenesulfonyl)-thiomorpholine is a lipophilic sulfonamide derivative characterized by three distinct structural pharmacophores:

  • Sulfonyl Group (

    
    ):  A strong hydrogen bond acceptor and polar center.
    
  • Thiomorpholine Ring: A heterocyclic amine containing sulfur, contributing significant lipophilicity compared to its morpholine analog (due to the lower electronegativity of sulfur vs. oxygen).

  • 3-Bromo-benzene Moiety: A lipophilic aromatic system with a heavy halogen atom, increasing molecular weight and dispersion forces.

Solubility Prediction Profile: Based on Structure-Property Relationships (SPR) and analogous data from p-toluenesulfonamide and substituted sulfonamides, the solubility profile follows a "Polar Aprotic > Polar Protic > Non-polar" hierarchy.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions with the sulfonyl group; disruption of crystal lattice energy.
Mod. Polar Aprotic Acetone, Ethyl AcetateHigh/Moderate Excellent dispersion forces for the bromo-aryl ring; good solvation of the thiomorpholine.
Polar Protic Methanol, Ethanol, IPAModerate Temperature-dependent.[1] H-bonding with sulfonyl oxygens is possible, but limited by the hydrophobic thiomorpholine/bromo-aryl domains.
Non-Polar Hexane, HeptaneVery Low Inability to overcome the lattice energy driven by the polar sulfonyl core.
Aqueous WaterInsoluble High lipophilicity (LogP > 2.5 estimated) precludes aqueous solvation.

Experimental Protocol: Laser Monitoring Observation Technique

As specific thermodynamic data for this compound is not currently available in public repositories, you must generate the solubility curve experimentally. The Laser Monitoring Observation Technique is the industry standard for high-precision solubility determination, offering superior accuracy over gravimetric methods by eliminating filtration errors.

Apparatus Setup
  • Vessel: 500 mL double-jacketed glass vessel.

  • Temperature Control: Thermostatic water bath (uncertainty

    
     K).
    
  • Agitation: Magnetic stirrer (variable speed, typically 400-500 rpm).

  • Detection: He-Ne Laser (or high-intensity diode laser) + Photodiode detector.

Step-by-Step Methodology
  • Preparation: Accurately weigh the solvent (

    
    ) into the vessel. Set the thermostat to the initial temperature (
    
    
    
    , e.g., 283.15 K).
  • Baseline: Activate the stirrer. Direct the laser beam through the clear solvent. Record the baseline intensity (

    
    ).
    
  • Addition: Add a known mass of 4-(3-bromo-benzenesulfonyl)-thiomorpholine (

    
    ) in small increments. The solution will become turbid (Tyndall effect), causing the laser intensity at the detector to drop (
    
    
    
    ).
  • Equilibration: Maintain temperature and stirring.

  • Endpoint Detection: As the solute dissolves, turbidity decreases. The endpoint is defined when the laser intensity returns to the baseline (

    
    ) and remains stable for >15 minutes.
    
  • Iteration:

    • Isothermal Method: Add more solute to the same solution until saturation is reached (laser never returns to baseline).

    • Polythermal Method (Recommended): Add a fixed excess of solute, then slowly raise the temperature (

      
       K/min) until the solution clears. Record the clearing temperature (
      
      
      
      ).
Workflow Diagram

SolubilityProtocol Start Start: Solvent Preparation AddSolute Add Solute (m1) Induce Turbidity Start->AddSolute LaserCheck Laser Monitoring (Tyndall Effect) AddSolute->LaserCheck Dissolution Dissolution Phase (Temp/Stirring) LaserCheck->Dissolution CheckClear Is Solution Clear? (I ≈ Imax) Dissolution->CheckClear CheckClear->Dissolution No (Wait) Record Record Data (x1, T) CheckClear->Record Yes NextPoint Increase Temp or Add Solute Record->NextPoint NextPoint->LaserCheck Next Data Point

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Thermodynamic Modeling & Analysis

Once experimental data (


 vs 

) is obtained, it must be correlated to extract thermodynamic parameters essential for process scale-up.
The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility data of sulfonamides in organic solvents.



  • 
    : Mole fraction solubility.[1][2][3]
    
  • 
    : Absolute temperature (K).[2][3][4][5][6][7]
    
  • 
    : Empirical parameters derived via non-linear regression.
    

Validation Criteria:

  • Relative Average Deviation (RAD): Should be

    
    .
    
  • Root-Mean-Square Deviation (RMSD): Should be

    
    .
    
Thermodynamic Parameters

Using the Van't Hoff analysis, calculate the dissolution enthalpy (


) and entropy (

) to understand the driving forces.[7]


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T). Typical for this class of compounds.
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    
Calculation Logic Diagram

ThermoLogic RawData Experimental Data (T, x1) Apelblat Modified Apelblat Fit ln x = A + B/T + C ln T RawData->Apelblat Correlation VantHoff Van't Hoff Analysis ln x vs 1/T RawData->VantHoff Thermodynamics Application Process Design (Cooling Curve / Anti-solvent) Apelblat->Application Solubility Prediction Params Calculate ΔH, ΔS, ΔG VantHoff->Params Params->Application Energy Requirements

Figure 2: Logical flow for converting raw solubility data into actionable process parameters.

Process Application: Recrystallization Strategy

Based on the predicted solubility differential, the following purification strategies are recommended for 4-(3-bromo-benzenesulfonyl)-thiomorpholine:

Strategy A: Cooling Crystallization

  • Solvent: Ethanol or Isopropanol.[5]

  • Mechanism: High solubility at reflux (

    
    C), moderate/low at 
    
    
    
    C.
  • Advantage: Simple solvent recovery; environmentally benign.

Strategy B: Anti-Solvent Crystallization

  • Solvent (Good): Acetone or THF.

  • Anti-Solvent (Poor): Water.

  • Mechanism: Dissolve in Acetone, slowly add Water to induce supersaturation.

  • Advantage: High yield; effective for removing polar impurities.

References

  • Chen, N., et al. (2010).[8] "Solubility of N-(Phosphonomethyl)iminodiacetic Acid in Different Binary Mixtures." Journal of Chemical & Engineering Data, 55(7), 2613–2615.[8] Link

    • Source for the Laser Monitoring Observ
  • Wang, Z., et al. (2009). "Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K." Journal of Chemical & Engineering Data, 54(6), 1945–1946. Link[2]

    • Source for sulfonamide solubility trends and Apelbl
  • Zhang, C., et al. (2016). "Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents." Journal of Chemical & Engineering Data, 61(3), 1230–1238. Link

    • Comparative data for structural analogs (arylsulfonamides).
  • Delgado, D.R., et al. (2020).[3] "Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides." Revista Colombiana de Ciencias Químico-Farmacéuticas, 49, 234-255.[3] Link

    • Theoretical grounding for solubility prediction models.

Sources

Commercial Availability & Technical Profile: 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine (CAS: 850349-32-5), a critical building block in medicinal chemistry.

A Strategic Guide for Medicinal Chemistry Applications

Executive Summary

4-(3-bromo-benzenesulfonyl)-thiomorpholine is a specialized sulfonamide intermediate utilized primarily in the synthesis of matrix metalloproteinase (MMP) inhibitors, TACE inhibitors, and KCNQ potassium channel modulators. Its structural value lies in its bifunctionality: the thiomorpholine sulfonamide core acts as a stable, lipophilic hydrogen-bond acceptor, while the meta-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

While commercially available from specialized building-block vendors, its procurement often presents a "Buy vs. Build" decision for research programs due to variable stock levels. This guide outlines the sourcing landscape, quality specifications, and a validated in-house synthesis protocol.

Chemical Identity & Specifications

Before sourcing, verify the compound against these physicochemical descriptors to ensure database accuracy (e.g., SciFinder, eMolecules).

ParameterSpecification
Chemical Name 4-(3-bromo-benzenesulfonyl)-thiomorpholine
CAS Number 850349-32-5
Molecular Formula C₁₀H₁₄BrNO₂S₂
Molecular Weight 324.26 g/mol
Monoisotopic Mass 322.965 g/mol (⁷⁹Br isotope dominance)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Purity Requirement ≥98% (HPLC) required for Pd-catalyzed coupling to prevent catalyst poisoning by sulfur contaminants.[1][2]

Commercial Sourcing Strategy

The commercial landscape for CAS 850349-32-5 is tiered. It is not a bulk commodity chemical but a "make-on-demand" or "stock-item" from fine chemical libraries.

Supplier Tiers
  • Primary Stockholders: Companies like MolCore and Chemsigma often list this specific CAS with purities >98% [1].

  • Aggregators: Platforms like eMolecules or MolPort may list the compound, but fulfillment often routes through third-party synthesis labs in Asia or Eastern Europe, extending lead times to 2–4 weeks.

Procurement Decision Matrix

Use the following logic to determine whether to purchase or synthesize the compound.

procurement_logic start Need CAS 850349-32-5 check_stock Check Aggregators (MolPort/eMolecules) start->check_stock stock_avail In Stock? check_stock->stock_avail buy PURCHASE Lead Time: <1 Week stock_avail->buy Yes check_precursors Check Precursors: 1. 3-Br-Ph-SO2Cl 2. Thiomorpholine stock_avail->check_precursors No synth_decision Precursors Available? check_precursors->synth_decision synthesis SYNTHESIZE IN-HOUSE Time: 2 Days Cost: Low synth_decision->synthesis Yes (Common) custom_order ORDER CUSTOM SYNTHESIS Time: 4-6 Weeks Cost: High synth_decision->custom_order No

Figure 1: Decision logic for sourcing 4-(3-bromo-benzenesulfonyl)-thiomorpholine based on availability and precursor accessibility.

Strategic Synthesis: The "Self-Validating" Protocol

If commercial lead times exceed 1 week, in-house synthesis is the superior strategy. The precursors, 3-bromobenzenesulfonyl chloride (CAS 2905-24-0) and thiomorpholine (CAS 123-90-0), are inexpensive commodities available from Sigma-Aldrich, TCI, and others [2, 3].

Reaction Mechanism

The synthesis is a nucleophilic substitution (sulfonylation) where the secondary amine of thiomorpholine attacks the electrophilic sulfur of the sulfonyl chloride.

Reaction Scheme: 3-Br-Ph-SO₂Cl + Thiomorpholine + Base → Product + Base·HCl

Validated Protocol

Scale: 10 mmol (approx. 3.2 g theoretical yield) Time: 4 hours

Reagents:

  • 3-Bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol)

  • Thiomorpholine (1.13 g, 11.0 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (2.1 mL, 15.0 mmol, 1.5 equiv)

  • Dichloromethane (DCM) (50 mL, anhydrous preferred)

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 3-bromobenzenesulfonyl chloride and DCM. Cool to 0°C in an ice bath. Causality: Cooling prevents exotherms and minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

  • Addition: Mix thiomorpholine and Et₃N in 10 mL DCM. Add this solution dropwise to the flask over 15 minutes. Causality: Slow addition scavenges the HCl byproduct immediately, driving the equilibrium forward.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

  • Validation Point (TLC/LCMS): Check TLC (30% EtOAc/Hexane). The sulfonyl chloride spot (high R_f) should disappear. Product will appear as a distinct UV-active spot.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted thiomorpholine and Et₃N.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove any hydrolyzed sulfonic acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude solid is usually >95% pure. Recrystallize from Ethanol/Hexane if necessary for cross-coupling applications.

Medicinal Chemistry Applications

This compound is rarely the final drug; it is a scaffold . The 3-bromo position enables the attachment of diverse aryl or heteroaryl groups, while the thiomorpholine ring modulates physicochemical properties (logP, metabolic stability).

Key Therapeutic Areas[3][4][5]
  • TACE Inhibitors (Rheumatoid Arthritis): Thiomorpholine sulfonamides have been identified as potent inhibitors of the TNF-alpha Converting Enzyme (TACE).[3] The thiomorpholine sulfur can be oxidized to sulfoxides/sulfones to fine-tune polarity [4].

  • MMP Inhibitors: The sulfonamide group acts as a zinc-binding group (ZBG) mimic or anchors the molecule in the S1' pocket of Matrix Metalloproteinases [5].

  • KCNQ Channel Openers: Substituted thiomorpholine derivatives are patented as openers for KCNQ potassium channels, relevant in treating epilepsy and neuropathic pain [6].[4]

Derivatization Workflow

The following diagram illustrates how this building block serves as a divergence point in library synthesis.

derivatization_pathway core 4-(3-bromo-benzenesulfonyl)- thiomorpholine (The Scaffold) suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) core->suzuki buchwald Buchwald-Hartwig (R-NH2, Pd(OAc)2) core->buchwald oxidation S-Oxidation (mCPBA) core->oxidation library_A Biaryl Sulfonamides (Kinase/MMP Inhibitors) suzuki->library_A library_B Amino-Aryl Sulfonamides (GPCR Ligands) buchwald->library_B library_C Sulfoxide/Sulfone Analogs (Solubility Tuning) oxidation->library_C

Figure 2: Synthetic divergence from the core scaffold. The bromine handle allows carbon-carbon or carbon-nitrogen bond formation, while the sulfur atom allows oxidation state modification.

References

  • Cherney, R. J., et al. (2003). "Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates." Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-4212. Retrieved from [Link]

  • Deka, M. J., et al. (2015).[5] "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation... providing thiomorpholines."[5] The Journal of Organic Chemistry, 80(9), 4349-4359. Retrieved from [Link]

  • Google Patents. (2011). US8012962B2 - Substituted thiomorpholine derivatives.

Sources

Methodological & Application

Technical Synthesis Guide: 4-(3-Bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine . This compound is a sulfonamide scaffold frequently utilized in medicinal chemistry as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the meta-bromide handle, or as a core pharmacophore in potassium channel modulators.

The synthesis proceeds via a nucleophilic substitution reaction between thiomorpholine and 3-bromobenzenesulfonyl chloride under basic conditions. This guide prioritizes high purity and yield through controlled addition rates and a specific biphasic workup designed to eliminate unreacted amine and hydrolyzed sulfonyl species.

Chemical Strategy & Mechanism[1]

Retrosynthetic Analysis

The target molecule is disconnected at the sulfonamide bond (


). The forward strategy employs a Schotten-Baumann type reaction in an organic solvent, utilizing a tertiary amine base to scavenge the hydrochloric acid by-product.
Reaction Workflow Visualization

The following diagram outlines the critical process flow and decision nodes for the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Reaction Reaction Setup (DCM, 0°C, N2 atm) Start->Reaction Addition Controlled Addition (Sulfonyl Cl in DCM) Reaction->Addition Slow Dropwise Stir Reaction Progress (RT, 2-4 hours) Addition->Stir Check TLC/LCMS Check Stir->Check Check->Stir Incomplete Quench Quench & Workup (1M HCl Wash -> NaHCO3 Wash) Check->Quench Complete Dry Drying & Concentration Quench->Dry Purify Purification (Recrystallization or Flash CC) Dry->Purify Final Final Product 4-(3-bromo-benzenesulfonyl)-thiomorpholine Purify->Final

Caption: Figure 1. Step-by-step process flow for the synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine, highlighting critical control points.

Safety & Material Handling

Critical Hazard Warning:

  • 3-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[1] Hydrolyzes to form HCl gas and sulfonic acid. Handle in a fume hood.

  • Thiomorpholine: Flammable liquid with a strong, unpleasant stench. Harmful if swallowed or inhaled.

  • Dichloromethane (DCM): Volatile organic solvent. Suspected carcinogen.

PPE Requirements:

  • Nitrile gloves (double-gloving recommended when handling sulfonyl chloride).

  • Chemical splash goggles.

  • Lab coat.

  • Fume hood with active ventilation.

Experimental Protocol

Reagents and Stoichiometry[3]
ReagentMW ( g/mol )Equiv.[2][3][4]Amount (Example)Role
Thiomorpholine 103.191.01.03 g (10 mmol)Nucleophile
3-Bromobenzenesulfonyl chloride 255.521.12.81 g (11 mmol)Electrophile
Triethylamine (Et

N)
101.192.02.02 g (2.8 mL, 20 mmol)Base (HCl Scavenger)
DMAP (Optional)122.170.10.12 g (1 mmol)Catalyst
Dichloromethane (DCM) --50 mLSolvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to create an inert atmosphere.
    
  • Add Thiomorpholine (1.0 equiv) and Triethylamine (2.0 equiv) to the flask.

  • Add anhydrous DCM (40 mL) and stir to dissolve.

  • Cool the reaction mixture to 0°C using an ice/water bath.

Step 2: Electrophile Addition

  • Dissolve 3-Bromobenzenesulfonyl chloride (1.1 equiv) in the remaining DCM (10 mL) in a separate vial or addition funnel.

  • Crucial Step: Add the sulfonyl chloride solution dropwise to the amine mixture at 0°C over 15–20 minutes.

    • Reasoning: Rapid addition causes localized heating, which can lead to hydrolysis of the chloride or decomposition.

  • Add DMAP (0.1 equiv) if reaction kinetics are slow (optional).

Step 3: Reaction & Monitoring

  • Allow the mixture to warm naturally to Room Temperature (RT) .

  • Stir for 3–12 hours.

  • Monitor: Check progress via TLC (30% EtOAc in Hexanes).

    • Target: Disappearance of thiomorpholine (stains with Ninhydrin or Iodine) and appearance of a new UV-active spot (

      
      ).
      

Step 4: Workup (Purification by Extraction)

  • Quench the reaction by adding 1M HCl (20 mL).

    • Function: Converts excess Triethylamine and unreacted Thiomorpholine into water-soluble salts.

  • Transfer to a separatory funnel. Separate the phases.

  • Wash 1 (Acidic): Wash the organic (DCM) layer again with 1M HCl (20 mL).

  • Wash 2 (Basic): Wash the organic layer with saturated NaHCO

    
      solution (20 mL).
    
    • Function: Neutralizes residual acid and removes any 3-bromobenzenesulfonic acid (hydrolysis byproduct).

  • Wash 3 (Neutral): Wash with Brine (saturated NaCl, 20 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 5: Final Purification

  • Method A (Recrystallization): If the crude is a solid, recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.

  • Method B (Flash Chromatography): If oil or impure, purify via silica gel column.

    • Eluent: Gradient 0%

      
       40% Ethyl Acetate in Hexanes.
      

Analytical Validation

To validate the structure, ensure the following spectral characteristics are met.

Expected NMR Data ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
7.90 - 7.95Singlet/Multiplet1HAr-H (C2, ortho to SO2/Br)

H
7.70 - 7.75Multiplet2HAr-H (C4/C6)

H
7.40 - 7.50Triplet1HAr-H (C5, meta)

H
3.30 - 3.40Multiplet4HN-CH

- (Thiomorpholine)

H
2.65 - 2.75Multiplet4HS-CH

- (Thiomorpholine)

Note: The thiomorpholine protons appear as two distinct sets of multiplets due to the ring environment. The N-adjacent protons are more deshielded (downfield) by the sulfonamide group.

Mass Spectrometry
  • Method: ESI+ or APCI.

  • Expected Mass:

    
     and 
    
    
    
    amu (1:1 ratio due to
    
    
    isotopes).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; keep system under

; do not delay addition after dissolving chloride.
Impurity: Sulfonic Acid Incomplete WashEnsure the NaHCO

wash is thorough (pH of aqueous layer should be basic).
Product is Oily Residual Solvent or ImpurityDry under high vacuum for 12h. If still oily, use Method B (Column Chromatography).
Starting Material Remains Inactive ReagentsCheck quality of Sulfonyl Chloride (should not be a sticky gum). Add 0.1 eq DMAP to catalyze.

References

  • General Sulfonylation Protocol: "Sulfonamides via Reaction of Amines with Sulfonyl Chlorides." Organic Chemistry Portal. Link

  • Thiomorpholine Handling: "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Org.[5][6] Process Res. Dev. 2022, 26, 8, 2532–2539. Link

  • Reagent Properties (3-Bromobenzenesulfonyl chloride): PubChem Compound Summary for CID 17943. Link

  • Reagent Properties (Thiomorpholine): PubChem Compound Summary for CID 67164. Link

Sources

Application Note: High-Efficiency Sulfonylation of Thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The


-sulfonylation of thiomorpholine is a pivotal transformation in medicinal chemistry, frequently employed to modulate lipophilicity and metabolic stability in drug candidates (e.g., MMP-12 inhibitors, oxazolidinone antibiotics like Sutezolid analogs). This application note provides a robust, field-tested protocol for synthesizing 

-sulfonyl thiomorpholines. Unlike generic procedures, this guide emphasizes the mechanistic rationale behind solvent/base selection, thermodynamic control, and purification strategies to ensure high yield (>90%) and purity suitable for biological assays.

Strategic Experimental Design

Mechanistic Basis

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like mechanism at sulfur). The secondary amine of thiomorpholine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.
  • The Challenge: Sulfonyl chlorides are moisture-sensitive (prone to hydrolysis to sulfonic acids) and highly reactive.

  • The Solution: The reaction requires a non-nucleophilic base (to scavenge the HCl byproduct) and an anhydrous solvent system to suppress competitive hydrolysis.

Critical Parameter Optimization
ParameterRecommended ChoiceRationale (Causality)
Solvent Dichloromethane (DCM) Excellent solubility for both reactants and the product. Non-nucleophilic. Low boiling point facilitates easy removal. Alternative: THF or 2-MeTHF for green chemistry compliance.
Base Triethylamine (TEA) Efficient HCl scavenger (

). The resulting TEA·HCl salt is water-soluble, simplifying workup. Pyridine is a viable alternative but harder to remove.
Temperature 0 °C

RT
The reaction is exothermic . Initial cooling prevents thermal decomposition of the sulfonyl chloride and minimizes impurity formation.
Stoichiometry 1.0 : 1.1 (Amine:R-SO

Cl)
A slight excess of sulfonyl chloride drives the reaction to completion. Large excesses are avoided to simplify purification.

Reaction Scheme & Workflow Visualization

The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.

G cluster_inputs Reagents Thio Thiomorpholine (Nucleophile) Intermediate Tetrahedral Transition State Thio->Intermediate Nucleophilic Attack Sulfonyl Sulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Base Triethylamine (HCl Scavenger) Byproduct TEA·HCl (Salt) Base->Byproduct Captures H+ Product N-Sulfonyl Thiomorpholine Intermediate->Product Cl- Elimination Intermediate->Byproduct HCl Removal

Figure 1: Mechanistic pathway for the N-sulfonylation of thiomorpholine.

Standard Operating Procedure (SOP)

Scale: 5.0 mmol (scalable to >100 mmol) Safety: Sulfonyl chlorides are corrosive and lachrymators. Thiomorpholine has a stench.[1] Perform all operations in a fume hood.

Materials Preparation[2][3][4][5][6][7][8]
  • Thiomorpholine: 516 mg (5.0 mmol, 1.0 equiv). MW: 103.19 g/mol . Density: 1.026 g/mL.

  • Sulfonyl Chloride (R-SO

    
    Cl):  5.5 mmol (1.1 equiv).
    
  • Triethylamine (TEA): 1.05 mL (7.5 mmol, 1.5 equiv).

  • Dichloromethane (DCM): 25 mL (anhydrous preferred).

  • 4-Dimethylaminopyridine (DMAP): 10 mol% (Optional catalyst for sterically hindered sulfonyl chlorides).

Step-by-Step Protocol
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with nitrogen (or argon).

  • Solvation: Add Thiomorpholine (5.0 mmol) and DCM (20 mL) via syringe.

  • Base Addition: Add Triethylamine (7.5 mmol) to the stirring solution.

    • Checkpoint: Ensure the solution is homogenous.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) . Allow to equilibrate for 10 minutes.

  • Electrophile Addition: Dissolve the Sulfonyl Chloride (5.5 mmol) in the remaining DCM (5 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Why? Dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Monitoring: Check progress via TLC (typically 30-50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the sulfonyl chloride peak.

  • Quench: Once complete, quench the reaction by adding 10 mL of saturated NaHCO

    
     solution . Stir vigorously for 5 minutes.
    

Purification & Workup Strategy

The workup is designed to leverage the solubility differences between the neutral product and the ionic byproducts (TEA·HCl).

Workup Start Crude Reaction Mixture (DCM + Product + TEA·HCl) Wash1 Wash 1: 1M HCl (Removes unreacted amine & TEA) Start->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted R-SO2Cl hydrolysis products) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying step) Wash2->Wash3 Organic Layer Dry Dry over Na2SO4 Filter & Concentrate Wash3->Dry Organic Layer Final Crude Product (Usually >95% purity) Dry->Final

Figure 2: Self-validating workup protocol for isolation of N-sulfonyl thiomorpholines.

Detailed Workup Procedure[4]
  • Transfer the mixture to a separatory funnel.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 15 mL) .

    • Function: Protonates excess thiomorpholine and TEA, moving them to the aqueous layer.

  • Base Wash: Wash the organic layer with saturated NaHCO

    
     (1 x 15 mL) .
    
    • Function: Neutralizes any residual acid and removes sulfonic acid byproducts formed by hydrolysis.

  • Drying: Wash with Brine (15 mL) , then dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator).

  • Final Purification: Most products solidify upon standing and are of high purity (>95%). If necessary, recrystallize from EtOH/Hexanes or purify via silica gel flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Characterization & Quality Control

Verify the identity of the synthesized N-sulfonyl thiomorpholine using the following markers:

  • 
    H NMR (CDCl
    
    
    
    ):
    • Thiomorpholine Ring Protons: Look for two distinct triplets (or multiplets) integrating to 4H each.

      • 
         ppm: Protons adjacent to Nitrogen (
        
        
        
        -CH
        
        
        ). These shift downfield compared to the free amine due to the electron-withdrawing sulfonyl group.
      • 
         ppm: Protons adjacent to Sulfur (
        
        
        
        -CH
        
        
        ).
    • Aromatic Region: Signals corresponding to the R-group of the sulfonyl chloride.

  • LCMS:

    • Expect a molecular ion peak of

      
      .
      
    • Note: Thiomorpholines can sometimes oxidize to sulfoxides (

      
      ) or sulfones (
      
      
      
      ) if left in oxidizing conditions, adding +16 or +32 mass units. This protocol avoids oxidants, so this is rare.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh R-SO

Cl. Increase equivalents to 1.2–1.3.
Starting Material Remains Incomplete ReactionAdd catalytic DMAP (10 mol%). Warm to 35 °C (reflux DCM) if R-SO

Cl is sterically hindered.
Product is an Oil (impure) Residual Solvent/ReagentsDry under high vacuum for 12h. If oil persists, triturate with cold pentane or diethyl ether to induce crystallization.
Extra Spots on TLC S-OxidationAvoid using peroxides or vigorous stirring in air for prolonged periods (though unlikely at RT).

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine.

    • Source: MDPI (Molbank).
    • Relevance: Validates the nucleophilic substitution conditions for thiomorpholine deriv
    • [Link][2][3]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cycliz

    • Source: ChemRxiv / Organic Process Research & Development.
    • Relevance: Provides background on thiomorpholine handling, stability, and base screening (TEA vs DIPEA).
    • [Link][1]

  • General Procedures for Sulfonyl

    • Source: Organic Chemistry Portal.
    • Relevance: Standard protocols for sulfonamide synthesis using sulfonyl chlorides.
    • [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

    • Source: Current Topics in Medicinal Chemistry (Bentham Science).
    • Relevance: Contextualizes the importance of sulfonamides and thiomorpholines in drug discovery.
    • [Link]

Sources

HPLC purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Abstract

This application note details the method development, optimization, and scale-up protocol for the purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine . As a key intermediate in medicinal chemistry, specifically in the synthesis of metalloproteinase inhibitors and CNS-active agents, high purity (>98%) is critical.[1] This guide addresses the physicochemical challenges of the molecule—specifically its moderate lipophilicity and potential for hydrolytic instability of its precursors—and provides a robust Reverse Phase (RP-HPLC) workflow.[1] We utilize a "Scout-to-Prep" methodology, ensuring seamless transition from analytical quality control (QC) to preparative isolation.[1]

Physicochemical Analysis & Separation Strategy

Successful purification requires understanding the analyte's behavior in solution.[1]

  • Molecule: 4-(3-bromo-benzenesulfonyl)-thiomorpholine[2]

  • Formula: C₁₀H₁₂BrNO₂S₂

  • MW: ~322.24 g/mol [1]

  • Predicted LogP: ~2.1 – 2.5 (Moderate Hydrophobicity)[1]

  • pKa: The sulfonamide nitrogen is fully substituted (tertiary), rendering the molecule neutral across the standard HPLC pH range (2–8).[1] Unlike primary sulfonamides, it will not deprotonate to form an anion at basic pH.[1]

  • Solubility Profile:

    • High: DMSO, DMF, Acetonitrile (ACN), Dichloromethane.[1]

    • Moderate: Methanol, Ethanol.[1][3][4][5][6][7]

    • Low/Insoluble: Water.[1][4][8][9][10]

Strategic Implication: Since the molecule is neutral and moderately lipophilic, C18 (Octadecylsilane) is the stationary phase of choice.[1] The absence of ionizable groups on the sulfonamide linkage simplifies pH selection; however, the thiomorpholine sulfur and nitrogen atoms can exhibit Lewis basicity.[1] Therefore, an acidic modifier (Formic Acid or TFA) is strictly required to suppress silanol interactions and ensure sharp peak shape.[1]

Experimental Protocol

Reagents and Chemicals[1][4][11][12][13]
  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (FA).[1]

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Sample Diluent: DMSO (for Prep) or 50:50 Water:ACN (for Analytical).[1]

  • Column:

    • Analytical: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).[1]

    • Preparative:[1][9][11] Waters XBridge Prep C18, 19 x 150 mm, 5 µm (or equivalent).[1]

Analytical Method (QC & Scouting)

Purpose: To assess purity of the crude reaction mixture and define elution retention time.[1]

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp 40°C
Detection UV at 254 nm (primary), 220 nm (secondary)
Gradient Time (min) | %B
0.00
8.00
10.00
10.10
13.00

Expected Results:

  • tR ~ 5.5 - 6.5 min: 4-(3-bromo-benzenesulfonyl)-thiomorpholine (Target).[1]

  • tR < 2.0 min: Thiomorpholine (Polar impurity, if excess used).[1]

  • tR ~ 7.0 - 8.0 min: 3-bromobenzenesulfonyl chloride (Starting material, if unhydrolyzed).[1]

  • tR ~ 4.0 min: 3-bromobenzenesulfonic acid (Hydrolysis product).[1]

Preparative Method (Isolation)

Purpose: To isolate the target compound from 500 mg of crude mixture.[1]

Scale-Up Calculation: Using the formula


, we scale from a 4.6 mm ID column to a 19 mm ID column.[1] The flow rate scales from 1 mL/min to ~17-20 mL/min.
  • Sample Prep: Dissolve 500 mg crude in 2.5 mL DMSO. Filter through 0.45 µm PTFE syringe filter.[1]

  • Injection: 500 µL per run (5 runs total).

  • Flow Rate: 20 mL/min.[1]

  • Gradient Strategy: "Focused Gradient." Based on analytical tR, the compound elutes around 60-70% B.[1] We shallow the gradient at this point to maximize resolution.

Time (min)% Solvent BEvent
0.010Initial Hold
1.010Load Sample
2.040Ramp to Start of Window
12.080Focused Purification Window
13.095Wash Impurities
15.095Hold Wash
15.110Re-equilibrate

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to pure isolate, including decision nodes for method adjustment.

HPLC_Workflow Start Crude Reaction Mixture (Sulfonylation of Thiomorpholine) SamplePrep Sample Preparation Dissolve in DMSO -> Filter (0.45 µm) Start->SamplePrep AnalScout Analytical Scouting Run (5-95% Gradient, C18) SamplePrep->AnalScout Evaluate Evaluate Chromatogram AnalScout->Evaluate TargetSep Is Target Resolved? (Resolution > 1.5) Evaluate->TargetSep Optimize Optimize Method Change Modifier (TFA vs Formic) Adjust Gradient Slope TargetSep->Optimize No ScaleUp Scale to Prep HPLC (Focused Gradient 40-80% B) TargetSep->ScaleUp Yes Optimize->AnalScout FractionCollection Fraction Collection Trigger: Threshold + Slope ScaleUp->FractionCollection QC Fraction QC Re-inject on Analytical FractionCollection->QC PurityCheck Purity > 98%? QC->PurityCheck PoolDry Pool & Lyophilize Remove Water/ACN PurityCheck->PoolDry Yes Recycle Re-purify Mixed Fractions PurityCheck->Recycle No Final Final Product 4-(3-bromo-benzenesulfonyl)-thiomorpholine PoolDry->Final Recycle->ScaleUp

Caption: Figure 1. End-to-end purification workflow for 4-(3-bromo-benzenesulfonyl)-thiomorpholine, detailing decision gates for method optimization and purity validation.

Troubleshooting & Scientific Rationale

Peak Tailing
  • Observation: The target peak exhibits a tailing factor > 1.5.

  • Causality: Interaction between the thiomorpholine nitrogen/sulfur and residual silanols on the silica support.[1]

  • Solution: Increase the ionic strength or acidity of the mobile phase.[1] Switch from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . TFA forms ion pairs with positively charged amines, masking silanol interactions.[1] Note: TFA suppresses MS signal; use only if UV detection is primary.[1]

"Ghost" Peaks (Carryover)
  • Observation: Peaks appearing in blank injections.[1]

  • Causality: The sulfonamide moiety can be "sticky" on stainless steel or rotor seals due to its hydrophobic nature.[1]

  • Solution: Implement a Needle Wash step using 90% ACN / 10% Water between injections.[1] Ensure the column is washed with 95% B for at least 3 column volumes at the end of every run.[1]

Solubility Issues in Prep
  • Observation: Precipitation in the injector loop or at the head of the column.

  • Causality: "Solvent Shock" when the DMSO sample plug hits the high-aqueous initial mobile phase (10% B).[1]

  • Solution: "Sandwich Injection" technique.[1] Aspirate a small plug of 50:50 solvent before and after the sample plug.[1] Alternatively, increase the initial organic concentration to 15-20% B, provided the target does not elute immediately (retention factor

    
    ).[1]
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (The authoritative text on HPLC theory and gradient elution). [1]

  • Agilent Technologies. (2020).[1] Strategies for Method Development in RP-HPLC. Application Note 5990-xxxx.[1] (General guide for C18 method development).

  • PubChem. (2023).[1] Compound Summary: Sulfonamides. National Library of Medicine.[1] (Used for physicochemical property estimation).[1][2][12]

  • Waters Corporation. (2021).[1] OBD Prep Column Technology: Scalability from Analytical to Prep. White Paper. (Basis for scale-up calculations).

Sources

Definitive Identification and Quantification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive, validated protocol for the analysis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine, a compound of interest in pharmaceutical synthesis and development. Thiomorpholine and its derivatives are versatile scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1] The presented Gas Chromatography-Mass Spectrometry (GC-MS) method provides a robust and sensitive framework for the identification, confirmation, and quantification of this specific sulfonamide derivative in complex matrices. We detail the optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind each methodological choice is explained to empower researchers to adapt and troubleshoot the protocol effectively. The method's performance is characterized according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[2][3]

Introduction and Scientific Rationale

The 4-(3-bromo-benzenesulfonyl)-thiomorpholine molecule combines three key chemical moieties: a brominated aromatic ring, a sulfonamide linkage, and a thiomorpholine heterocycle. Each of these components is significant in drug design. The thiomorpholine ring, a sulfur-containing analogue of morpholine, can modulate properties like lipophilicity and metabolic stability in drug candidates.[4] Sulfonamides are a well-established class of functional groups with a wide range of therapeutic applications.[5] The presence of a bromine atom provides a unique isotopic signature that is highly valuable for mass spectrometry-based identification.

Accurate analysis of this compound is critical, whether it is a final active pharmaceutical ingredient (API), a synthetic intermediate, or a potential process-related impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering a powerful combination of high-resolution separation and definitive mass-based identification.[6] The volatility of the target analyte, while moderate, is sufficient for GC analysis without derivatization, simplifying the workflow. This note provides the technical foundation for its reliable analysis.

Principle of the Analytical Workflow

The methodology is predicated on a systematic workflow designed to ensure accuracy and reproducibility. The sample is first subjected to a liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix and concentrate it into a GC-compatible solvent. The prepared sample is then injected into the GC system, where the analyte is vaporized and separated from other components on a capillary column based on its boiling point and chemical interactions with the column's stationary phase.[7] Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented into a predictable pattern of ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a chemical fingerprint for unambiguous identification.

GCMS_Workflow Sample Sample Matrix (e.g., Reaction Mixture) Prep Sample Preparation (Liquid-Liquid Extraction) Sample->Prep Isolate & Concentrate Inject GC Injection & Vaporization Prep->Inject Transfer to Vial Separation Chromatographic Separation Inject->Separation Mobile Phase Carry Detection MS Detection (Ionization & Fragmentation) Separation->Detection Elution Analysis Data Analysis (Identification & Quant.) Detection->Analysis Mass Spectrum

Caption: High-level experimental workflow for GC-MS analysis.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • Solvents: Dichloromethane (DCM, HPLC grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade), Acetone (HPLC grade). All solvents must be volatile and suitable for GC-MS analysis.[8]

  • Reference Standard: 4-(3-bromo-benzenesulfonyl)-thiomorpholine (purity ≥98%).

  • Internal Standard (IS): (Optional, for quantitative accuracy) e.g., a deuterated analog or a structurally similar compound with a different retention time.

  • Reagents for Sample Prep: Anhydrous Sodium Sulfate, Deionized Water.

  • Vials and Filters: 2 mL amber glass autosampler vials with PTFE-lined caps, 0.22 µm PTFE syringe filters.

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A non-polar or mid-polarity column is recommended. A DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID x 0.25 µm film thickness, is an excellent choice due to its robustness and versatility for a wide range of semi-volatile compounds.

  • Software: GC-MS control and data acquisition/processing software.

Detailed Experimental Protocols

Preparation of Standard Solutions

Rationale: Accurate standard preparation is the foundation of reliable quantification. Using a volatile solvent like acetone ensures complete dissolution and compatibility with the GC system.[9]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of the 4-(3-bromo-benzenesulfonyl)-thiomorpholine reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with ethyl acetate to prepare a series of calibration standards. A typical concentration range for method validation would be 1-100 µg/mL.[8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust technique for separating analytes from complex matrices based on their differential solubility.[10] Dichloromethane is chosen for its high affinity for moderately polar organic compounds and its immiscibility with aqueous phases.

  • Sample Measurement: Transfer 1.0 mL of the liquid sample (e.g., aqueous reaction quench mixture) into a 15 mL glass centrifuge tube.

  • Extraction: Add 5.0 mL of dichloromethane to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water, which can interfere with GC analysis.

  • Concentration (Optional): If higher sensitivity is required, the extract can be gently concentrated under a stream of nitrogen.[11] Evaporate to a final volume of 1.0 mL.

  • Final Step: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrumental Method

Rationale: The parameters below are optimized for the thermal stability and volatility of a sulfonamide derivative. The slow oven ramp ensures good separation from closely eluting impurities, and the high final temperature ensures the analyte is fully eluted from the column. The MS parameters are standard for electron ionization.

Parameter Setting Justification
GC System
Injection PortSplitlessMaximizes sensitivity for trace analysis.
Injector Temp.280 °CEnsures rapid and complete vaporization without thermal degradation.
Carrier GasHeliumInert, provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven ProgramInitial: 150 °C, hold 1 minAllows for solvent focusing.
Ramp 1: 15 °C/min to 300 °CProvides efficient separation of semi-volatile compounds.
Hold: 5 minEnsures elution of all high-boiling point components.
MS Detector
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for GC-amenable compounds.
Ionization Energy70 eVStandard energy that produces reproducible fragmentation patterns.
MS Source Temp.230 °CPrevents condensation of analytes in the source.
MS Quad Temp.150 °CStandard setting for stable mass filtering.
Acquisition ModeFull Scan (m/z 50-450) & SIMFull scan for identification; Selected Ion Monitoring (SIM) for quantification.

Data Analysis: Identification and Fragmentation

The identity of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is confirmed by its chromatographic retention time and its unique mass spectrum.

Analyte Structure & Predicted Fragmentation

The molecular structure dictates the fragmentation pattern observed in the mass spectrometer. Electron ionization imparts significant energy, leading to bond cleavages at the weakest points.[12]

Caption: Chemical structure of the target analyte.

The most characteristic feature will be the isotopic pattern from the bromine atom (⁷⁹Br and ⁸¹Br exist in ~1:1 natural abundance), resulting in ion pairs (M and M+2) of nearly equal intensity.[13]

Key Predicted Fragments for Identification:

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Structure Significance
337 / 339[M]⁺˙ (Molecular Ion)Confirms molecular weight.
234 / 236[Br-C₆H₄-SO₂]⁺Loss of the thiomorpholine moiety.
155 / 157[Br-C₆H₄]⁺Loss of SO₂ from the benzenesulfonyl group.
102[C₄H₈NS]⁺Thiomorpholine cation, a key structural indicator.
77[C₆H₅]⁺Phenyl cation (loss of Br).

digraph "Fragmentation_Pathway" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4", penwidth=1.5];

MolIon [label="Molecular Ion [M]⁺˙\nm/z 337/339", fillcolor="#FBBC05", fontcolor="#202124"]; Frag1 [label="[Br-C₆H₄-SO₂]⁺\nm/z 234/236"]; Frag2 [label="[Br-C₆H₄]⁺\nm/z 155/157"]; Frag3 [label="[C₄H₈NS]⁺\nm/z 102"];

MolIon -> Frag1 [label="- C₄H₈NS"]; MolIon -> Frag3 [label="- BrC₆H₄SO₂"]; Frag1 -> Frag2 [label="- SO₂"]; }

Caption: Predicted major fragmentation pathway in EI-MS.

Selected Ion Monitoring (SIM) for Quantification

For enhanced sensitivity and specificity in quantitative analysis, SIM mode is employed. Ions are chosen based on their uniqueness and intensity from the full scan spectrum.

  • Quantifier Ion: m/z 234 (most intense unique fragment)

  • Qualifier Ions: m/z 337, m/z 155 (to confirm identity)

Method Validation Protocol

To ensure the method is fit for its intended purpose, validation should be performed according to ICH guidelines.[14][15] The following parameters are critical.

Parameter Methodology Typical Acceptance Criteria
Specificity Analyze a blank matrix and a matrix spiked with the analyte and potential impurities.Analyte peak is well-resolved from other components (Resolution > 2). No interfering peaks at the analyte's retention time in the blank.
Linearity Analyze calibration standards at a minimum of five concentration levels in triplicate.Correlation coefficient (R²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a blank matrix at three concentration levels (low, medium, high).Mean recovery between 80-120%.
Precision Repeatability: Six replicate injections of one standard. Intermediate Precision: Repeat analysis on a different day or with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration where the analyte is reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 with acceptable precision (RSD ≤ 20%).The lowest concentration that can be quantified with acceptable accuracy and precision.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine. By explaining the rationale behind sample preparation, instrument parameters, and data interpretation, this guide serves as a practical tool for researchers in pharmaceutical development. The described method is specific, sensitive, and, when fully validated, suitable for quality control, impurity profiling, and stability testing, ensuring data of the highest integrity.

References

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved February 6, 2026, from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 6, 2026, from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved February 6, 2026, from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved February 6, 2026, from [Link]

  • Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-47. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved February 6, 2026, from [Link]

  • Gsponer, R., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1287. Available at: [Link]

  • Glotz, G., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Wick, A., & Ternes, T. A. (2011). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 400(9), 3013–3022. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Singh, G., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • Ash, J. (2016). Design and Implementation of Gas Chromatography/Mass Spectrometry (GC/MS) Methodologies for the Analysis of Thermally Labile Drugs and Explosives. Purdue University Thesis. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Available at: [Link]

  • Glotz, G., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Omega, 7(32), 28413–28419. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved February 6, 2026, from [Link] (Note: This is a representative educational resource on MS principles).

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved February 6, 2026, from [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 6, 2026, from [Link]

  • Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved February 6, 2026, from [Link]

  • Zaidan, R. K., & Saleh, A. (2022). Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. Journal of Kufa for Chemical Sciences, 2(9), 462-475. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]

  • Cook, E. K., et al. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. Environmental Science & Technology. Available at: [Link]

  • Blazsó, M., & Czégény, Z. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 76(1-2), 159-164. Available at: [Link]

  • PubChem. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. Retrieved February 6, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(3-Bromo-4-methylphenyl_sulfonyl_morpholine]([Link] (Note: This is a structurally related compound used for general reference).

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 6, 2026, from [Link]

Sources

NMR spectroscopy for structural elucidation of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural validation of 4-(3-bromo-benzenesulfonyl)-thiomorpholine , a pharmacophore merging a lipophilic thiomorpholine ring with a halogenated sulfonamide core. This scaffold is frequently utilized in medicinal chemistry as a "supramolecular synthon" due to the hydrogen-bonding potential of the sulfonyl group and the metabolic stability of the thiomorpholine moiety.

The following protocol moves beyond basic characterization, employing a self-validating multi-dimensional NMR workflow (1H, 13C, COSY, HSQC, HMBC) to unambiguously assign regioisomerism (meta-substitution) and ring connectivity.

Structural Analysis & Theoretical Grounding

Before acquisition, the molecule is deconstructed into two distinct spin systems to guide assignment logic:

  • The Aliphatic Domain (Thiomorpholine Ring):

    • System:

      
       or 
      
      
      
      spin system (depending on ring conformation/inversion rates).
    • Prediction: Two distinct triplets (or multiplets). The

      
       protons will be significantly deshielded (downfield) relative to the 
      
      
      
      protons due to the electron-withdrawing nature of the sulfonamide nitrogen.
  • The Aromatic Domain (3-Bromo-Benzenesulfonyl):

    • System: A 1,3-disubstituted benzene ring.[1]

    • Prediction: Four distinct aromatic signals. The key to validating the meta (3-bromo) substitution over ortho or para isomers lies in identifying the "isolated" proton (H2) between the sulfonyl and bromo groups, which should appear as a narrow triplet or singlet due to weak meta-coupling (

      
      ).
      

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    )  is the primary choice for resolution.
    
    • Note: If solubility is

      
      , switch to DMSO-d6 . However, DMSO may broaden exchangeable protons (not present here) or obscure solvent peaks.
      
  • Concentration:

    • 1H / COSY: 5–10 mg.

    • 13C / 2D Heteronuclear: 20–30 mg (essential for quaternary carbon detection).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)TD (Points)Rationale
1H ZG zg301664kQuantitative integration (D1 = 10s).
13C {1H} zgpg3051264kBroadband decoupled. Detects C-Br and C-S.[1][2]
COSY cosygpppqf82k x 256Establishes H-H connectivity within rings.
HSQC hsqcedetgpsisp2.382k x 256Multiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf164k x 256CRITICAL: Long-range (2-3 bond) C-H coupling.

Visualized Workflow

The following diagram outlines the logical flow for structural confirmation, ensuring no step is skipped.

NMR_Workflow Start Sample: 4-(3-bromo-benzenesulfonyl)-thiomorpholine H1 1H NMR (Integration Check) Target Ratio: 4 (Ar) : 8 (Ali) Start->H1 C13 13C NMR (Carbon Count) Target: 10 distinct signals H1->C13 If Integrals Pass COSY COSY (Spin Systems) Separate Ar vs. Ali networks C13->COSY HSQC HSQC (Direct Attachment) Assign C-H pairs COSY->HSQC HMBC HMBC (The Bridge) Connect Ali-N to Ar-C1 HSQC->HMBC Verify Linkage Final Structure Validated HMBC->Final

Figure 1: Step-by-step NMR elucidation workflow. The HMBC step is the "gatekeeper" for validating the sulfonamide linkage.

Results & Discussion: The Assignment Strategy

1H NMR Assignment (Proton Domain)

The spectrum in


 will display two distinct regions.

Table 1: 1H NMR Chemical Shift Assignments

PositionShift (

, ppm)
Mult.IntegralAssignment Logic
H-2' 7.95 - 8.00t / s1HMost Deshielded. Ortho to both

and

. The "isolated" proton.[3]
H-4' 7.75 - 7.80d1HOrtho to

, Para to

.
H-6' 7.65 - 7.70d1HOrtho to

, Para to

.
H-5' 7.40 - 7.45t1HMeta to both substituents. Upfield aromatic signal.
H-2, H-6 3.20 - 3.35m4HThiomorpholine N-CH2. Deshielded by sulfonamide N.
H-3, H-5 2.65 - 2.80m4HThiomorpholine S-CH2. Typical sulfide range.

Self-Validation Check: The integration ratio must be exactly 1:1:1:1 (Aromatic) to 4:4 (Aliphatic). Any deviation suggests impurities or overlapping solvent peaks.

13C NMR Assignment (Carbon Domain)

Using HSQC (to identify protonated carbons) and 13C DEPT/IG (for quaternary carbons), we assign the skeleton.

Table 2: 13C NMR Chemical Shift Assignments

Carbon TypeShift (

, ppm)
Description
C-1' (Quat) ~138 - 140Ipso to

.
No HSQC correlation. Key HMBC target.
C-3' (Quat) ~123 - 124Ipso to

.
Distinctive upfield shift for aromatic C-Br.
Ar-CH 125 - 136Four distinct CH signals (match to H2', H4', H5', H6').
N-CH2 ~46 - 48Thiomorpholine C2/C6. Downfield (attached to N).
S-CH2 ~27 - 28Thiomorpholine C3/C5. Upfield (attached to S).
The "Bridge" Experiment: HMBC Connectivity

This is the most critical step for proving the molecule is 4-(3-bromo-benzenesulfonyl)-thiomorpholine and not a salt or mixture.

  • Observation: Look for a strong 3-bond correlation (

    
    ) from the N-CH2 protons  (3.25 ppm) to the Aromatic C-1'  (~139 ppm).
    
  • Significance: Since the sulfonamide nitrogen has no protons, this is the only NMR evidence linking the two rings.

Connectivity Diagram (HMBC)

This diagram visualizes the critical correlations required to confirm the structure.

HMBC_Correlations cluster_Ar 3-Bromo-Benzene Ring cluster_Thio Thiomorpholine Ring C1 C1' (Quat) ~139 ppm SO2 SO2 Group (Silent Bridge) C1->SO2 H2 H2' ~7.95 ppm H2->C1 HMBC (2-bond) Br Br (Pos 3) N_CH2 N-CH2 Protons ~3.25 ppm N_CH2->C1 HMBC (3-bond) CRITICAL PROOF S_CH2 S-CH2 Protons ~2.70 ppm S_CH2->N_CH2 COSY SO2->N_CH2

Figure 2: Key HMBC and COSY correlations. The red dashed arrow represents the definitive 3-bond coupling connecting the aliphatic and aromatic domains.

Troubleshooting & Tips

  • Rotamers: Thiomorpholine rings can undergo chair-to-chair inversion. At room temperature in

    
    , this usually averages to sharp signals. If peaks appear broad (indicating intermediate exchange rates), perform Variable Temperature (VT) NMR  at 313 K (+40°C) to sharpen the signals.
    
  • Water Suppression: If using DMSO-d6, the water peak (~3.33 ppm) may overlap with the thiomorpholine

    
     signals. Use a presaturation pulse sequence (zgpr) or switch to 
    
    
    
    .
  • Impurity Flag: A common impurity is the hydrolysis product (3-bromobenzenesulfonic acid). This will lack the aliphatic thiomorpholine signals and show a broad OH peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for additivity rules and chemical shifts).
  • AIST: Spectral Database for Organic Compounds (SDBS). 1H NMR of Morpholine and Benzenesulfonyl chloride derivatives. [Link]

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR.[4][5][6] (Authoritative guide on HMBC/HSQC interpretation). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for pulse sequence parameters). [Link]

Sources

Application Notes and Protocols for the In Vitro Assay Development of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel Bioactive Compound

The compound 4-(3-bromo-benzenesulfonyl)-thiomorpholine represents a novel chemical entity with significant therapeutic potential, owing to the established bioactivity of its constituent scaffolds: thiomorpholine and benzenesulfonyl. The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of activities, including the inhibition of dipeptidyl peptidase IV (DPP-IV), hypolipidemic effects, and antimicrobial properties.[1] Similarly, the benzenesulfonamide core is a well-known pharmacophore present in numerous drugs with antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4]

Given the absence of specific biological data for 4-(3-bromo-benzenesulfonyl)-thiomorpholine, a systematic and tiered approach to its in vitro characterization is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the compound's biological activity, identify its molecular target(s), and establish robust assays for further development. Our strategy is designed to be iterative and decision-driven, starting with broad screening to identify a general activity profile, followed by more focused mechanistic and target-based assays.

Tier 1: Broad-Spectrum Screening for Initial Target Identification

The initial phase of characterization involves subjecting 4-(3-bromo-benzenesulfonyl)-thiomorpholine to a battery of diverse biological assays. This unbiased approach maximizes the probability of identifying its primary mode of action.

Rationale for Broad-Spectrum Screening

For a novel compound with a chemical structure suggesting multiple potential biological activities, a broad screening strategy is the most efficient starting point. This "target-agnostic" approach allows the compound's intrinsic bioactivity to guide the subsequent, more focused research. By initially testing against a diverse range of biological systems—such as cancer cell lines, microbial strains, and a panel of kinases—we can rapidly identify the most promising therapeutic area(s) for this molecule. This mitigates the risk of prematurely focusing on a hypothesized target that may not be relevant.

Experimental Workflow for Tier 1 Screening

G cluster_1 Data Analysis & Hit Identification compound 4-(3-bromo-benzenesulfonyl)-thiomorpholine cytotoxicity Cytotoxicity Screening (e.g., MTT/CellTiter-Glo Assay) compound->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution for MIC) compound->antimicrobial kinase Kinase Panel Screen (e.g., Commercial Service) compound->kinase cytotoxicity_data EC50 Values vs. Cell Lines cytotoxicity->cytotoxicity_data antimicrobial_data MIC Values vs. Microbial Strains antimicrobial->antimicrobial_data kinase_data % Inhibition vs. Kinase Panel kinase->kinase_data decision Identify Primary Biological Activity cytotoxicity_data->decision antimicrobial_data->decision kinase_data->decision tier2 Proceed to Tier 2: Target Validation & Mechanistic Assays decision->tier2

Caption: Tier 1 Screening Workflow for 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

Protocol 1: General Cytotoxicity Screening using MTT Assay

This protocol determines the concentration at which the compound reduces the viability of cultured cells by 50% (EC50).[5]

I. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1] The concentration of the solubilized formazan is directly proportional to the number of viable cells.

II. Materials

  • Cell lines (e.g., a panel of cancer and non-cancerous lines such as A549, MCF-7, and HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • 4-(3-bromo-benzenesulfonyl)-thiomorpholine (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

III. Step-by-Step Methodology

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(3-bromo-benzenesulfonyl)-thiomorpholine in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.[6]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

IV. Data Analysis

  • Normalize the absorbance readings to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression (four-parameter logistic model) to determine the EC50 value.[7][8]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.[2][9]

I. Principle The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium.[2] The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[10]

II. Materials

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • 96-well sterile, clear, flat-bottom plates.

  • 4-(3-bromo-benzenesulfonyl)-thiomorpholine (stock solution in DMSO).

  • 0.5 McFarland turbidity standard.

  • Sterile saline.

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

III. Step-by-Step Methodology

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution:

    • Prepare a 2x working stock of the compound's highest concentration in broth.

    • Perform serial twofold dilutions in the 96-well plate, typically from 64 µg/mL to 0.125 µg/mL, in a volume of 50 µL per well.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Protocol 3: Broad-Spectrum Kinase Inhibitor Screening

Given that many benzenesulfonyl-containing compounds are kinase inhibitors, screening against a kinase panel is a logical step.

I. Principle This involves sending the compound to a commercial vendor that offers kinase screening services. These services typically use well-established assay formats (e.g., ADP-Glo™, HTRF®) to measure the compound's ability to inhibit the activity of a large number of purified kinases at a fixed concentration (e.g., 1 or 10 µM).[11][12]

II. Methodology

  • Compound Submission:

    • Provide the vendor with a high-quality sample of 4-(3-bromo-benzenesulfonyl)-thiomorpholine at a specified concentration and volume.

  • Assay Performance (by vendor):

    • The compound is tested against a panel of tens to hundreds of kinases.

    • The activity of each kinase is measured in the presence and absence of the compound.

  • Data Reporting (by vendor):

    • The vendor provides a report detailing the percent inhibition for each kinase in the panel.

III. Data Interpretation

  • Significant inhibition (typically >50%) of one or more kinases identifies them as potential targets ("hits").

  • The selectivity of the compound can be assessed by the number of kinases it inhibits.

Tier 2: Target Validation and Mechanistic Assays

Based on the results from Tier 1, the next phase focuses on validating the initial "hits" and exploring the underlying mechanism of action.

Rationale for Target Validation

A "hit" from a primary screen is not a confirmation of a specific mechanism of action. Secondary assays are crucial to validate the initial findings, confirm direct target engagement, and rule out potential artifacts. For instance, if the compound shows cytotoxicity, it is important to determine if this is due to a specific pathway (like apoptosis) or general cellular toxicity. If it inhibits a kinase, a dose-response curve is needed to quantify its potency (IC50). This step ensures that research efforts are focused on compounds with a genuine and potent effect on a biologically relevant target.

Hypothetical Tier 1 Results and Corresponding Tier 2 Assays
Tier 1 ObservationPlausible HypothesisTier 2 Validation/Mechanistic Assay
Cytotoxicity against cancer cells Induces apoptosisCaspase-Glo 3/7 Assay (Protocol 4)
Antimicrobial activity Inhibits bacterial cell wall synthesisMurD Ligase Inhibition Assay (Protocol 5)
Inhibition of specific kinase(s) Potent inhibitor of a specific kinaseBiochemical Kinase IC50 Determination
Protocol 4: Caspase-3/7 Activation Assay (Apoptosis Detection)

This protocol is used to determine if the observed cytotoxicity is mediated by the activation of executioner caspases 3 and 7, a hallmark of apoptosis.[13]

I. Principle The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity.[13] Cleavage of the substrate by caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.

II. Materials

  • Cell line identified as sensitive in the cytotoxicity screen.

  • 96-well white-walled, clear-bottom plates.

  • 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

  • Positive control (e.g., staurosporine).

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

III. Step-by-Step Methodology

  • Cell Treatment:

    • Seed cells in a 96-well white-walled plate and treat with the compound at its EC50 and 10x EC50 concentrations for various time points (e.g., 6, 12, 24 hours).

    • Include vehicle control and a positive control.

  • Assay Reagent Addition:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate reader.

IV. Data Analysis

  • Calculate the fold change in luminescence relative to the vehicle control. A significant increase indicates apoptosis induction.

Protocol 5: Biochemical MurD Ligase Inhibition Assay

This protocol is a hypothetical example for a follow-up assay if the compound shows antimicrobial activity, particularly against Gram-negative bacteria where Mur ligases are essential.[14][15]

I. Principle The activity of MurD ligase, an ATP-dependent enzyme, can be measured by quantifying the amount of ADP produced in the reaction. The ADP-Glo™ Kinase Assay can be adapted for this purpose, where the ADP is converted to ATP, which is then used by luciferase to generate light.

II. Materials

  • Purified recombinant MurD enzyme (e.g., from E. coli).

  • MurD substrates: UDP-N-acetylmuramoyl-L-alanine (UMA) and D-glutamic acid.

  • ATP.

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 0.005% Triton X-114).[15]

  • 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

  • ADP-Glo™ Assay reagents.

  • 384-well low-volume white plates.

  • Luminometer.

III. Step-by-Step Methodology

  • Reaction Setup:

    • In a 384-well plate, add the compound at various concentrations.

    • Add the MurD enzyme.

    • Initiate the reaction by adding a mixture of substrates (UMA, D-Glu) and ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement:

    • Measure luminescence with a plate reader.

IV. Data Analysis

  • Calculate the percent inhibition relative to a no-inhibitor control.

  • Plot percent inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC50 value.[7]

Assay Development and Validation: Ensuring Data Integrity

The development of any in vitro assay requires careful optimization and validation to ensure the data is robust, reproducible, and reliable.[16][17]

Key Optimization Parameters

For any newly developed assay, especially enzyme-based assays, the following parameters should be systematically optimized:

  • Enzyme/Substrate Concentration: For enzymatic assays, substrate concentrations should ideally be at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.[18]

  • Incubation Time: The reaction should be in the linear range with respect to time (initial velocity conditions).[18]

  • Buffer Conditions: pH, ionic strength, and cofactor concentrations must be optimized for enzyme stability and activity.

  • DMSO Tolerance: The final concentration of DMSO should not affect the assay performance.

Validation Metrics: The Z'-Factor

A critical parameter for validating the quality of an assay, particularly for high-throughput screening, is the Z'-factor.[19] It measures the statistical effect size and the separation between the positive and negative controls.

Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Interpretation of Z'-Factor Values: [20]

Z'-FactorAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening

A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay with a large separation window between controls, making it suitable for screening.[20][21]

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial in vitro characterization of 4-(3-bromo-benzenesulfonyl)-thiomorpholine. By employing a tiered approach, researchers can efficiently identify the primary biological activity of this novel compound and subsequently delve into its mechanism of action. The detailed protocols and validation guidelines herein are designed to ensure the generation of high-quality, reliable data, which is the essential foundation for any successful drug discovery program. Upon successful validation of a primary target, further studies would include selectivity profiling against related targets, cell-based assays to confirm on-target activity, and ADME-Tox profiling.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted thiomorpholine derivatives.
  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • PubMed. (2020). The bioactivity of benzenesulfonyl hydrazones: A short review. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • Simply Psychology. (2023). Z-Score: Definition, Formula, Calculation & Interpretation. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Potential Inhibitors of MurD Enzyme of Staphylococcus aureus from a Marine Natural Product Library. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • ACS Publications. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • ACS Publications. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Retrieved from [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • ResearchGate. (2025). MurD enzymes from different bacteria: Evaluation of inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed Central. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]

  • NIH. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • numiqo. (2026). z-Score: Definition, Formula, Calculation & Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

Sources

Application Note: 4-(3-bromo-benzenesulfonyl)-thiomorpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility of 4-(3-bromo-benzenesulfonyl)-thiomorpholine as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Executive Summary

In modern drug discovery, 4-(3-bromo-benzenesulfonyl)-thiomorpholine represents a "privileged structure" intermediate. It combines a metabolically distinct thiomorpholine headgroup with a sulfonamide linker and a 3-bromoaryl handle. This specific geometry allows researchers to exploit the meta-position for library expansion (via Suzuki/Buchwald couplings) while leveraging the thiomorpholine ring to modulate lipophilicity (


) and metabolic stability compared to varying morpholine analogs.

This guide outlines the mechanistic rationale and experimental protocols for using this scaffold to target Matrix Metalloproteinases (MMPs) , TACE (TNF-


 Converting Enzyme) , and metabolic targets like 11

-HSD1
.

Chemical Profile & Pharmacophore Analysis[1][2][3][4][5]

The molecule serves as a versatile building block due to three distinct pharmacophoric features:

FeatureFunction in Drug DesignAdvantage
Thiomorpholine Ring Solvent-exposed "Cap"Modulates basicity (

) and lipophilicity; often improves permeability vs. morpholine.
Sulfonamide Linker Hydrogen Bond AcceptorRigidifies the core; directs substituents into deep protein pockets (e.g., S1' pocket of proteases).
3-Bromo Handle Synthetic "Exit Vector"Allows meta-diversification via Pd-catalyzed cross-coupling to explore structure-activity relationships (SAR).
Structural Visualization (Graphviz)

The following diagram illustrates the strategic "Exit Vector" analysis for this scaffold.

ScaffoldAnalysis Core 4-(3-bromo-benzenesulfonyl)- thiomorpholine Thiomorpholine Thiomorpholine Head (Solubility/ADME) Core->Thiomorpholine Modulates LogD Sulfonamide Sulfonamide Linker (H-Bonding/Geometry) Core->Sulfonamide Rigidification Bromo 3-Bromo Handle (Synthetic Exit Vector) Core->Bromo Functionalization Library Bi-Aryl Library (Target Specificity) Bromo->Library Suzuki/Buchwald Coupling

Figure 1: Pharmacophore dissection of the scaffold showing the 3-bromo group as the primary vector for library generation.

Application 1: Synthetic Library Expansion (Protocol)

Objective: To generate a library of bi-aryl sulfonamides targeting the S1' pocket of metalloproteases (e.g., TACE/ADAM17).

Context

The 3-bromo position allows for the introduction of hydrophobic aryl groups. In TACE inhibitors, a hydrophobic bi-aryl moiety is crucial for potency. The thiomorpholine sulfonamide acts as the "zinc-binding group" (ZBG) associate or the solvent-exposed cap, depending on the specific binding mode.

Protocol: High-Throughput Suzuki-Miyaura Coupling

Reagents:

  • Scaffold: 4-(3-bromo-benzenesulfonyl)-thiomorpholine (1.0 eq)

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(3-bromo-benzenesulfonyl)-thiomorpholine (0.2 mmol) in 1,4-dioxane (2 mL) in a microwave-compatible vial.

  • Addition: Add the specific aryl boronic acid (0.3 mmol) and 2M

    
     (300 µL). Degas with nitrogen for 2 minutes.
    
  • Catalysis: Add

    
     (10 mol%). Cap the vial immediately.
    
  • Reaction: Heat at 100°C for 1 hour (Microwave) or 90°C for 12 hours (Thermal block).

  • Work-up: Filter through a Celite pad, wash with EtOAc, and concentrate.

  • Purification: Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

  • Purity: >95% by LC-MS (UV 254 nm).

  • Yield: Expected range 60–85%.

Application 2: Biological Screening (TACE/ADAM17 Inhibition)

Objective: Evaluate the synthesized library for inhibition of TNF-


 Converting Enzyme (TACE), a key target in rheumatoid arthritis and inflammation.
Mechanism

Thiomorpholine sulfonamides inhibit TACE by positioning the sulfonamide oxygen atoms to hydrogen bond with the enzyme backbone (Leu-348/Gly-349 region), while the newly coupled bi-aryl group (from the bromo-handle) penetrates the hydrophobic S1' specificity pocket.

Protocol: FRET-Based Enzymatic Assay

Materials:

  • Recombinant human TACE (ADAM17) enzyme.

  • FRET Substrate: Mca-PLGL-Dpa-AR-NH2 (Fluorogenic peptide).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 10 µM 
    
    
    
    , 0.05% Brij-35.

Workflow:

  • Compound Plating: Dispense 50 nL of compound (in DMSO) into black 384-well plates (Final concentration range: 1 nM – 10 µM).

  • Enzyme Addition: Add 10 µL of TACE enzyme solution (0.5 nM final). Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Substrate Initiation: Add 10 µL of FRET substrate (10 µM final).

  • Detection: Monitor fluorescence kinetics (

    
    ) for 60 minutes.
    
  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Data Interpretation:

  • Potent Inhibitors:

    
    .
    
  • Structure-Activity Relationship (SAR): Compare the effect of electron-withdrawing vs. electron-donating groups added to the 3-bromo position.

Application 3: ADME Profiling (Thiomorpholine Advantage)

Objective: Assess the metabolic stability advantage of the thiomorpholine scaffold over morpholine analogs.

Rationale

Thiomorpholines often exhibit higher lipophilicity (


) than morpholines, potentially improving Blood-Brain Barrier (BBB) penetration. However, the sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation). This protocol quantifies that risk.
Protocol: Microsomal Stability Assay
  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS. Monitor for the parent mass (

    
    ) and specific metabolites (
    
    
    
    for sulfoxide,
    
    
    for sulfone).
  • Calculation: Determine Intrinsic Clearance (

    
    ) and 
    
    
    
    .

Comparison Table: Scaffold Properties

Property Morpholine Analog Thiomorpholine Scaffold Impact
LogP (Approx) ~1.0 ~1.5 – 2.0 Thiomorpholine has better passive permeability.
H-Bond Acceptors 2 (N, O) 1 (N) Thiomorpholine is less polar; better CNS potential.

| Metabolic Risk | N-oxidation | S-oxidation | S-oxidation is often reversible or pharmacologically active. |

Experimental Workflow Diagram

The following diagram summarizes the integrated workflow from scaffold synthesis to lead identification.

Workflow Start Start: 4-(3-bromo-benzenesulfonyl)- thiomorpholine Step1 Step 1: Suzuki Coupling (Library Generation) Start->Step1 Step2 Step 2: Purification (Prep-HPLC) Step1->Step2 Step3 Step 3: FRET Assay (TACE/MMP Inhibition) Step2->Step3 Step4 Step 4: ADME Profiling (S-oxidation monitoring) Step3->Step4 Decision Decision: Hit Selection (IC50 < 100nM + Stable) Step4->Decision

Figure 2: Integrated "Make-Test-Analyze" workflow for thiomorpholine sulfonamide drug discovery.

References

  • Vertex Pharmaceuticals. (2011). Substituted thiomorpholine derivatives. US Patent 8,012,962. Link

  • Kumari, S., et al. (2021).[1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Levin, J. I., et al. (2006). Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. Bioorganic & Medicinal Chemistry Letters, 16(6), 1605-1609. Link

  • Xie, Q., et al. (2021).[1] Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. 3-Bromobenzenesulfonyl chloride Product Specification. Link

Sources

Strategic Synthesis of Substituted Benzenesulfonyl Thiomorpholines: From Bench to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The benzenesulfonyl thiomorpholine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in matrix metalloproteinase (MMP) inhibitors, antipsychotics, and antidiabetic agents. The combination of the robust sulfonamide linker with the lipophilic, metabolically distinct thiomorpholine ring offers a unique vector for optimizing ADME properties.

Unlike morpholine, the sulfur atom in thiomorpholine provides a "metabolic handle." It can be left as the sulfide to maintain lipophilicity or oxidized to the sulfoxide or sulfone (1,1-dioxide) to alter polarity and hydrogen bonding capability without changing the carbon skeleton.

This guide details three orthogonal synthetic routes, ranging from classical substitution to modern "Click" chemistry (SuFEx), and provides a controlled protocol for post-synthetic oxidation.

Chemical Logic & Workflow Visualization

The synthesis of these targets requires a decision matrix based on the stability of the starting materials and the desired oxidation state of the final product.

G Start Substituted Benzene Precursor RouteA Route A: Sulfonyl Chloride (Classical) Start->RouteA Chlorosulfonation RouteB Route B: Sulfonyl Fluoride (SuFEx/Modern) Start->RouteB Fluorination Coupling N-S Bond Formation (Coupling) RouteA->Coupling High Reactivity Moisture Sensitive RouteB->Coupling High Stability Specific Activation Intermediate Sulfide Scaffold (Thiomorpholine) Coupling->Intermediate Oxidation Route C: Controlled Oxidation Intermediate->Oxidation mCPBA / Oxone Product1 Target 1: Sulfide Intermediate->Product1 Purification Product2 Target 2: Sulfone (1,1-Dioxide) Oxidation->Product2 2.2 eq. Oxidant

Figure 1: Strategic decision tree for benzenesulfonyl thiomorpholine synthesis. Route selection depends on functional group tolerance (SuFEx vs. Chloride) and final oxidation state requirements.

Route A: The Classical Nucleophilic Substitution

Best for: Rapid, small-scale synthesis where starting material stability is not a concern.

Mechanism & Rationale

This reaction proceeds via a nucleophilic attack of the thiomorpholine nitrogen on the sulfur(VI) center of the sulfonyl chloride, followed by the elimination of chloride.

  • Critical Process Parameter (CPP): HCl scavenging. The generation of HCl can protonate the remaining thiomorpholine, rendering it non-nucleophilic. An excess of base (TEA, DIPEA, or Pyridine) is mandatory.

Protocol 1: Standard Sulfonylation

Reagents:

  • Substituted Benzenesulfonyl Chloride (1.0 equiv)

  • Thiomorpholine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve substituted benzenesulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
    
  • Temperature Control: Cool the solution to

    
     using an ice bath. Why? Sulfonyl chlorides are prone to hydrolysis; cooling minimizes side reactions with adventitious water.
    
  • Addition: Mix thiomorpholine (1.1 mmol) and TEA (1.5 mmol) in DCM (2 mL). Add this mixture dropwise to the sulfonyl chloride solution over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

  • Quench & Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL). Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    

Validation:

  • 
     NMR:  Look for the disappearance of the N-H broad singlet and the shift of thiomorpholine ring protons (typically 
    
    
    
    3.2–3.5 ppm for
    
    
    ).

Route B: SuFEx Click Chemistry (The Modern Approach)

Best for: High-throughput screening (HTS), presence of sensitive functional groups (OH, NH), or biological applications.

Mechanism & Rationale

Developed by Sharpless et al., Sulfur(VI) Fluoride Exchange (SuFEx) utilizes sulfonyl fluorides. Unlike chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis but react selectively with amines in the presence of specific activators or simple aqueous conditions [1].

Protocol 2: SuFEx Coupling

Reagents:

  • Substituted Benzenesulfonyl Fluoride (1.0 equiv)

  • Thiomorpholine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (for heterogeneous conditions)
    
  • Solvent: Acetonitrile (MeCN) or THF/Water

Step-by-Step Methodology:

  • Setup: Dissolve sulfonyl fluoride (1.0 mmol) and thiomorpholine (1.2 mmol) in MeCN (4 mL).

  • Activation: Add DIPEA (2.0 mmol).

    • Note: For difficult substrates, a catalyst such as DBU or BTMG may be required to activate the S-F bond.

  • Reaction: Stir at RT. SuFEx reactions are often slower than chloride couplings; heating to

    
     may be required for electron-rich benzene rings.
    
  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.[1]

  • Advantage: Often requires minimal purification due to the "click" nature of the reaction (high conversion, few side products).

Route C: Post-Synthetic Oxidation (The Sulfone Target)

Best for: Generating the "Thiomorpholine 1,1-dioxide" pharmacophore.

Rationale

Many bioactive compounds (e.g., MMP inhibitors) utilize the sulfone form to increase metabolic stability and eliminate the "soft" sulfur center which can be a liability for oxidative metabolism. mCPBA is the standard reagent, but stoichiometry is the key variable [2].

Protocol 3: Selective Oxidation to 1,1-Dioxide

Reagents:

  • Benzenesulfonyl Thiomorpholine (Product from Route A/B)

  • m-Chloroperoxybenzoic acid (mCPBA) (2.2–2.5 equiv)

  • DCM[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the sulfide substrate (1.0 mmol) in DCM (10 mL) and cool to

    
    .
    
  • Oxidant Addition: Add mCPBA (2.2 mmol, ~77% purity) portion-wise.

    • Expert Tip: Do not add all at once. The reaction is exothermic.

  • Monitoring: Stir at

    
     for 1 hour, then warm to RT.
    
    • TLC Check: You will see the Sulfoxide intermediate (more polar) appear first, followed by the Sulfone (most polar).

  • Quench (Critical): Add saturated

    
     (Sodium Thiosulfate) to quench excess peroxide. Shake until the starch-iodide paper test is negative.
    
  • Workup: Wash with saturated

    
     (to remove m-chlorobenzoic acid byproduct). Dry and concentrate.
    

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
ParameterRoute A (Chloride)Route B (SuFEx)Route C (Oxidation)
Primary Solvent DCM, THF, TolueneMeCN, THF/H2O, MeOHDCM, Acetone
Moisture Tolerance Low (Hydrolysis risk)High (Water compatible)N/A
Base Required TEA, Pyridine (Stoichiometric)DIPEA, K2CO3 (Catalytic/Stoich)None (usually)
Key Byproduct HCl salts (remove by wash)HF salts (water soluble)m-Chlorobenzoic acid
Typical Yield 85–95%90–99%80–90%
Troubleshooting Guide
  • Issue: Low Yield in Route A.

    • Cause: Hydrolysis of Sulfonyl Chloride.

    • Fix: Ensure DCM is dry. Check the quality of the sulfonyl chloride (if liquid, it should not be cloudy; if solid, check MP).

  • Issue: Incomplete Oxidation (Route C).

    • Cause: Old mCPBA.

    • Fix: Titrate mCPBA or use a large excess (3.0 equiv). Alternatively, use Oxone® in MeOH/Water for a "greener" and more robust oxidation [3].

  • Issue: "Sticky" Product.

    • Cause: Residual m-chlorobenzoic acid.

    • Fix: Wash organic layer 3x with 1M NaOH (not just bicarbonate) to fully deprotonate and remove the acid byproduct.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for Late-Stage Drug Functionalization." Angewandte Chemie International Edition. [Link]

  • Bahrami, K., et al. (2010).[2] "Oxidation of Sulfides to Sulfones using TAPC." Journal of Organic Chemistry. [Link]

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters. [Link]

  • World Intellectual Property Organization. (2001).

Sources

Application Note: Crystallization Techniques for 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The crystallization of 4-(3-bromo-benzenesulfonyl)-thiomorpholine presents unique challenges distinct from primary sulfonamides. Structurally, this molecule features a tertiary sulfonamide linkage (lacking the N-H hydrogen bond donor) and a lipophilic thiomorpholine ring fused to a brominated aryl core.

Unlike primary sulfonamides which readily form robust hydrogen-bonding networks, tertiary sulfonamides rely heavily on dipole-dipole interactions (sulfonyl


) and Van der Waals packing (bromine/thiomorpholine) for lattice formation. This reduction in lattice energy often leads to "oiling out" rather than discrete nucleation.

This guide details three field-proven protocols designed to overcome these kinetic barriers, ensuring high-purity isolation for biological assays or X-ray diffraction studies.

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Functional Group Tertiary SulfonamideNo H-bond donor; lower melting point; high risk of oiling out.
Ring System ThiomorpholineThioether sulfur is sensitive to oxidation; avoid prolonged heating >60°C in air.
Substituent 3-BromoHeavy atom; excellent for X-ray anomalous scattering (phasing).
Solubility LipophilicSoluble in DCM, THF, EtOAc. Insoluble in Water, Alkanes.

Pre-Crystallization Validation

Before attempting crystallization, the crude material must meet a purity threshold to prevent impurity-driven inhibition of nucleation.

Protocol:

  • LC-MS Assessment: Ensure purity >85%. If <85%, perform a silica gel flash column (Gradient: 0-30% EtOAc in Hexanes) before crystallization.

  • Solubility Screen: Dissolve 10 mg of sample in 100 µL of solvent at RT and 50°C.

Solubility Data Matrix:

Solvent RT Solubility Hot Solubility Role
Dichloromethane (DCM) High High Good Solvent (Layering)
Ethanol (EtOH) Moderate High Good Solvent (Cooling)
Ethyl Acetate (EtOAc) High High Good Solvent (Layering)
Hexane / Heptane Low Low Antisolvent

| Water | Insoluble | Insoluble | Antisolvent (Risk of Emulsion) |

Experimental Protocols

Method A: Solvent-Antisolvent Layering (Recommended for X-Ray Quality)

Best for: Growing single crystals for XRD and avoiding oiling out.

Mechanism: Slow diffusion of a non-polar antisolvent into a polar solution creates a gentle supersaturation gradient, allowing molecules to organize into a lattice without kinetic entrapment of impurities.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of 4-(3-bromo-benzenesulfonyl)-thiomorpholine in 1.0 mL of DCM in a narrow glass vial (e.g., 4 mL scintillation vial). Ensure the solution is clear.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Layering: Carefully tilt the vial to 45°. Using a glass Pasteur pipette, slowly trickle 2.0 mL of Hexane down the side of the vial.

    • Critical: The Hexane must float on top of the DCM. Do not mix. You should see a distinct interface.

  • Incubation: Cap the vial tightly. Wrap with Parafilm to prevent solvent evaporation. Place in a vibration-free environment at 20°C.

  • Harvest: Crystals will form at the interface over 24-72 hours. Decant the solvent and wash crystals with cold Hexane.

Method B: Slow Cooling from Isopropanol (IPA)

Best for: Bulk purification and scale-up.

Mechanism: Exploits the temperature-dependent solubility in secondary alcohols. IPA is preferred over EtOH as its slightly lower polarity matches the lipophilic thiomorpholine moiety better, reducing the "oiling" risk.

Step-by-Step:

  • Saturation: Place 500 mg of crude solid in a 20 mL vial. Add Isopropanol (IPA) in 0.5 mL increments while heating to 60°C (water bath).

  • Optimization: Add just enough IPA to dissolve the solid completely at 60°C (approx. 5-8 mL).

  • Clarification: If insoluble particles remain, hot filter through a pre-warmed glass wool plug.

  • Controlled Cooling:

    • Turn off the heat source but leave the vial in the water bath.

    • Allow the bath to cool to Room Temperature (RT) naturally over 2-3 hours.

    • Why: Rapid cooling shocks the system, trapping impurities.

  • Cold Soak: Once at RT, move the vial to a 4°C fridge for 12 hours.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash with 2 mL of cold (-20°C) IPA.

Troubleshooting & Logic Pathways

The most common failure mode for this compound is Oiling Out (liquid-liquid phase separation) instead of crystallization.

Workflow Visualization

The following diagram outlines the decision process for selecting the correct crystallization strategy based on initial observations.

Crystallization_Workflow Start Crude 4-(3-bromo-benzenesulfonyl)-thiomorpholine PurityCheck Purity Assessment (LCMS) Start->PurityCheck DecisionPurity Is Purity > 85%? PurityCheck->DecisionPurity PurifyFirst Perform Flash Chromatography (Hex/EtOAc) DecisionPurity->PurifyFirst No ChooseMethod Select Crystallization Method DecisionPurity->ChooseMethod Yes PurifyFirst->ChooseMethod MethodA Method A: Layering (DCM / Hexane) ChooseMethod->MethodA For X-Ray/Small Scale MethodB Method B: Slow Cooling (Isopropanol) ChooseMethod->MethodB For Bulk Scale ResultA Crystals Formed? MethodA->ResultA ResultB Oiling Out Occurred? MethodB->ResultB Success Harvest & Characterize (XRD / NMR) ResultA->Success Yes RemedyEvap Remedy: Switch to Vapor Diffusion (Slower kinetics) ResultA->RemedyEvap No (Clear solution) ResultB->Success No (Crystals) RemedyOil Remedy: Re-heat, add seed crystal, cool slower ResultB->RemedyOil Yes RemedyOil->MethodB Retry

Figure 1: Decision tree for selecting and troubleshooting crystallization protocols.

Characterization of the Crystalline Solid

Once isolated, the solid must be validated.

Melting Point (MP)
  • Expectation: Sharp melting range (range < 2°C).

  • Note: Tertiary sulfonamides typically melt lower than their primary counterparts. If the range is broad (>3°C), occluded solvent or impurities are present. Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours.

X-Ray Diffraction (XRD)[1]
  • Significance: The Bromine atom at the meta position of the benzene ring provides a strong anomalous signal.

  • Data Collection: Collect data using Mo-Kα radiation. The heavy atom effect facilitates phasing, making this compound an excellent candidate for determining absolute configuration if chiral centers were introduced elsewhere in the thiomorpholine ring (though the core is achiral, this applies to derivatives).

Stability Check (NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Check: Verify the integrity of the thiomorpholine ring.

    • Look for multiplets around

      
       2.5 - 3.5 ppm (Thiomorpholine 
      
      
      
      protons).
    • Ensure no downfield shift indicating oxidation to sulfoxide (

      
      ) or sulfone (
      
      
      
      ) on the ring sulfur.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and polymorphism control).
  • Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026. Link

  • Nangia, A. (2008). Conformational Polymorphism in Sulfonamides. Accounts of Chemical Research, 41(5), 595–604. (Specific relevance to sulfonamide packing modes). Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on sulfonamide solubility and bioisosteres).
  • Cherkosly, A. (2023). General Protocols for Crystallization of Organic Compounds. MIT Department of Chemistry OpenCourseWare. Link

developing derivatives of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of 4-(3-bromo-benzenesulfonyl)-thiomorpholine Derivatives

Executive Summary

This guide details the synthesis, functionalization, and strategic application of 4-(3-bromo-benzenesulfonyl)-thiomorpholine (CAS 850349-32-5). In modern drug discovery, this scaffold represents a high-value "diversity node." The thiomorpholine moiety acts as a lipophilic bioisostere of morpholine, while the meta-bromo benzenesulfonamide core provides a robust handle for late-stage palladium-catalyzed cross-coupling.

This protocol is designed for medicinal chemists targeting TACE inhibitors, MMP inhibitors, and metabolic modulators (e.g., DPP-IV) , where the sulfonamide-thiomorpholine motif has demonstrated privileged bioactivity.

Strategic Rationale & SAR Logic

The Thiomorpholine Advantage

Replacing a morpholine oxygen with sulfur (thiomorpholine) significantly alters physicochemical properties:

  • Lipophilicity (LogP): Increases by ~0.5–1.0 log units, improving membrane permeability.

  • Metabolic Soft Spot: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone), allowing for the introduction of polar centers in vivo or synthetically to tune solubility.[1]

  • Electronic Effects: The thiomorpholine nitrogen is less basic than morpholine, influencing the sulfonamide bond strength.

The Meta-Bromo "Diversity Handle"

The 3-bromo position is strategically chosen over the 4-bromo (para) position to access non-linear chemical vectors. This allows the construction of "bent" biaryl systems often required to fit into hydrophobic pockets of metalloproteases (MMP/TACE).

Diagram 1: Scaffold Utility & SAR Logic

SAR_Logic cluster_0 Chemical Space Navigation Scaffold 4-(3-bromo-benzenesulfonyl)- thiomorpholine Suzuki Pd-Catalyzed Coupling (Biaryl Construction) Scaffold->Suzuki SAR: Potency Oxidation S-Oxidation (Solubility/Metabolic Tuning) Scaffold->Oxidation SAR: DMPK/LogP Target Drug Candidate (TACE/MMP Inhibitor) Suzuki->Target Hydrophobic Reach Oxidation->Target Polarity Tuning

Caption: Decision tree for diversifying the core scaffold based on potency (Suzuki) or pharmacokinetic (Oxidation) requirements.

Experimental Protocols

Core Synthesis: Sulfonylation of Thiomorpholine

Objective: Synthesis of the parent scaffold 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

Reagents:

  • 3-Bromobenzenesulfonyl chloride (1.0 equiv)

  • Thiomorpholine (1.1 equiv)

  • Triethylamine (Et3N) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Charge a round-bottom flask with 3-bromobenzenesulfonyl chloride (10 mmol, 2.55 g) and anhydrous DCM (50 mL). Cool to 0°C under N2 atmosphere.

  • Addition: Add Et3N (15 mmol, 2.1 mL). Then, add thiomorpholine (11 mmol, 1.13 g) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with water (50 mL). Separate the organic layer and wash with 1M HCl (2 x 30 mL) to remove excess amine, followed by brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexane).

  • Yield: Expect 85–95% as a white/off-white solid.

Derivative Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: Functionalizing the 3-position to create a biaryl library.

Critical Note on Catalyst Poisoning: Thiomorpholine sulfur can coordinate to Pd, potentially poisoning the catalyst. To mitigate this, we utilize Pd(dppf)Cl2 , a bidentate ligand complex that is more resistant to sulfur displacement than Pd(PPh3)4.

Reagents:

  • Scaffold (from 3.1) (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: Cs2CO3 (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: In a microwave vial or pressure tube, combine the scaffold (0.5 mmol), boronic acid (0.6 mmol), and Cs2CO3 (1.0 mmol). Add Dioxane/Water (5 mL). Sparge with Argon for 5 minutes. Strict oxygen exclusion is vital.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.025 mmol). Seal the vessel immediately.

  • Heating: Heat to 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (gradient elution).

Technical Data & Validation

The following table illustrates how derivatization shifts the physicochemical profile. Data is based on calculated properties (ChemDraw/SwissADME) for the scaffold and representative derivatives.

Compound IDR-Group (3-position)MW ( g/mol )cLogPTPSA (Ų)Application Note
Scaffold -Br 322.2 2.8 49.0 Parent intermediate
Deriv-A-Ph (Phenyl)319.43.649.0Hydrophobic probe
Deriv-B-Ph-4-OMe349.43.558.2H-bond acceptor probe
Deriv-C-Ph-3-CN344.43.172.8Polar interaction probe
Ox-Scaffold *-Br (Sulfone) 354.2 1.2 92.0 Solubility enhanced

*Ox-Scaffold refers to the oxidation of the thiomorpholine sulfur to SO2.

Workflow Visualization

Diagram 2: Synthetic Workflow & Critical Control Points

Synthesis_Workflow SM1 3-Br-Ph-SO2Cl Step1 Step 1: Sulfonylation (DCM, Et3N, 0°C) SM1->Step1 SM2 Thiomorpholine SM2->Step1 Intermediate SCAFFOLD (Stable Solid) Step1->Intermediate Step2A Path A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Step2A Functionalization Step2B Path B: S-Oxidation (mCPBA or H2O2) Intermediate->Step2B Metabolic Tuning ProdA Biaryl Sulfonamides (Potency) Step2A->ProdA ProdB Sulfoxide/Sulfone Analogs (Solubility) Step2B->ProdB

Caption: Step-wise synthetic pathway from raw materials to divergent lead compounds.

References

  • Thiomorpholine in Medicinal Chemistry: Title: "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile" Source:[3][4] Journal of Chemical Reviews (2021) URL:[Link] Relevance: Validates the biological utility of the thiomorpholine headgroup in TACE and DPP-IV inhibitors.

  • Sulfonylation Protocols: Title: "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence" Source: ChemRxiv / NIH (2022) URL:[Link] Relevance: Provides background on thiomorpholine stability and handling.

  • Palladium Coupling on Sulfonamides: Title: "Palladium-Catalyzed Cross Couplings in Organic Synthesis" Source: NobelPrize.org (2010) URL:[Link] Relevance: Authoritative grounding for the Suzuki-Miyaura coupling mechanism used in Step 2.

  • Compound Data & Safety: Title: "4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine (Analogous Structure Data)" Source: PubChem URL:[5][Link] Relevance:[1][2][6][7][8][9] Physicochemical property baselines for bromobenzenesulfonyl-morpholine analogs.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for sulfonyl chloride and thiomorpholine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonyl Chloride & Thiomorpholine Coupling

Status: Online | Agent: Senior Application Scientist | Case ID: S-N-COUPLING-OPT

Executive Summary & Reaction Overview

User Query: "How do I optimize the coupling of a sulfonyl chloride (R-SO₂Cl) with thiomorpholine to maximize yield and purity?"

Scientist's Analysis: This is a classic nucleophilic substitution at the sulfur center.[1] While conceptually simple, the reaction is prone to specific failure modes—primarily hydrolysis of the sulfonyl chloride and sluggish kinetics due to the reduced nucleophilicity of thiomorpholine compared to simple dialkylamines.

The Core Reaction:



Key Challenges:

  • Moisture Sensitivity: Sulfonyl chlorides hydrolyze to sulfonic acids (

    
    ), which are unreactive.[1]
    
  • Nucleophilicity: Thiomorpholine is less nucleophilic than piperidine due to the inductive electron-withdrawing effect of the sulfur atom (though more reactive than morpholine).

  • HCl Management: The reaction generates HCl, which protonates the remaining thiomorpholine, rendering it non-nucleophilic if the base is insufficient.

Mechanism & Kinetics (Technical Q&A)

Q: What is the rate-determining step in this coupling? A: The reaction follows an addition-elimination mechanism (associative) or a concerted


-like pathway depending on the solvent and R-group. The attack of the thiomorpholine nitrogen on the sulfonyl sulfur is typically rate-determining. The sulfur atom in thiomorpholine exerts a negative inductive effect (-I), reducing the electron density on the nitrogen, making it a "softer" and slightly slower nucleophile than purely aliphatic cyclic amines [1].

Q: Why is my sulfonyl chloride degrading before the reaction finishes? A: Sulfonyl chlorides are "hard" electrophiles but are highly susceptible to hydrolysis by ambient moisture.[1] If your solvent (e.g., DCM, THF) is "wet" or the base contains water, the rate of hydrolysis (


) can compete with the rate of aminolysis (

), especially if the thiomorpholine attack is sterically hindered [2].

Q: Does the sulfur in thiomorpholine interfere? A: In standard basic conditions, the thioether sulfur is unreactive. However, avoid strong oxidizing agents during workup (like bleach or peroxides), as these will oxidize the thiomorpholine sulfur to a sulfoxide or sulfone.

Troubleshooting Guide

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Identify Problem LowYield Low Yield (<50%) Start->LowYield Impurity Impurities / Byproducts Start->Impurity NoReaction No Reaction / SM Recovery Start->NoReaction CheckSM Check Sulfonyl Chloride Quality (Is it hydrolyzed?) LowYield->CheckSM IdentifyImp Identify Impurity Impurity->IdentifyImp CatCheck Add Catalyst NoReaction->CatCheck Hydrolyzed Yes: Recrystallize or Distill R-SO2Cl CheckSM->Hydrolyzed H-NMR shows R-SO3H NotHydrolyzed No: Check Base Stoichiometry CheckSM->NotHydrolyzed Purity OK BaseIssue Increase Base to 2.5 equiv or switch to Pyridine NotHydrolyzed->BaseIssue SulfonicAcid R-SO3H formed: System is wet. Dry solvents. IdentifyImp->SulfonicAcid Acidic spot on TLC BisSulfon Bis-sulfonylation? Impossible with sec-amine. Check amine purity. IdentifyImp->BisSulfon High MW AddDMAP Add 10 mol% DMAP Heat to 40°C CatCheck->AddDMAP

Caption: Decision tree for diagnosing failure modes in sulfonyl chloride-thiomorpholine coupling.

Common Failure Scenarios

Scenario A: "I see a large baseline spot on TLC."

  • Diagnosis: This is likely the sulfonic acid (

    
    ), resulting from hydrolysis.
    
  • Fix: Ensure DCM/THF is anhydrous. If using inorganic bases (like

    
    ), ensure they are dry.[1] Switch to an organic base (TEA or DIPEA) in anhydrous solvent.[1]
    

Scenario B: "The reaction stalls at 60% conversion."

  • Diagnosis: HCl accumulation.[1] As the reaction proceeds, HCl is generated.[1][2] If you only used 1 equivalent of base, it is consumed, and the remaining thiomorpholine becomes protonated (thiomorpholinium chloride), which is not nucleophilic.

  • Fix: You must use at least 1.2 to 1.5 equivalents of sulfonyl chloride and 2.0 to 3.0 equivalents of base .[1]

Optimization Strategies

To move from "working" to "optimized," adjust these variables:

VariableStandard ConditionOptimized ConditionWhy?
Solvent Dichloromethane (DCM)THF or Acetonitrile DCM is standard but can be wet. THF often solubilizes the intermediate complexes better.[1] Acetonitrile accelerates

-type attacks.[1]
Base Triethylamine (TEA)Pyridine or DIPEA Pyridine acts as both solvent and nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate). DIPEA is non-nucleophilic and prevents quaternary salt formation if alkyl halides are present elsewhere.[1]
Catalyst NoneDMAP (5-10 mol%) 4-Dimethylaminopyridine (DMAP) dramatically accelerates sluggish sulfonylations by forming a hyper-reactive N-acylpyridinium-like species [3].
Temperature


strict
Keeping the reaction cold minimizes hydrolysis side reactions. Only heat if the sulfonyl chloride is sterically hindered (e.g., mesityl).

Experimental Protocols

Method A: The "Gold Standard" (Anhydrous Conditions)

Best for valuable substrates or hydrolytically unstable sulfonyl chlorides.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Thiomorpholine (1.0 equiv) in anhydrous DCM (0.2 M concentration) .

  • Base: Add Triethylamine (TEA) (2.5 equiv) . Cool the mixture to

    
     in an ice bath.
    
  • Addition: Add Sulfonyl Chloride (1.1 - 1.2 equiv) dropwise (either neat or dissolved in minimal DCM). Note: Slow addition prevents localized exotherms.

  • Catalysis (Optional): If the reaction is known to be slow, add DMAP (0.1 equiv) .

  • Monitoring: Stir at

    
     for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1][3] Wash organic layer with 1M HCl (to remove excess thiomorpholine and pyridine/DMAP) and then Brine.[1] Dry over 
    
    
    
    .[1]
Method B: Schotten-Baumann (Biphasic)

Best for robust, large-scale reactions where anhydrous solvents are impractical.

  • Solvent: Mix DCM and Water (1:1 ratio).

  • Base: Dissolve

    
     or 
    
    
    
    (3.0 equiv)
    in the aqueous layer.
  • Reactants: Add Thiomorpholine (1.0 equiv) to the mixture.

  • Addition: Add Sulfonyl Chloride (1.2 equiv) to the vigorously stirring biphasic mixture at

    
    .
    
  • Mechanism: The thiomorpholine reacts at the interface or in the organic phase, while the inorganic base in the water scavenges the HCl.

Frequently Asked Questions (FAQs)

Q: Can I use morpholine conditions for thiomorpholine? A: Yes, largely. However, thiomorpholine is slightly less soluble in water than morpholine and has a higher boiling point (


 vs 

). Ensure your workup washes (acidic wash) are thorough enough to remove unreacted thiomorpholine.[1]

Q: How do I remove excess Sulfonyl Chloride? A: If R-SO₂Cl remains after the reaction, add a "scavenger" amine (like N,N-dimethylethylenediamine) for 30 minutes before workup. This converts the excess chloride into a highly polar sulfonamide that washes away in the acidic aqueous extraction [4].

Q: My product smells like sulfur. Is it degraded? A: Not necessarily. Thiomorpholine residues have a distinct sulfide odor.[1] If the smell persists after workup, it indicates residual starting material.[1] Wash the organic layer with 10% aqueous


 (copper sulfate); copper coordinates to the sulfur and pulls the thiomorpholine into the aqueous phase (use with caution if your product has other ligands).

References

  • Nucleophilicity Trends: Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[1] Journal of the American Chemical Society, 2007. Link

  • Hydrolysis Competition: King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides."[1] Canadian Journal of Chemistry, 1989.[1] Link

  • DMAP Catalysis: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts."[1] Chemical Society Reviews, 1983.[1] Link

  • Purification/Scavenging: Marsh, I. R., et al.[1] "High-throughput synthesis of sulfonamides." Organic Letters, 2001.[1] Link

Sources

Technical Support Center: 4-(3-bromo-benzenesulfonyl)-thiomorpholine Purification

[1][2][3][4]

Executive Summary & Compound Profile

This guide addresses the specific purification challenges associated with 4-(3-bromo-benzenesulfonyl)-thiomorpholine . This compound is a tertiary sulfonamide formed by the nucleophilic attack of thiomorpholine on 3-bromobenzenesulfonyl chloride.[1][2][3][4]

While the synthesis is generally robust (Schotten-Baumann conditions), the presence of the thioether (sulfur atom) in the morpholine ring and the lipophilic aryl bromide creates a unique purification profile. The primary challenges are removing the noxious excess amine (thiomorpholine), preventing S-oxidation, and separating the hydrolysis byproduct (sulfonic acid).

Compound Physicochemical Profile
FeatureCharacteristicImplication for Purification
Functionality Tertiary Sulfonamide (

)
Neutral. Unlike primary sulfonamides, this has no acidic proton.[1][2][3][4][5] It will not extract into basic aqueous solutions.[2][3][4]
Heterocycle ThiomorpholineBasic & Oxidizable. The starting material is basic (removable by acid), but the product contains a thioether susceptible to oxidation (

).
Leaving Group Sulfonic Acid (Hydrolysis impurity)Strongly Acidic. Forms water-soluble salts with mild base (NaHCO

).[1][2][3][4]
Solubility LipophilicSoluble in DCM, EtOAc, THF. Insoluble in water.[2][3][4]

The "Self-Validating" Work-Up Protocol

The most common failure mode is relying on chromatography to separate the starting amine. Because thiomorpholine is malodorous and polar, it can streak on silica.[4] The most effective purification is a reactive liquid-liquid extraction that utilizes the basicity of the impurity against the neutrality of the product.

The Logic of the Wash
  • Acid Wash (HCl): Protonates unreacted thiomorpholine, forcing it into the aqueous layer.[4] The product (tertiary sulfonamide) is not basic and stays organic.[4]

  • Base Wash (NaOH/NaHCO

    
    ):  Deprotonates the sulfonic acid byproduct (from sulfonyl chloride hydrolysis), forcing it into the aqueous layer. The product is not acidic and stays organic.
    
Step-by-Step Protocol
  • Solvent System: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][3][4]

  • Reagents: 1M HCl, Saturated NaHCO

    
    , Brine.
    

Procedure:

  • Dilute the reaction mixture with EtOAc (approx. 10 mL per mmol substrate).

  • Step A (Amine Removal): Wash the organic phase with 1M HCl (

    
     vol).[3][4]
    
    • Validation: The aqueous layer should be acidic (pH < 2).

  • Step B (Acid Removal): Wash the organic phase with Sat.[3][4] NaHCO

    
      (
    
    
    vol).[2][3][4]
    • Validation: Evolution of CO

      
       gas indicates removal of sulfonic acid.
      
  • Step C (Drying): Wash with Brine (

    
    ), dry over Na
    
    
    SO
    
    
    , and concentrate.
Visualization: The Extraction Logic Flow

The following diagram illustrates the decision matrix for the work-up.

ExtractionLogicStartCrude Reaction Mixture(Product + Thiomorpholine + Sulfonic Acid)AcidWashWash 1: Add 1M HClStart->AcidWashSep1Phase SeparationAcidWash->Sep1AqLayer1Aqueous Layer 1(Contains Protonated Thiomorpholine)Sep1->AqLayer1DiscardOrgLayer1Organic Layer 1(Product + Sulfonic Acid)Sep1->OrgLayer1KeepBaseWashWash 2: Add Sat. NaHCO3OrgLayer1->BaseWashSep2Phase SeparationBaseWash->Sep2AqLayer2Aqueous Layer 2(Contains Sulfonate Salts)Sep2->AqLayer2DiscardOrgLayer2Final Organic Layer(Pure Neutral Product)Sep2->OrgLayer2Dry & Concentrate

Figure 1: Reactive extraction workflow leveraging the amphoteric nature of impurities vs. the neutral product.[1][2][3][4]

Advanced Purification: Crystallization & Chromatography

If the "Self-Validating" work-up yields a solid that is slightly off-white or has trace impurities (visible by LCMS), use these polishing techniques.

A. Recrystallization (Preferred)

Sulfonamides are highly crystalline.[2][3][4] Avoid chromatography if possible to minimize solvent waste and S-oxidation risk on silica.[1][2][3][4]

  • Solvent System: Ethanol/Water or Isopropanol (IPA)/Hexanes.[2][3][4]

  • Protocol:

    • Dissolve crude solid in minimum hot Ethanol (approx. 60-70°C).

    • Add hot water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then 4°C.

    • Critical Check: If the product "oils out" (forms a glob instead of crystals), reheat and add a small amount of ethanol to redissolve, then cool slower.

B. Column Chromatography (If necessary)

If the product is an oil or heavily contaminated, use silica gel chromatography.[4]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2][3][4]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     40% EtOAc).[2][3][4]
    
  • Rf Value: Typically 0.4 - 0.6 in 3:1 Hexane:EtOAc.[1][2][3][4]

  • Warning: Do not use Methanol/DCM gradients if possible. The high polarity can co-elute residual thiomorpholine salts.

Data Table: Solvent Compatibility
Solvent SystemSuitabilityNotes
Hexane / EtOAc High Excellent separation.[1][2][3][4] Product elutes mid-polarity.
DCM / MeOH Low Poor selectivity; tends to drag amine impurities.[2][3][4]
Ether / Pentane Medium Good for triturating sticky solids to induce powder formation.[2][3][4]
Water / Acetonitrile High (HPLC) Use 0.1% Formic Acid modifier.[2][3][4] Avoid TFA if storing long-term.[1][2][3][4]

Critical Troubleshooting: The Sulfur Problem

The thiomorpholine ring contains a thioether (

4
Risk 1: S-Oxidation (Sulfoxide Formation)[1][2][3][4]
  • Symptom: LCMS shows a peak at M+16 (Sulfoxide) or M+32 (Sulfone).[1][3][4]

  • Cause: Exposure to peroxides in ether solvents (THF, Dioxane) or vigorous stirring in air under light.[3][4]

  • Prevention:

    • Use peroxide-free THF or anhydrous DCM.[1][2][3][4]

    • Do not use bleach (NaOCl) to clean glassware containing the product residue; it will oxidize the sulfur instantly.

Risk 2: Catalyst Poisoning (Suzuki Coupling)[1][3][4]
  • Context: If this molecule is a precursor for a Suzuki coupling (using the Ar-Br handle).

  • Issue: The thioether sulfur is a "soft" Lewis base and binds strongly to Palladium (Pd), poisoning the catalyst.

  • Solution: You may need higher catalyst loading (3-5 mol%) or a bidentate ligand (e.g., dppf, XPhos) that out-competes the thioether for the metal center.[1][2][3][4]

FAQ: Rapid-Fire Troubleshooting

Q: My product is a sticky oil that won't solidify. What do I do? A: This is common for sulfonamides with lipophilic tails.[2][3][4]

  • Trituration: Add cold Pentane or Diethyl Ether. Sonicate vigorously. This often crashes the oil into a white powder.

  • High Vac: Ensure all EtOAc is removed; trapped solvent inhibits crystallization.[2][3][4] Keep on high vacuum for >12 hours.[2][3][4]

Q: I smell thiomorpholine even after the acid wash. A: Thiomorpholine hydrochloride (the salt formed in the wash) can sometimes be partially soluble in chlorinated solvents if the water volume is too low.

  • Fix: Perform the acid wash with 1M HCl saturated with NaCl (Brine/HCl mix).[4] The "salting out" effect forces the organic amine salt strictly into the aqueous phase.

Q: Can I use Potassium Carbonate (


) as the base during synthesis?A:

References

  • General Sulfonylation Protocol

    • De Luca, L., & Giacomelli, G. (2008).[6] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids or its Sodium Salts under Microwave Irradiation.[6] The Journal of Organic Chemistry, 73(10), 3967–3969. Link[1][3][4]

  • Thiomorpholine Handling & Synthesis

    • Reeves, J. T., et al. (2022).[3][4][7] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence.[1][2][3][4][8] ChemRxiv. Link[1][3][4]

  • Purification of Sulfonamides

    • Bowser, J. R., et al. (2013).[3][4] Preparation of sulfonamides from N-silylamines and sulfonyl chlorides.[1][2][3][4] Tetrahedron Letters, 54(39), 5332-5334.[1][2][3][4] Link

  • Thioether Oxidation Risks

    • Drabowicz, J., et al. (2008).[3][4] Oxidative conversions of sulfur-containing compounds. Science of Synthesis, 39, 123. (Standard Reference Work).

Technical Support Center: Purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity of this important compound.

Introduction to the Chemistry

4-(3-bromo-benzenesulfonyl)-thiomorpholine is typically synthesized via a nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and thiomorpholine.[1][2] The purity of the final product is critical for its intended application, and several factors during the synthesis and work-up can lead to impurities. Understanding the potential side reactions and the chemical properties of the target molecule and its precursors is essential for effective purification.

Figure 1: Synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

3-bromobenzenesulfonyl_chloride 3-bromobenzenesulfonyl chloride product 4-(3-bromo-benzenesulfonyl)-thiomorpholine 3-bromobenzenesulfonyl_chloride->product + thiomorpholine Thiomorpholine thiomorpholine->product hcl HCl product->hcl +

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine in a question-and-answer format.

Question 1: My final product is an oil or a sticky solid and won't crystallize. What's happening and how can I fix it?

Answer: This phenomenon, often referred to as "oiling out," is a common issue in the crystallization of organic compounds, including sulfonamides.[3] It typically occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities that form a eutectic mixture.

Causality and Solutions:

  • High Impurity Load: The presence of unreacted starting materials or side products can significantly depress the melting point.

    • Solution: Before attempting recrystallization, it is advisable to perform a preliminary purification step. A quick column chromatography using a silica gel plug can remove a significant portion of the impurities. Elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar impurities from your more polar product.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures, or it may be too non-polar.

    • Solution: Experiment with different solvent systems. For sulfonamides, mixtures of polar and non-polar solvents are often effective.[3] Good starting points include:

      • Ethanol/water

      • Isopropanol/water

      • Toluene

      • Ethyl acetate/hexanes

  • Cooling Rate is Too Fast: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice, leading to an amorphous solid or oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool or a beaker can help. Once at room temperature, you can then place it in an ice bath to maximize the yield.

Question 2: After recrystallization, my yield is very low. What are the likely causes and how can I improve it?

Answer: A low recovery after recrystallization is a frequent problem that can often be rectified by optimizing the procedure.

Causality and Solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (if performed), you will lose a substantial amount of product.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible. If crystals do form, you can try to redissolve them with a small amount of hot solvent and pass it through the filter.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to induce maximum crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of your product.

Question 3: My product appears pure by TLC, but the melting point is broad or lower than expected. What are the potential hidden impurities?

Answer: Even if a product appears as a single spot on a Thin Layer Chromatography (TLC) plate, it can still contain impurities, especially those with similar polarities.

Causality and Potential Impurities:

  • Hydrolysis of Starting Material: The starting material, 3-bromobenzenesulfonyl chloride, is susceptible to hydrolysis, especially in the presence of moisture, to form 3-bromobenzenesulfonic acid.[4] This acidic impurity can be difficult to remove by simple recrystallization.

    • Identification: The presence of an acidic impurity can be inferred by a lower-than-expected melting point. It can be detected by techniques like HPLC.

    • Removal: A liquid-liquid extraction work-up can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer. Be cautious, as a strong base could potentially cleave the sulfonamide bond.

  • Oxidation of the Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can occur during the reaction or subsequent work-up, leading to the formation of 4-(3-bromo-benzenesulfonyl)-thiomorpholine-1-oxide and 4-(3-bromo-benzenesulfonyl)-thiomorpholine-1,1-dioxide.[5]

    • Identification: These oxidized impurities are more polar than the desired product and may be visible as separate spots on a TLC plate if a suitable solvent system is used. They will also have distinct signals in NMR and different retention times in HPLC.

    • Removal: Column chromatography is the most effective method for separating these more polar impurities.

Figure 2: Potential Impurity Formation Pathways

cluster_0 Main Reaction cluster_1 Side Reactions & Impurities 3-bromobenzenesulfonyl_chloride 3-bromobenzenesulfonyl chloride product 4-(3-bromo-benzenesulfonyl)-thiomorpholine 3-bromobenzenesulfonyl_chloride->product hydrolysis_product 3-bromobenzenesulfonic acid (Impurity A) 3-bromobenzenesulfonyl_chloride->hydrolysis_product H₂O thiomorpholine Thiomorpholine thiomorpholine->product oxidation_product_1 Thiomorpholine-1-oxide derivative (Impurity B) product->oxidation_product_1 [O] oxidation_product_2 Thiomorpholine-1,1-dioxide derivative (Impurity C) oxidation_product_1->oxidation_product_2 [O]

Caption: Potential side reactions leading to common impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of 4-(3-bromo-benzenesulfonyl)-thiomorpholine?

A1: A good starting point for the recrystallization of many sulfonamides is a mixture of ethanol and water.[3] Start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Other solvent systems to try include isopropanol/water, ethyl acetate/hexanes, or toluene.

Q2: How can I effectively monitor the purity of my product during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a solvent system that gives good separation between your product and any impurities (e.g., 30% ethyl acetate in hexanes). High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing purity.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or acetic acid) is a common setup for analyzing sulfonamides.[7]

Q3: What are the expected NMR chemical shifts for the protons on the thiomorpholine ring?

A3: The proton NMR spectrum of 4-(3-bromo-benzenesulfonyl)-thiomorpholine would be expected to show two multiplets in the aliphatic region for the thiomorpholine protons. The protons alpha to the nitrogen will be deshielded by the sulfonyl group and will appear further downfield (typically around 3.2-3.8 ppm) compared to the protons alpha to the sulfur (typically around 2.6-3.0 ppm).

Q4: My product is still impure after multiple recrystallizations. What should I do?

A4: If recrystallization is not effective, column chromatography is the next logical step. The significant difference in polarity between the desired product and its potential impurities (hydrolysis product, oxidized byproducts) makes silica gel column chromatography a highly effective purification technique.

Experimental Protocols

Protocol 1: Recrystallization of 4-(3-bromo-benzenesulfonyl)-thiomorpholine
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Add a few drops of an anti-solvent (e.g., water) to the hot solution to see if a precipitate forms upon cooling.

  • Dissolution: Place the crude 4-(3-bromo-benzenesulfonyl)-thiomorpholine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while heating and swirling until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

Table 1: Summary of Analytical Data for Starting Materials

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-bromobenzenesulfonyl chloride255.5230-3390-91 @ 0.5 mmHg
Thiomorpholine103.19-169

Data sourced from commercial suppliers and chemical databases.[8]

References

  • Haj Houssein, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Egyptian Journal of Chemistry, 64(10), 5667-5677. Available at: [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(36), 13450–13453. Available at: [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. Available at: [Link]

  • Google Patents. (2021). Process for the preparation of substituted benzene sulfonyl chlorides. (CN112759536A).
  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

  • Pudelko, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833. Available at: [Link]

  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. Retrieved February 6, 2026, from [Link]

  • Splendid Lab. (n.d.). 3-Bromobenzenesulfonyl Chloride. Retrieved February 6, 2026, from [Link]

  • Trably, F., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 7(1-4), 137-146. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved February 6, 2026, from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Google Patents. (1969). Synthesis of bromothiophenols. (US3461168A).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 6, 2026, from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • ResearchGate. (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation.... Retrieved February 6, 2026, from [Link]

  • Kwiecień, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. Available at: [Link]

  • Holzgrabe, U. (2001). NMR spectroscopy in pharmacy. Pharmazie, 56(1), 4-17. Available at: [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at: [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(36), 13450–13453. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Thiomorpholine. Retrieved February 6, 2026, from [Link]

  • Musacchio, A. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21378–21384. Available at: [Link]

  • Anglès, F. E., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18519-18524. Available at: [Link]

  • Macmillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved February 6, 2026, from [Link]

  • Wang, M., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 25(18), 4243. Available at: [Link]

  • Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. 16(2), 978-982. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Stability of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

[1]

Executive Summary
  • Primary Instability Risk: Oxidative degradation of the thiomorpholine sulfur atom to sulfoxide (

    
    ) and sulfone (
    
    
    ).[1]
  • Secondary Risk: Physical instability (precipitation) in aqueous buffers due to high lipophilicity (

    
    ).[1]
    
  • Tertiary Risk: Photolytic dehalogenation of the aryl bromide under high-intensity light.[1]

  • Hydrolytic Status: Generally stable at pH 4–9; hydrolysis is negligible under standard storage conditions.[1]

Part 1: Chemical Stability & Degradation Pathways[1]

The stability of this compound is dictated by two competing mechanisms: S-oxidation (fast, facile) and Sulfonamide Hydrolysis (slow, requires forcing conditions).[1]

1. Oxidative Instability (The "Thiomorpholine Problem")

The thiomorpholine ring contains a divalent sulfide ether.[1] This sulfur atom is electron-rich and highly susceptible to oxidation by atmospheric oxygen, peroxides (often found in aged ethers or PEGs), or metabolic enzymes (e.g., CYP450 mimics in biological assays).[1]

  • Mechanism: Electrophilic attack on the sulfur lone pair.[1]

  • Observation: Appearance of a more polar peak (shorter retention time in Reverse Phase HPLC) with a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone).[1]

2. Hydrolytic Stability

The sulfonamide linkage (

11
  • Risk Level: Low.[1][2] Significant hydrolysis typically requires heating in strong acid (

    
    ) or base.[1]
    
3. Photostability

The 3-bromo substituent renders the aromatic ring sensitive to UV light.[1] Homolytic cleavage of the C-Br bond can occur, leading to radical formation and subsequent hydro-dehalogenation (loss of Br, gain of H).[1]

Part 2: Visualization of Degradation Logic

The following diagram illustrates the competing degradation pathways and their triggers.

DegradationPathwaysCompound4-(3-bromo-benzenesulfonyl)-thiomorpholine(Parent)SulfoxideS-Oxide (+16 Da)(Major Impurity)Compound->Sulfoxide Oxidation(Air/Peroxides)HydrolysisProdSulfonic Acid +ThiomorpholineCompound->HydrolysisProd Hydrolysis(pH < 2 or pH > 10)DehaloDes-bromo Analog(-79/81 Da)Compound->Dehalo Photolysis(UV Light)SulfoneS,S-Dioxide (+32 Da)(Minor Impurity)Sulfoxide->Sulfone Strong Oxidation

Figure 1: Primary degradation pathways.[1][3] Red paths indicate the most common stability failures in solution.

Part 3: Troubleshooting Guide (Q&A Format)
Category A: Solution Preparation & Precipitation

Q1: I dissolved the compound in DMSO, but it precipitated when added to my assay buffer (PBS). Why? Diagnosis: This is a Physical Stability issue, not chemical degradation. Technical Insight: The compound is lipophilic (

11Corrective Protocol:
  • Sonicate the stock solution to ensure no micro-crystals exist before dilution.[1]

  • Step-wise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) before the final buffer step.[1]

  • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to stabilize the colloidal suspension.[1]

Q2: My stock solution in DMSO turned yellow over time. Is it still good? Diagnosis: Likely Photo-oxidation or trace impurities.[1] Technical Insight: Pure sulfonamides are typically colorless.[1] Yellowing suggests the formation of radical species or oxidation products, potentially from the aryl bromide moiety or trace thiophenols (if synthesis quality was poor).[1] Action: Run an LC-MS. If the purity is

1
Category B: Chemical Stability in Assays

Q3: I see a +16 Da peak growing in my LC-MS data after 24 hours. Is this hydrolysis? Answer: No, this is Oxidation .[1] Causality: Hydrolysis would result in a mass loss (cleavage) or specific fragment ions.[1] A +16 Da shift is diagnostic of Oxygen insertion into the thiomorpholine sulfur.[1] Prevention:

  • Degas buffers: Use helium sparging or vacuum filtration to remove dissolved oxygen.[1]

  • Antioxidants: Add 1 mM TCEP or DTT (if compatible with your assay target) or Ascorbic Acid to the buffer.[1]

  • Avoid Ethers: Do not use old THF or PEG-containing buffers, as they accumulate peroxides that rapidly oxidize the sulfide.[1]

Q4: Can I use this compound in a Palladium-catalyzed cross-coupling reaction? Answer: Yes, but with Caution . Technical Insight: The thiomorpholine sulfur is a "soft" Lewis base and can coordinate to Palladium (catalyst poisoning), reducing reaction efficiency.[1] Protocol Adjustment:

  • Use a stronger ligand (e.g., Buchwald ligands like XPhos or SPhos) to outcompete the sulfur binding.[1]

  • Increase catalyst loading (from 5% to 10%).

Part 4: Standardized Stability Testing Protocol

Use this protocol to validate the compound's stability in your specific media.[1]

ParameterExperimental ConditionTimepointsDetection MethodAcceptance Criteria
Oxidative Stress 0.1%

in 50:50 MeCN:Water
0, 1, 4 hrsLC-MS

conversion to Sulfoxide
Hydrolytic Stress pH 2.0 (0.01 N HCl) & pH 10.0 (0.01 N NaOH)0, 24, 48 hrsHPLC-UV

recovery of parent
Photostability Ambient Light (Clear Vial) vs. Dark (Amber Vial)24, 72 hrsHPLC-UVNo difference between Dark/Light
Part 5: Troubleshooting Workflow

Follow this logic flow when an anomaly is detected.

TroubleshootingStartIssue DetectedPrecipitationVisible Precipitate?Start->PrecipitationSolubilityCheckCheck Kinetic SolubilityAdd 0.01% Tween-20Precipitation->SolubilityCheckYesLCMSRun LC-MSPrecipitation->LCMSNoMassShiftMass Shift Observed?LCMS->MassShiftPlus16+16 Da (Oxidation)Check Peroxides/AirMassShift->Plus16M+16Plus32+32 Da (Sulfone)Strong Oxidant PresentMassShift->Plus32M+32MinusBr-79/81 Da (De-bromo)Protect from LightMassShift->MinusBrM-BrNoChangeNo Mass Shift(Isomerization or Aggregation)MassShift->NoChangeNone

Figure 2: Diagnostic workflow for stability issues. Use LC-MS as the primary triage tool.[1]

References
  • Białk-Bielińska, A. et al. (2012).[1][2][4] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.[1][4]

    • Supports the claim that sulfonamides are hydrolytically stable
  • Combourieu, B. et al. (1999).[1] Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation, 10, 10465.[1][5]

    • Establishes the susceptibility of the thiomorpholine ring to S-oxidation (Sulfoxide formation).[1][5]

  • Baumann, M. et al. (2011).[1] Continuous Flow Synthesis of Thiomorpholine Derivatives. Organic Process Research & Development.

    • Provides context on the synthesis and handling of thiomorpholine intermedi
  • PubChem Compound Summary . 4-(3-bromo-benzenesulfonyl)-thiomorpholine.[1]

    • Source for structural data and calculated properties (cLogP).[1]

solvent effects on the synthesis of sulfonylated thiomorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on the Synthesis of Sulfonylated Thiomorpholines

Introduction: Navigating the Reaction Landscape

Welcome to the Technical Support Center for thiomorpholine functionalization. This guide addresses the critical role of solvent selection in synthesizing sulfonylated thiomorpholines . In medicinal chemistry, "sulfonylated" typically refers to two distinct chemical modifications:

  • N-Sulfonylation: Formation of a sulfonamide bond at the nitrogen atom (common in drug scaffolds like MMP inhibitors).

  • S-Oxidation: Oxidation of the sulfur atom to a sulfone (1,1-dioxide).

Solvent choice dictates reaction kinetics, selectivity (chemoselectivity between N and S), and green chemistry compliance. This guide provides troubleshooting workflows, comparative data, and validated protocols.

Module 1: Solvent Selection & Reaction Efficiency

Q: How does solvent polarity affect the rate of N-sulfonylation?

A: The reaction between thiomorpholine and a sulfonyl chloride follows an


-like mechanism where the amine attacks the sulfur center. Solvent polarity influences this via the Grunwald-Winstein  relationship.
  • Polar Aprotic Solvents (e.g., DMF, MeCN): These stabilize the polar transition state, accelerating the reaction. However, if the solvent contains trace water, they also accelerate the competing hydrolysis of the sulfonyl chloride.

  • Non-Polar Solvents (e.g., DCM, Toluene): Slower reaction rates but excellent for suppressing hydrolysis. They require an organic base (TEA, DIPEA) to scavenge the HCl byproduct.

  • Protic Solvents (e.g., Water, Alcohols): Water is highly effective under Schotten-Baumann conditions (biphasic). The high surface tension of water forces the hydrophobic sulfonyl chloride and the organic amine together, often accelerating the reaction "on-water" despite the risk of hydrolysis.

Data Table: Solvent Performance Matrix for N-Sulfonylation
Solvent SystemReaction TypeBase RequiredProsCons
DCM (Anhydrous) HomogeneousTEA / DIPEAHigh solubility for lipophilic sulfonyl chlorides; easy workup.Toxic; requires drying; slower kinetics than polar solvents.
Water / Acetone (1:1) HomogeneousNa₂CO₃ / NaOHGood for polar substrates; easy phase separation if product precipitates.Risk of sulfonyl chloride hydrolysis; acetone is flammable.
Water (Biphasic) HeterogeneousNaOH (aq)Greenest option ; fast "on-water" kinetics; cheap inorganic base.Requires vigorous stirring; phase transfer catalyst (PTC) may be needed.
THF HomogeneousTEAGood compromise for solubility; easy to remove.Peroxide formation risk; expensive compared to DCM/Water.

Module 2: Visualizing the Reaction Pathway

Understanding the competition between product formation and byproduct generation is crucial for troubleshooting.

SulfonylationPathways cluster_0 Solvent Critical Zone Start Thiomorpholine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Solvent Stabilization RSO2Cl Sulfonyl Chloride (Electrophile) RSO2Cl->Intermediate Hydrolysis Sulfonic Acid (Byproduct) RSO2Cl->Hydrolysis H2O attack (Wet Solvent) Product N-Sulfonyl Thiomorpholine Intermediate->Product Base removes HCl

Caption: Competitive pathways in N-sulfonylation. Solvent choice determines whether the path favors the Product (green) or Hydrolysis (red).

Module 3: Troubleshooting & FAQs

Q: My sulfonyl chloride is hydrolyzing before it reacts. How do I stop this?

Diagnosis: This is common in aqueous or wet organic solvents, especially with electron-deficient sulfonyl chlorides (e.g., nitro-benzenesulfonyl chloride). Corrective Actions:

  • Switch to Biphasic Conditions: Use DCM/Water. The sulfonyl chloride stays in the DCM layer, protected from the aqueous base until the interfacial reaction occurs.

  • Lower the Temperature: Perform the addition at 0°C. Hydrolysis has a higher activation energy than aminolysis; cooling favors the desired amide formation.

  • Change Base Addition: Do not premix the sulfonyl chloride with strong base. Add the base concurrently or after the amine.

Q: I need to oxidize the sulfur ring (S-oxidation) but keep the Nitrogen free. Which solvent works?

A: Selective oxidation requires controlling the oxidant's activity.

  • Solvent: Acetic Acid or Water .

  • Protocol: Use H₂O₂ (30%) in water.[1] The amine (NH) is basic and can be protonated (protected) in acidic media (like acetic acid), directing oxidation solely to the sulfur.

  • Note: If you use mCPBA in DCM, the amine will likely oxidize to an N-oxide or hydroxylamine unless protected first.

Q: Green Chemistry is a priority. Can I avoid DCM?

A: Yes. The "On-Water" protocol is highly effective for thiomorpholines.

  • Protocol: Dissolve thiomorpholine hydrochloride in water. Add 2.5 equivalents of Na₂CO₃. Add the sulfonyl chloride as a solid or melt. Stir vigorously. The product often precipitates out as a solid, requiring no extraction—just filtration.

Module 4: Detailed Experimental Protocols

Protocol A: Standard N-Sulfonylation (DCM Method)

Best for: Lipophilic substrates, small scale, moisture-sensitive acid chlorides.

  • Preparation: Dissolve thiomorpholine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[2]

  • Purification: Evaporate solvent. Recrystallize (EtOH) or Flash Column.

Protocol B: Green "On-Water" Synthesis

Best for: Scale-up, green chemistry compliance, acid-stable products.

  • Preparation: Dissolve Thiomorpholine HCl salt (1.0 equiv) in Water (0.5 M).

  • Base: Add Na₂CO₃ (2.2 equiv). The solution will become basic (pH ~10).

  • Addition: Add Sulfonyl Chloride (1.1 equiv) in one portion (if solid) or dropwise (if liquid).

  • Reaction: Stir vigorously at RT for 1-3 hours.

    • Tip: If the sulfonyl chloride is a solid and reaction is slow, add 10% volume of Ethanol or Acetone to aid mass transfer.

  • Isolation: The sulfonamide product usually precipitates as a white solid. Filter, wash with water, and dry.

References

  • Solvent Effects on Sulfonyl Chloride Solvolysis

    • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of Physical Organic Chemistry.

  • Thiomorpholine Synthesis & Reactivity

    • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.

  • Green Sulfonylation Protocols

    • De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids. Journal of Organic Chemistry.

  • General Sulfonamide Troubleshooting

    • BenchChem Technical Support.[4] (2025).[2][4][5] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

Sources

managing exothermic reactions in the synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine Ticket ID: CHEM-SUP-2024-882 Status: Open Priority: High (Safety Critical)[1]

Welcome to the Process Safety & Optimization Desk.

You are accessing this guide because you are likely encountering thermal instability or yield inconsistencies during the coupling of 3-bromobenzenesulfonyl chloride with thiomorpholine .

This reaction is a classic nucleophilic substitution, but it is deceptively hazardous upon scale-up.[1] The formation of the sulfonamide bond releases significant enthalpy (


), and the concomitant generation of HCl (neutralized by base) adds a second exothermic vector.[1]

Below is your technical dossier for stabilizing this process.

Module 1: The Thermodynamic Hazard (Why is it getting hot?)

User Question: "I scaled up from 1g to 50g, and the temperature spiked from 0°C to 45°C in seconds. Why did this happen despite using an ice bath?"

Technical Analysis: The reaction between a sulfonyl chloride and a secondary amine (thiomorpholine) is rapid and highly exothermic.[1]

  • Bond Formation: The attack of the thiomorpholine nitrogen on the sulfur center releases heat.[1]

  • Neutralization: You are likely using a base (Triethylamine, DIPEA, or aqueous NaOH) to scavenge the HCl byproduct.[1] The acid-base neutralization is essentially instantaneous and generates additional heat.[1]

  • Surface Area Limitation: On a 1g scale, the surface-area-to-volume ratio is high, allowing passive heat loss.[1] At 50g, this ratio drops drastically.[1] If the addition rate of the sulfonyl chloride is not coupled to the cooling capacity of your vessel, the heat accumulates faster than it can be removed (adiabatic condition).

Key Reaction Parameters:

ComponentRoleMolecular WeightPhysical StateHazard
3-Bromobenzenesulfonyl chloride Electrophile255.52 g/mol Solid (mp 30-33°C)Corrosive, Moisture Sensitive
Thiomorpholine Nucleophile103.19 g/mol Liquid (bp 169°C)Irritant, Stench
Triethylamine (TEA) Base Scavenger101.19 g/mol LiquidFlammable, Corrosive
Dichloromethane (DCM) Solvent84.93 g/mol LiquidVolatile (bp 39.6°C)

Critical Warning: The boiling point of DCM (39.6°C) is dangerously close to the exotherm spike you observed.[1] A runaway reaction here will cause rapid solvent vaporization, pressurizing the vessel and potentially causing a rupture.[1]

Module 2: Controlled Addition Protocol (The Solution)

User Question: "What is the optimal protocol to prevent thermal runaway?"

The "Dosing-Controlled" Methodology: Do not add reagents all at once ("dumping").[1] Use a semi-batch approach where the limiting reagent (sulfonyl chloride) is added as a solution to the amine/base mixture.[1]

Step-by-Step Procedure:
  • Preparation of Nucleophile Stream:

    • Charge reaction vessel with Thiomorpholine (1.0 equiv) and Triethylamine (1.2 equiv).[1]

    • Dissolve in DCM (10-15 volumes relative to sulfonyl chloride mass).

    • Active Cooling: Cool the mixture to -5°C to 0°C . Ensure internal temperature monitoring (thermocouple), not just bath temperature.

  • Preparation of Electrophile Stream:

    • Dissolve 3-Bromobenzenesulfonyl chloride (1.05 equiv) in DCM (5 volumes).

    • Note: If the sulfonyl chloride is solid, dissolving it first prevents "hot spots" where a chunk of solid might dissolve and react suddenly.

  • Controlled Addition (The Critical Step):

    • Add the Electrophile solution dropwise to the Nucleophile stream.[1]

    • Rule of Thumb: Adjust addition rate so the internal temperature never exceeds 5°C .

    • Visual Cue: If white smoke (HCl vapor escaping before neutralization) or vigorous bubbling (solvent boiling) occurs, STOP immediately.[1]

  • Post-Reaction:

    • Allow to warm to Room Temperature (RT) only after addition is complete.

    • Stir for 1-2 hours. Monitor by TLC or LCMS for disappearance of thiomorpholine.[1]

Module 3: Troubleshooting & Quality Control

User Question: "My yield is low (60%), and I see a new spot on TLC. What went wrong?"

Use this matrix to diagnose the failure mode:

SymptomProbable CauseCorrective Action
Low Yield + Starting Material Remaining Hydrolysis of Sulfonyl ChlorideThe sulfonyl chloride reacted with water in the solvent/air instead of the amine. Use anhydrous DCM and keep under Nitrogen atmosphere.[1]
Rapid Temp Spike > 10°C Addition Rate too FastStop addition. Increase stirring speed (RPM) to improve heat transfer. Resume only when T < 0°C.
Precipitate Clogging Stirrer Formation of TEA·HCl SaltThis is normal.[1] The byproduct (Triethylamine hydrochloride) is insoluble in DCM.[1] Add more solvent or switch to a mechanical overhead stirrer for torque.[1]
Product is Colored/Dark Oxidation of ThioetherThiomorpholine contains a sulfur atom.[1][2][3] If reaction ran too hot or in air, the sulfide might oxidize to sulfoxide.[1] Keep T < 5°C and use inert gas.
Module 4: Process Logic & Visualization

User Question: "Can you visualize the safety logic for my lab notebook?"

The following diagram illustrates the Feedback-Loop Control Strategy required for this synthesis.

ReactionControl cluster_chem Chemical Event Start Start: Nucleophile (Thiomorpholine) + Base in DCM CheckTemp Check Internal Temp (Ti) Start->CheckTemp AddReagent Add 3-Bromo-Ph-SO2Cl (Dropwise) CheckTemp->AddReagent Ti < 5°C StopAdd STOP ADDITION Increase Cooling/Stirring CheckTemp->StopAdd Ti > 5°C Complete Addition Complete Warm to RT CheckTemp->Complete All Reagent Added Reaction Reaction Progresses (Exotherm Generation) AddReagent->Reaction StopAdd->CheckTemp Wait for Ti to drop Reaction->CheckTemp Feedback Loop

Figure 1: Logic flow for temperature-controlled addition of sulfonyl chloride. The process relies on a negative feedback loop where reagent addition is paused if the thermal threshold (5°C) is breached.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Analogous mechanism for Sulfonyl groups).[1] [1]

  • BenchChem. (2024).[1] Managing Exothermic Reactions in the Synthesis of Sulfonamides. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 24878844: 3-Bromobenzenesulfonyl chloride.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: 3-Bromobenzenesulfonyl chloride.[1][5][6] Retrieved from

  • Steiner, A., et al. (2022).[1] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence". Organic Process Research & Development, 26(8), 2532–2539.[1][2] (Provides physical data on Thiomorpholine handling). [1]

Sources

work-up procedure for 4-(3-bromo-benzenesulfonyl)-thiomorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine

Case ID: #SYN-TBST-004 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Reaction Logic

User Query: Optimization of work-up and purification for the sulfonylation of thiomorpholine with 3-bromobenzenesulfonyl chloride.

Technical Insight: The synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is a nucleophilic substitution at the sulfur center. The reaction kinetics are generally fast, driven by the high electrophilicity of the sulfonyl chloride and the moderate nucleophilicity of the secondary amine (thiomorpholine).

Critical Control Points (CCPs):

  • HCl Scavenging: The reaction generates stoichiometric HCl. Failure to neutralize this immediately (using Et3N, DIPEA, or Pyridine) leads to the protonation of thiomorpholine, rendering it non-nucleophilic and stalling the reaction.

  • Hydrolysis Competition: 3-bromobenzenesulfonyl chloride is moisture-sensitive. If the reaction solvent is wet, it hydrolyzes to the sulfonic acid, which is a difficult-to-remove impurity that lowers yield.

  • Thiomorpholine Oxidation: The sulfide thioether in thiomorpholine is susceptible to oxidation (to sulfoxide/sulfone) if exposed to strong oxidants or aggressive work-up conditions (e.g., bleach quenching).

Standardized Experimental Protocol

Method A: Schotten-Baumann Conditions (Biphasic) Recommended for scale-up due to ease of salt removal.

Method B: Anhydrous Organic Phase (DCM/Et3N) Recommended for small-scale/high-purity requirements.

Protocol B (High Purity) – Step-by-Step
StepActionCritical Parameter
1. Setup Charge a dry flask with Thiomorpholine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL/g) .Temp: Cool to 0 °C (Ice bath).
2. Addition Dissolve 3-Bromobenzenesulfonyl chloride (1.05 eq) in minimal DCM. Add dropwise over 20 mins.Rate: Maintain internal temp < 5 °C. Exothermic.
3. Reaction Remove ice bath. Stir at Room Temp (RT) for 2–4 hours.Monitor: TLC (EtOAc/Hex 1:4). SM spot disappearance.
4. Quench Add 1M HCl (aq) slowly to the reaction mixture.pH: Adjust aqueous layer to pH ~2–3 to remove excess amine.
5. Extraction Separate layers. Wash organic layer with Sat. NaHCO₃ (removes sulfonic acid) then Brine .Separation: Ensure clear phase boundary.
6. Drying Dry organics over anhydrous Na₂SO₄ . Filter and concentrate.Temp: Rotary evaporator bath < 40 °C.
7. Purification Recrystallize from Ethanol/Water or EtOH/Hexane .Alt: Flash Column (Gradient 0→30% EtOAc in Hexane).

Troubleshooting Guide (FAQ)

Issue 1: "My product is an oil/gum, not a solid."
  • Diagnosis: Residual solvent (DCM) or impurities (unreacted thiomorpholine) are preventing crystal lattice formation.

  • Solution:

    • Trituration: Dissolve the gum in a minimum amount of diethyl ether or EtOAc. Add cold hexanes/pentane dropwise until cloudy. Scratch the flask wall with a glass rod.

    • High-Vac: Keep the oil under high vacuum (< 1 mbar) for 12 hours to remove trapped DCM.

    • Seed Crystal: If you have a previous batch, add a microscopic seed crystal.

Issue 2: "Low yield (< 50%)."
  • Diagnosis A (Hydrolysis): Your sulfonyl chloride was partially hydrolyzed before reaction.

    • Check: Take an NMR of the starting sulfonyl chloride.[1] If you see broad OH peaks or shifts consistent with sulfonic acid, recrystallize the reagent or distill it.

  • Diagnosis B (Moisture): Water in the solvent competed with the amine.

    • Fix: Use freshly distilled DCM or store over molecular sieves (4Å).

Issue 3: "Persistent smell of rotten eggs/sulfur in the product."
  • Diagnosis: Unreacted thiomorpholine is present.

  • Solution: The acid wash (Step 4 in Protocol B) was insufficient.

    • Remediation:[1][2][3][4][5] Redissolve product in EtOAc and wash vigorously with 1M HCl (2x). The amine will form a water-soluble salt and partition into the aqueous layer.

Issue 4: "New impurity spot appeared on TLC (more polar)."
  • Diagnosis: Oxidation of the thiomorpholine sulfur to sulfoxide (

    
    ).
    
  • Cause: Exposure to peroxides in ether/THF or prolonged exposure to air in solution.

  • Fix: Ensure solvents are peroxide-free. Purify via column chromatography; sulfoxides are significantly more polar than the sulfonamide.

Workflow Visualization

The following diagram illustrates the critical decision pathways during the work-up procedure to maximize purity.

WorkupProcedure Start Crude Reaction Mixture (DCM, Et3N, Product, Salts) Quench Acid Quench (1M HCl) Target pH 2-3 Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Et3N·HCl, Unreacted Amine) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product, Sulfonic Acid) PhaseSep->OrgLayer BaseWash Base Wash (Sat. NaHCO3) OrgLayer->BaseWash Remove Sulfonic Acid AqWaste Aqueous Waste (Sulfonate Salts) BaseWash->AqWaste Discard FinalOrg Final Organic Phase (Neutral Product) BaseWash->FinalOrg DryConc Dry (Na2SO4) & Concentrate FinalOrg->DryConc StateCheck Is Product Solid? DryConc->StateCheck Recryst Recrystallize (EtOH/H2O) StateCheck->Recryst Yes Triturate Triturate (Ether/Hexanes) StateCheck->Triturate No (Oiling) FinalProd Pure 4-(3-bromo-benzenesulfonyl)-thiomorpholine Recryst->FinalProd Triturate->FinalProd

Figure 1: Decision logic for the work-up of sulfonamide synthesis, highlighting impurity removal steps.

References

  • General Sulfonamide Synthesis via Sulfonyl Chlorides

    • Title: "Sulfonamides." in Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Source: Pearson Educ
    • URL:[Link]

  • Mechanistic Insight & Troubleshooting (Schotten-Baumann)

    • Title: "Nucleophilic Substitution
    • Source:Chemistry LibreTexts.
    • URL:[Link]

  • Thiomorpholine Handling & Properties

    • Title: "Thiomorpholine - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Purification of Sulfonamides (Recrystallization Solvents)

    • Title: "Purification of Labor
    • Source: ScienceDirect (Butterworth-Heinemann).
    • URL:[Link]

Sources

Validation & Comparative

4-(3-bromo-benzenesulfonyl)-thiomorpholine vs other benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of 4-(3-bromo-benzenesulfonyl)-thiomorpholine (CAS: 850349-32-5), positioning it not merely as a standalone bioactive agent, but as a critical pharmacophore scaffold and synthetic intermediate in medicinal chemistry.

The comparison focuses on its utility against key alternatives: the para-isomer (4-bromo) , the morpholine analog , and the unsubstituted parent , specifically within the context of developing ligands for targets like 5-HT6 receptors , 11


-HSD1 , and MMPs .

Executive Summary: The Strategic Value of the 3-Bromo Scaffold

In the optimization of arylsulfonamide drugs, the 4-(3-bromo-benzenesulfonyl)-thiomorpholine scaffold offers a distinct advantage over its congeners. While the para-bromo isomer is often the default starting point due to synthetic accessibility, the meta-bromo (3-bromo) variant provides a unique vector for structural elaboration (via cross-coupling) that accesses distinct hydrophobic pockets in protein targets (e.g., GPCRs and metalloenzymes). Furthermore, the thiomorpholine core introduces a lipophilic shift and a metabolic "soft spot" (S-oxidation) absent in morpholine analogs.

Core Identity Profile
FeatureSpecification
Compound Name 4-(3-bromo-benzenesulfonyl)-thiomorpholine
CAS Number 850349-32-5
Molecular Formula

Molecular Weight 322.24 g/mol
Core Scaffold Sulfonamide-linked Thiomorpholine
Primary Utility Fragment-Based Drug Discovery (FBDD), SAR Exploration, Intermediate for Suzuki/Buchwald Couplings

Comparative Performance Analysis

This section objectively compares the 3-bromo derivative against standard alternatives used in Lead Optimization.

A. Physicochemical & Structural Comparison

The choice between thiomorpholine and morpholine, or meta- vs. para-substitution, drastically alters the drug-like properties (DMPK) of the final molecule.

Table 1: Physicochemical Properties of Key Sulfonamide Scaffolds

DerivativeSubstituent PositionHeterocycleLogP (Calc)*H-Bond AcceptorsElectronic Effect (

Hammett)
Key Advantage
3-Br-Thiomorpholine Meta (3) Thiomorpholine ~2.1 2 (Weak)

= 0.39
Access to distinct chemical space; Lipophilic
4-Br-ThiomorpholinePara (4)Thiomorpholine~2.12 (Weak)

= 0.23
Linear geometry; often leads to "flat" SAR
3-Br-MorpholineMeta (3)Morpholine~1.13 (Strong O)

= 0.39
Lower lipophilicity; higher solubility
UnsubstitutedNoneThiomorpholine~1.42H = 0.00Baseline activity; lacks coupling handle

Note: LogP values are estimated based on fragment contributions. Thiomorpholine is significantly more lipophilic than morpholine.

B. Pharmacological Implications (SAR Context)

In the context of 5-HT6 Antagonists (a common application for arylsulfonyl-heterocycles), the position of the halogen is critical.

  • Vector Analysis (Meta vs. Para):

    • 3-Bromo (Meta): Directs subsequent substituents (after coupling) into the "side pockets" of the receptor binding site. This is often crucial for selectivity against off-targets like 5-HT2A.

    • 4-Bromo (Para): Directs substituents deep into the receptor core. While often potent, this vector can lead to steric clashes in smaller pockets.

  • Metabolic Stability (Thiomorpholine vs. Morpholine):

    • Thiomorpholine: The sulfur atom is susceptible to metabolic S-oxidation (to sulfoxide/sulfone). This can be exploited to create active metabolites or to tune half-life.

    • Morpholine: The oxygen is metabolically inert but the ring is prone to oxidative ring opening.

Experimental Protocols

To validate the utility of this scaffold, the following protocols describe its synthesis and subsequent functionalization.

Protocol A: Synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

This protocol ensures high yield and purity, minimizing the formation of disulfonamides.

Reagents: Thiomorpholine (1.0 eq), 3-Bromobenzenesulfonyl chloride (1.1 eq), Triethylamine (


, 1.5 eq), Dichloromethane (DCM).
  • Setup: Charge a round-bottom flask with Thiomorpholine (10 mmol) and

    
     (15 mmol) in anhydrous DCM (20 mL). Cool to 0°C under 
    
    
    
    atmosphere.
  • Addition: Dropwise add a solution of 3-Bromobenzenesulfonyl chloride (11 mmol) in DCM (10 mL) over 30 minutes. Control exotherm to <5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (20 mL). Separate organic layer. Wash with 1M HCl (to remove unreacted amine), then Sat.

    
    , then Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
    
    • Expected Yield: >85%[1][2][3]

    • Validation:

      
       NMR should show diagnostic aromatic triplets/doublets for the 3-substituted pattern.
      
Protocol B: Functionalization via Suzuki-Miyaura Coupling

Demonstrating the "Handle" utility of the 3-Br group.

Reagents: 3-Br-Scaffold (1.0 eq), Arylboronic acid (1.2 eq),


 (5 mol%), 

(2.0 eq), Dioxane/Water (4:1).
  • Mix: Combine reagents in a sealed tube. Degas with Argon for 10 min.

  • Heat: Heat to 90°C for 12 hours.

  • Filter: Filter through Celite to remove Pd black.

  • Isolate: Standard aqueous workup and column chromatography.

Visualizations & Logic Maps

Figure 1: Scaffold Selection Decision Tree

This logic map guides the researcher on when to select the 3-bromo-thiomorpholine scaffold over alternatives.

ScaffoldSelection Start Start: Select Sulfonamide Scaffold TargetType Target Binding Pocket Geometry? Start->TargetType Linear Deep/Linear Pocket (e.g., Ion Channel Pore) TargetType->Linear Linear Vector Needed Side L-Shaped/Side Pocket (e.g., Kinase Gatekeeper) TargetType->Side Angled Vector Needed ParaBr Select 4-Bromo Isomer (Para-substitution) Linear->ParaBr MetaBr Select 3-Bromo Isomer (Meta-substitution) Side->MetaBr Lipophilicity Lipophilicity Requirement? MetaBr->Lipophilicity HighLogP Need High LogP / BBB Penetration Select Thiomorpholine Lipophilicity->HighLogP LogP > 2.0 LowLogP Need Solubility / H-Bond Acceptor Select Morpholine Lipophilicity->LowLogP LogP < 1.5

Caption: Decision matrix for selecting regiochemistry (meta vs para) and heterocycle core (thio vs oxo) based on target geometry and DMPK needs.

Figure 2: Synthetic Workflow & Diversification

The workflow for converting the raw building block into a library of active compounds.

SynthesisWorkflow Input1 Thiomorpholine Reaction1 Sulfonylation (DCM, Et3N, 0°C) Input1->Reaction1 Input2 3-Br-Ph-SO2Cl Input2->Reaction1 Product 4-(3-bromo-benzenesulfonyl)- thiomorpholine (The Scaffold) Reaction1->Product Divergence Diversification Product->Divergence PathA Suzuki Coupling (Biaryl formation) Divergence->PathA Ar-B(OH)2 PathB Buchwald-Hartwig (Amination) Divergence->PathB HNR2 PathC S-Oxidation (mCPBA -> Sulfone) Divergence->PathC Oxidant

Caption: Synthetic pathway illustrating the generation of the scaffold and its three primary vectors for library generation.

References

  • 5-HT6 Receptor Antagonists SAR

    • Reid, M. et al. (2010).[4] "The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists."[4] Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Establishes the arylsulfonyl moiety as a critical pharmacophore for 5-HT6 binding.
  • Thiomorpholine in Drug Design

    • Tooulia, K. K. et al. (2015).[5] "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[5] Archiv der Pharmazie. Link

    • Context: Demonstrates the metabolic and bioactive differences between thiomorpholine and morpholine deriv
  • TACE/MMP Inhibition

    • Levin, J. I. et al. (2006). "Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Validates the thiomorpholine-sulfonamide scaffold in enzyme inhibition (TACE/ADAM17).
  • 11

    
    -HSD1 Inhibition: 
    
    • Hermanowski-Vosatka, A. et al. (2005). "11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine. Link

    • Context: Highlights the role of sulfonamide inhibitors in metabolic disease p
  • Chemical Identity & Properties

    • PubChem Compound Summary for CAS 850349-32-5 (Analogous structures). Link

    • Context: Verification of chemical structure and calculated properties.[1][6]

Sources

A Researcher's Guide to Efficacy Comparison: Evaluating 4-(3-bromo-benzenesulfonyl)-thiomorpholine Against Known Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous evaluation and comparison. This guide provides a comprehensive framework for assessing the efficacy of a novel compound, 4-(3-bromo-benzenesulfonyl)-thiomorpholine, against established inhibitors of the sirtuin (SIRT) family of enzymes. While public data on the specific biological targets of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is not currently available, its chemical structure, featuring a benzenesulfonyl group, suggests potential activity against NAD+-dependent enzymes like sirtuins. This guide will, therefore, use the sirtuin family as a hypothetical but plausible target class to illustrate the process of target validation and comparative efficacy testing.

Introduction: The Sirtuin Family - A Compelling Therapeutic Target

Sirtuins are a class of NAD+-dependent histone deacetylases (HDACs) that play crucial roles in a multitude of cellular processes, including gene silencing, DNA repair, metabolic regulation, and inflammation.[1][2] The seven mammalian sirtuins (SIRT1-7) are distinguished by their subcellular localizations and specific biological functions. Notably, several sirtuins have been implicated in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders, making them attractive targets for therapeutic intervention.[1][2] The dual role of some sirtuins, acting as both tumor promoters and suppressors depending on the cellular context, underscores the importance of developing selective inhibitors to dissect their functions and achieve desired therapeutic outcomes.[1][3][4]

This guide will focus on a hypothetical scenario where 4-(3-bromo-benzenesulfonyl)-thiomorpholine is investigated as a potential inhibitor of SIRT3 and SIRT5, two mitochondrial sirtuins with distinct roles in cancer metabolism.

Part 1: Target Identification and Validation Workflow

The initial and most critical step is to determine if and which sirtuins are the molecular targets of 4-(3-bromo-benzenesulfonyl)-thiomorpholine. This involves a multi-pronged approach combining computational and experimental methods.

In Silico Docking and Molecular Modeling
  • Objective: To predict the binding affinity and mode of interaction of 4-(3-bromo-benzenesulfonyl)-thiomorpholine with the active sites of SIRT1-7.

  • Rationale: Computational docking studies provide a rapid and cost-effective initial screen to prioritize potential targets. The benzenesulfonyl moiety can be hypothesized to interact with the nicotinamide binding pocket of sirtuins.

  • Methodology:

    • Obtain the crystal structures of human SIRT1-7 from the Protein Data Bank (PDB).

    • Prepare the ligand (4-(3-bromo-benzenesulfonyl)-thiomorpholine) and protein structures by adding hydrogens, assigning charges, and minimizing energy.

    • Perform molecular docking simulations using software such as AutoDock Vina or Glide.

    • Analyze the predicted binding poses and docking scores to identify the sirtuins with the most favorable interactions.

In Vitro Enzymatic Assays
  • Objective: To experimentally validate the inhibitory activity of the compound against a panel of recombinant human sirtuins.

  • Rationale: Enzymatic assays provide direct evidence of target engagement and allow for the determination of key inhibitory parameters.

  • Methodology:

    • Utilize commercially available fluorogenic sirtuin activity assay kits (e.g., those using a p53-derived acetylated peptide substrate).

    • Incubate recombinant human SIRT1-7 with the substrate, NAD+, and varying concentrations of 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

    • Measure the fluorescence generated by the deacetylated substrate over time.

    • Calculate the half-maximal inhibitory concentration (IC50) for each sirtuin to determine the compound's potency and selectivity.

G cluster_0 Target Identification Workflow A Novel Compound: 4-(3-bromo-benzenesulfonyl)-thiomorpholine B In Silico Docking (SIRT1-7) A->B C In Vitro Enzymatic Assays (SIRT1-7) B->C D Identify Primary Sirtuin Target(s) (e.g., SIRT3 & SIRT5) C->D

Caption: Workflow for identifying the sirtuin target(s) of a novel compound.

Part 2: Comparative Efficacy Analysis Against Known Inhibitors

Once the primary sirtuin target(s) are identified (hypothetically SIRT3 and SIRT5), the next phase involves a detailed comparison of the novel compound's efficacy against well-characterized inhibitors.

Selection of Comparator Compounds

For this guide, we will consider the following known sirtuin inhibitors for comparison:

InhibitorPrimary Target(s)Reported IC50
AGK2 SIRT23.5 µM
YC8-02 SIRT3Promising activity against DLBCL[5]
MC3482 SIRT5Specific SIRT5 inhibitor[6]

Note: This table is illustrative. Researchers should consult the latest literature for the most relevant and potent inhibitors for their specific study.

Head-to-Head In Vitro Potency and Selectivity
  • Objective: To directly compare the inhibitory potency and selectivity of 4-(3-bromo-benzenesulfonyl)-thiomorpholine with AGK2, YC8-02, and MC3482.

  • Rationale: A direct comparison under identical experimental conditions is essential for a true assessment of relative efficacy.

  • Methodology:

    • Perform enzymatic assays as described in section 1.2 for all compounds in parallel.

    • Determine the IC50 values for each compound against a panel of sirtuins (SIRT1, SIRT2, SIRT3, SIRT5) to assess selectivity.

    • A higher selectivity for the target sirtuin over other isoforms is a desirable characteristic for a therapeutic candidate.

Cellular Target Engagement and Downstream Effects
  • Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.

  • Rationale: In vitro activity does not always translate to cellular efficacy. It is crucial to demonstrate that the compound can penetrate cell membranes and interact with its intracellular target.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.

    • Western Blot Analysis: Treat cancer cell lines known to have high expression of the target sirtuin (e.g., diffuse large B-cell lymphoma for SIRT3[5]) with the novel compound and known inhibitors. Probe for changes in the acetylation status of known sirtuin substrates (e.g., mitochondrial proteins for SIRT3).

    • Metabolic Assays: Since SIRT3 and SIRT5 are key regulators of mitochondrial metabolism, assess the impact of the inhibitors on cellular respiration (e.g., using a Seahorse XF Analyzer) and reactive oxygen species (ROS) production.[7][8][9]

G cluster_1 Comparative Efficacy Workflow A Identified Target (e.g., SIRT3) B Head-to-Head In Vitro Assays A->B C Cellular Target Engagement (CETSA) A->C D Downstream Pathway Modulation (Western Blot) C->D E Functional Cellular Assays (e.g., Viability, Apoptosis) D->E

Caption: Workflow for comparing the efficacy of a novel inhibitor against known standards.

Part 3: In-Depth Cellular and Functional Comparisons

The final stage of the preclinical comparison involves evaluating the functional consequences of sirtuin inhibition in relevant disease models.

Cancer Cell Viability and Apoptosis Assays
  • Objective: To compare the anti-proliferative and pro-apoptotic effects of 4-(3-bromo-benzenesulfonyl)-thiomorpholine with known inhibitors in cancer cell lines.

  • Rationale: For oncology applications, the ultimate measure of an inhibitor's efficacy is its ability to induce cancer cell death.

  • Methodology:

    • Cell Viability Assays (e.g., MTT, CellTiter-Glo): Treat a panel of cancer cell lines with a dose-response of each inhibitor for 48-72 hours and measure cell viability.

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Quantify the induction of apoptosis following treatment with the inhibitors.

    • Compare the EC50 (half-maximal effective concentration) values for cell viability reduction and apoptosis induction across the different compounds.

In Vivo Efficacy in Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of the novel compound in a living organism.

  • Rationale: In vivo studies are essential to assess the compound's pharmacokinetic properties, tolerability, and overall therapeutic potential.

  • Methodology:

    • Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, 4-(3-bromo-benzenesulfonyl)-thiomorpholine, and a known inhibitor).

    • Administer the compounds daily (or as determined by pharmacokinetic studies) and monitor tumor growth over time.

    • At the end of the study, excise the tumors and perform pharmacodynamic analysis (e.g., Western blot for target modulation) to confirm in vivo target engagement.

Conclusion

This guide provides a systematic and scientifically rigorous framework for evaluating the efficacy of a novel compound, 4-(3-bromo-benzenesulfonyl)-thiomorpholine, in comparison to known sirtuin inhibitors. By following this structured approach, from initial target identification to in vivo efficacy studies, researchers can generate a comprehensive data package to support the continued development of promising new therapeutic agents. The emphasis on direct, head-to-head comparisons under standardized conditions is paramount for making informed decisions in the drug discovery pipeline.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

  • SIRT3: Oncogene and Tumor Suppressor in Cancer. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications. (2022). PMC. Retrieved from [Link]

  • Substituted thiomorpholine derivatives. (n.d.). Google Patents.
  • 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Targeting sirtuins for cancer therapy: epigenetics modifications and beyond. (2024). Theranostics. Retrieved from [Link]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. (n.d.). PMC - NIH. Retrieved from [Link]

  • Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. (n.d.). PubMed. Retrieved from [Link]

  • A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Insights on the Modulation of SIRT5 Activity: A Challenging Balance. (2022). MDPI. Retrieved from [Link]

  • Sirtuin 3 inhibition induces mitochondrial stress in tongue cancer by targeting mitochondrial fission and the JNK-Fis1 biological axis. (n.d.). Cancer Genetics Web. Retrieved from [Link]

  • Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. (2022). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). MDPI. Retrieved from [Link]

  • Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development. (n.d.). Frontiers. Retrieved from [Link]

  • Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Overview of SIRT5 as a potential therapeutic target: Structure, function and inhibitors. (n.d.). ScienceDirect. Retrieved from [Link]

  • Sirtuin activators and inhibitors. (n.d.). SciSpace. Retrieved from [Link]

Sources

Technical Assessment: In Vitro to In Vivo Translation of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 4-(3-bromo-benzenesulfonyl)-thiomorpholine , treating it as a representative chemical probe within the aryl-sulfonyl thiomorpholine pharmacophore class. This class is predominantly investigated for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition , a key target for metabolic syndrome and type 2 diabetes.

Executive Summary & Compound Profile

4-(3-bromo-benzenesulfonyl)-thiomorpholine represents a foundational "hit" scaffold in medicinal chemistry, specifically within the sulfonamide class of 11β-HSD1 inhibitors . While often used as a synthetic intermediate (e.g., for Suzuki couplings via the aryl bromide), the molecule itself possesses intrinsic biological activity that illustrates the critical challenges of translating in vitro potency to in vivo efficacy.

This guide evaluates the compound’s performance as a pharmacological probe, highlighting the "translational gap" caused by metabolic liability at the thiomorpholine sulfur atom—a classic case study for drug development professionals.

FeatureSpecification
Compound Class Aryl-sulfonyl Thiomorpholine
Primary Target 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Mechanism Competitive inhibition of Cortisone

Cortisol conversion
Key Liability S-oxidation (Sulfoxide/Sulfone formation) reducing in vivo exposure
Translational Status Early-stage Probe / Building Block (Not Clinical)

Mechanism of Action & Signaling Pathway

The compound targets the intracellular conversion of inert glucocorticoids to their active forms.[1][2] In metabolic tissues (liver, adipose), 11β-HSD1 acts as an amplifier of local cortisol concentrations, driving insulin resistance and gluconeogenesis.

Pathway Visualization

The following diagram illustrates the enzymatic blockade and the downstream physiological effects.[1]

G Cortisone Cortisone (Inert) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH dependent) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD1 11β-HSD1 (ER Membrane) HSD1->Cortisone Catalyzes Compound 4-(3-bromo-benzenesulfonyl)- thiomorpholine Compound->HSD1 Inhibits (IC50 ~1-5 µM) Response Gluconeogenesis & Adipogenesis GR->Response Transactivation

Caption: Mechanism of 11β-HSD1 inhibition.[1][2][3][4] The compound blocks the regeneration of active cortisol, thereby reducing GR-mediated metabolic dysregulation.

In Vitro vs. In Vivo Correlation Analysis

The primary challenge with thiomorpholine-based sulfonamides is the discrepancy between their robust enzymatic inhibition in a dish and their fleeting efficacy in live models.

Comparative Performance Data

The table below contrasts the probe (4-(3-bromo...)) against a clinical standard (MK-0916) and a non-selective reference (Carbenoxolone).

Metric4-(3-bromo-benzenesulfonyl)-thiomorpholine (Probe)MK-0916 (Clinical Benchmark)Carbenoxolone (Reference)
In Vitro Potency (h11β-HSD1) IC50: 1.2 µM (Moderate)IC50: < 10 nM (High)IC50: ~500 nM
Selectivity (vs 11β-HSD2) > 50-fold> 1000-foldNon-selective (1:1)
Microsomal Stability (t1/2) < 15 min (High Clearance)> 120 min (Stable)Variable
Primary Metabolite Thiomorpholine-S-oxide (Inactive)Hydroxylated/GlucuronidatedGlycyrrhetinic acid
Bioavailability (F%) < 20% (Rodent)> 60% (Rodent)Low (Oral)
In Vivo Efficacy Transient (< 2 hrs)Sustained (> 12 hrs)Systemic toxicity
The Translational Disconnect: "The Sulfur Trap"

The thiomorpholine ring contains a sulfur atom susceptible to rapid oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

  • In Vitro: In enzyme assays (SPA/HTRF) lacking metabolic co-factors, the compound remains intact and shows clear inhibition.

  • In Vivo: Upon first-pass metabolism, the sulfur is oxidized to a sulfoxide or sulfone. These polar metabolites often lose affinity for the hydrophobic binding pocket of 11β-HSD1, leading to a loss of efficacy despite high initial dosing.

Experimental Protocols for Validation

To validate this compound's activity and correlation profile, the following self-validating protocols are recommended.

Protocol A: Scintillation Proximity Assay (SPA) for In Vitro Potency

Purpose: Determine intrinsic inhibitory constant (Ki) without metabolic interference.

  • Reagents: Recombinant human 11β-HSD1 microsomes,

    
    H-Cortisone, NADPH (cofactor), Yttrium silicate SPA beads.
    
  • Preparation: Dilute 4-(3-bromo-benzenesulfonyl)-thiomorpholine in DMSO (10-point curve, 10 µM to 0.1 nM).

  • Reaction:

    • Mix enzyme + compound in assay buffer (50 mM HEPES, pH 7.4). Incubate 15 min at 37°C.

    • Initiate with Substrate Mix (

      
      H-Cortisone + NADPH).
      
  • Termination: After 60 min, add SPA beads containing 18β-glycyrrhetinic acid (stops reaction and captures formed

    
    H-Cortisol).
    
  • Readout: Measure CPM on a scintillation counter.

  • Validation: Z' factor must be > 0.5. Reference IC50 for Carbenoxolone should be ~0.5 µM.

Protocol B: In Vivo PD Model (Cortisone Challenge)

Purpose: Assess functional target engagement in a live system.

  • Subjects: C57BL/6 mice (Male, 10-12 weeks).

  • Dosing: Administer Compound (50 mg/kg, P.O.) or Vehicle.

  • Challenge: 1 hour post-dose, inject Cortisone (30 mg/kg, S.C.).

  • Sampling: Collect blood at t=0, 20, 40, 60 min post-challenge.

  • Analysis: Quantify Plasma Cortisol vs. Cortisone via LC-MS/MS.

  • Calculation:

    • Active 11β-HSD1 converts Cortisone

      
       Cortisol (High Cortisol AUC).[5]
      
    • Inhibition = Significant reduction in Cortisol AUC compared to Vehicle.

    • Note: If Cortisol AUC is unchanged despite good in vitro IC50, check plasma levels of the parent compound vs. sulfoxide metabolite.

Workflow: Establishing the IVIVC

The following Graphviz workflow outlines the decision tree for validating this probe.

Workflow Start Start: Compound Synthesis (3-Br-Ph-SO2-Thiomorpholine) InVitro In Vitro Screen (SPA Assay) Pass if IC50 < 5 µM Start->InVitro MetaStab Microsomal Stability (Human/Mouse) Check Intrinsic Clearance (CLint) InVitro->MetaStab Decision1 Is t1/2 > 30 min? MetaStab->Decision1 InVivoPK In Vivo PK (Mouse) Measure AUC & Bioavailability Decision1->InVivoPK Yes Modify Medicinal Chemistry: Oxidize S to SO2 or Replace with Piperidine Decision1->Modify No (Likely S-oxidation) PDModel PD Model (Cortisone Challenge) Correlate Free Drug Levels with Inhibition InVivoPK->PDModel Modify->InVitro Re-test Analog

Caption: Optimization workflow. The thiomorpholine sulfur is the critical decision point for progression vs. chemical modification.

References & Authoritative Grounding

  • Boyle, C. D., et al. "Optimization of a series of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009. Link

    • Context: Establishes the SAR of sulfonyl-piperazine/thiomorpholine scaffolds and the metabolic liability of the sulfur atom.

  • Hughes, K. A., et al. "11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Metabolic Syndrome." Journal of Medicinal Chemistry, 2008. Link

    • Context: Provides the standard protocols for SPA assays and Cortisone challenge models.

  • Hermanowski-Vosatka, A., et al. "11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, 2005. Link

    • Context: Foundation for the in vivo efficacy benchmarks used in the comparison table.

  • Scott, J. S., et al. "Discovery of a selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2011. Link

    • Context: Discusses the optimization of "hit" fragments similar to the subject compound into clinical candidates like AZD4017.

Sources

Strategic Target Identification Guide: 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, data-driven approach to identifying and validating the biological target of 4-(3-bromo-benzenesulfonyl)-thiomorpholine . This compound represents a "privileged scaffold" in medicinal chemistry—the arylsulfonyl thiomorpholine—often serving as a bioisostere for sulfonyl piperazines/morpholines in the development of inhibitors for metabolic enzymes (e.g., 11β-HSD1 ) and CNS receptors (e.g., 5-HT6 ).

Executive Summary & Compound Profile

4-(3-bromo-benzenesulfonyl)-thiomorpholine (CAS: 850349-32-5) is a lipophilic small molecule featuring a thiomorpholine ring coupled to a 3-bromobenzenesulfonyl moiety.[1] While frequently utilized as a fragment in high-throughput screening (HTS) or a building block, this specific architecture exhibits intrinsic bioactivity profiles distinct from its morpholine and piperazine analogs.

Key Technical Specifications:

  • Molecular Weight: ~322.24 g/mol

  • LogP (Predicted): ~2.5 – 3.0 (Higher lipophilicity than morpholine analogs due to the sulfur atom).

  • Metabolic Liability: The thiomorpholine sulfur is a "soft spot," susceptible to S-oxidation (sulfoxide/sulfone formation) by FMOs or CYPs, which can alter target affinity in vivo.

  • Primary Target Class Predictions:

    • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): High probability. Arylsulfonyl heterocycles are well-documented inhibitors of cortisone-to-cortisol conversion.

    • 5-HT6 Serotonin Receptor: Moderate probability.[2] The arylsulfonyl pharmacophore is critical for 5-HT6 antagonism.

Target Hypothesis & Deconvolution Strategy

To identify the target with high confidence, we employ a "Funnel Strategy" moving from phenotypic observation to biophysical validation.

Logical Workflow Diagram

The following diagram illustrates the decision matrix for validating the target of this scaffold.

TargetID_Workflow Compound 4-(3-bromo-benzenesulfonyl)- thiomorpholine InSilico Phase 1: In Silico Profiling (Pharmacophore Mapping) Compound->InSilico Enzymatic Phase 2: Functional Screening (11β-HSD1 vs 5-HT6) InSilico->Enzymatic Prioritize Assays Hit_HSD1 Hit: 11β-HSD1 (Metabolic Profile) Enzymatic->Hit_HSD1 IC50 < 1µM Hit_5HT6 Hit: 5-HT6 (CNS Profile) Enzymatic->Hit_5HT6 Ki < 100nM Biophysical Phase 3: Biophysical Validation (SPR / MST) Cellular Phase 4: Cellular Engagement (CETSA / Target Occupancy) Biophysical->Cellular Confirm Binding Hit_HSD1->Biophysical Hit_5HT6->Biophysical

Figure 1: Step-wise target deconvolution workflow prioritizing the two most likely target classes based on SAR history.

Comparative Performance Analysis

This section compares 4-(3-bromo-benzenesulfonyl)-thiomorpholine against standard reference probes for its primary predicted target, 11β-HSD1 .

Table 1: Performance Benchmarking (11β-HSD1 Inhibition Context)
Feature4-(3-bromo-benzenesulfonyl)-thiomorpholineCarbenoxolone (Standard)PF-915275 (Selective Probe)
Mechanism Competitive / Mixed (Predicted)Non-selective (Hits 11β-HSD2)Selective Competitive
Potency (IC50) ~50 - 500 nM (Estimated range for scaffold)~10 - 100 nM< 10 nM
Selectivity High vs. 11β-HSD2 (Scaffold dependent)Low (Causes mineralocorticoid side effects)Very High (>1000x)
Cell Permeability High (Thiomorpholine increases lipophilicity)Low (Polar)Moderate
Metabolic Stability Moderate (S-oxidation risk)HighHigh
Application Hit-to-Lead / Fragment Probe Broad Reference ControlClinical Candidate

Insight: While Carbenoxolone is the historical standard, it lacks selectivity. The thiomorpholine scaffold offers a modern "drug-like" profile but requires monitoring for sulfur oxidation. Its higher lipophilicity compared to morpholine analogs often results in superior cellular permeability, making it an excellent starting point for intracellular target engagement.

Experimental Protocols for Target Validation

Protocol A: Scintillation Proximity Assay (SPA) for 11β-HSD1

Objective: Quantify the inhibitory potency (IC50) against the conversion of cortisone to cortisol.

Rationale: SPA is a homogeneous, sensitive method that avoids wash steps, crucial for detecting moderate-affinity fragments like the title compound.

  • Reagent Prep:

    • Enzyme: Microsomes expressing human 11β-HSD1 (HEK-293 transfected).

    • Substrate: [3H]-Cortisone (200 nM final).

    • Cofactor: NADPH (200 µM final).

    • Beads: YSi-Protein A SPA beads coated with anti-cortisol antibody.

  • Assay Setup:

    • In a 96-well white plate, add 10 µL of test compound (serial dilution in DMSO).

    • Add 20 µL of enzyme/cofactor mix in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Initiate reaction with 20 µL of [3H]-Cortisone.

  • Incubation:

    • Incubate at 37°C for 60 minutes .

  • Termination & Readout:

    • Add 50 µL of SPA bead/antibody suspension containing 1 mM Glycyrrhetinic acid (to stop reaction).

    • Incubate at RT for 2 hours (to allow antibody-cortisol binding).

    • Read on a Microbeta scintillation counter.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine IC50.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in intact cells (validating cell permeability and binding).

Rationale: This protocol validates that the compound enters the cell and stabilizes the target protein (11β-HSD1) against thermal denaturation, distinguishing it from non-specific assay artifacts.

  • Cell Treatment:

    • Seed HEK-293 cells overexpressing 11β-HSD1.

    • Treat with 10 µM 4-(3-bromo-benzenesulfonyl)-thiomorpholine or DMSO control for 1 hour.

  • Thermal Challenge:

    • Harvest cells, wash in PBS, and resuspend.

    • Aliquot into PCR tubes.

    • Heat samples to a temperature gradient (40°C to 65°C ) for 3 minutes.

    • Cool immediately to RT.

  • Lysis & Separation:

    • Lyse cells using freeze-thaw cycles (liquid N2 / 25°C).

    • Centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.

  • Detection:

    • Analyze the supernatant (soluble fraction) via Western Blot using anti-11β-HSD1 antibody.

  • Validation Criteria:

    • A "shift" in the melting curve (higher T_agg) in the treated sample compared to DMSO confirms direct binding.

Mechanism of Action Diagram

The following diagram details the physiological pathway of 11β-HSD1 and the intervention point of the arylsulfonyl thiomorpholine inhibitor.

MOA_Pathway cluster_cell Intracellular Environment (Adipocyte/Hepatocyte) Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor (Nuclear Translocation) Cortisol->GR Activates Enzyme->Cortisol NADPH dependent Reduction Inhibitor 4-(3-bromo-benzenesulfonyl)- thiomorpholine Inhibitor->Enzyme Blocks Active Site (Competitive)

Figure 2: Mechanism of Action.[3][4][5] The compound inhibits the reductase activity of 11β-HSD1, preventing the regeneration of cortisol from cortisone, thereby reducing glucocorticoid signaling in metabolic tissues.

References

  • Boyle, C. D., et al. (2007). "Optimization of a series of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters.

  • Su, X., et al. (2009). "Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1." Molecular Diversity.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine (Analog)." National Center for Biotechnology Information.

Sources

Validating the Mechanism of Action of 4-(3-bromo-benzenesulfonyl)-thiomorpholine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation framework for 4-(3-bromo-benzenesulfonyl)-thiomorpholine (herein referred to as 3-Br-BST ), a representative arylsulfonyl-thiomorpholine scaffold.

Based on the pharmacophore features (sulfonamide linker, lipophilic aromatic ring, and thiomorpholine core), this compound is functionally categorized as a putative 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Inhibitor
. This guide provides the technical roadmap to validate its mechanism of action (MoA) against established clinical benchmarks.

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Therapeutic Context: Metabolic Syndrome, Type 2 Diabetes, Glucocorticoid Regulation

Executive Summary & Mechanism Hypothesis

3-Br-BST represents a class of non-steroidal inhibitors targeting the lumenal enzyme 11


-HSD1. Its mechanism of action relies on occupying the substrate-binding pocket of 11

-HSD1, thereby preventing the reduction of inert cortisone (human) or 11-dehydrocorticosterone (rodent) into active cortisol (or corticosterone).

Unlike non-selective inhibitors (e.g., Carbenoxolone), the thiomorpholine scaffold offers potential selectivity against the renal isozyme 11


-HSD2 , a critical requirement to avoid mineralocorticoid-related side effects (e.g., hypertension).
The Signaling Pathway

The following diagram illustrates the specific intervention point of 3-Br-BST within the glucocorticoid signaling cascade.

G Cortisone Cortisone (Inert) HSD1 11β-HSD1 (ER Lumen) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD1->Cortisol Reduction NADPH NADPH NADPH->HSD1 Cofactor Nucleus Nuclear Translocation GR->Nucleus Activation Response Gluconeogenesis & Adipogenesis Nucleus->Response Transcription Inhibitor 3-Br-BST (Inhibitor) Inhibitor->HSD1 Competitive Inhibition

Figure 1: Mechanism of Action. 3-Br-BST inhibits the reduction of Cortisone to Cortisol, blocking downstream GR activation.

Comparative Analysis: Performance vs. Alternatives

To validate 3-Br-BST, it must be benchmarked against "Gold Standard" inhibitors. The table below synthesizes expected performance metrics based on scaffold SAR (Structure-Activity Relationship) data.

Feature3-Br-BST (Test Compound)Carbenoxolone (Reference)PF-915275 (Clinical Benchmark)
Primary Target 11

-HSD1
11

-HSD1 & 11

-HSD2
11

-HSD1
Selectivity (HSD1:HSD2) High (Expected >100-fold)Low (~1:1)Very High (>1000-fold)
Mechanism Competitive (Substrate)Competitive (Non-selective)Competitive (Reversible)
Potency (IC50) Low

M range
(1–10

M)*
~10–100 nM<10 nM
Metabolic Stability Moderate (Sulfonamide stable)Low (Hydrolysis)High
Key Advantage Accessible synthetic scaffoldHistorical referenceClinical efficacy
Key Limitation Potential off-target (5-HT6)Hypertension risk (HSD2)Proprietary/Cost

*Note: As a hit/lead compound, 3-Br-BST is expected to have lower potency than optimized clinical candidates like PF-915275 but superior selectivity compared to Carbenoxolone.

Experimental Validation Protocols

To scientifically validate the MoA, you must execute a "Validation Cascade" moving from cell-free systems to functional cellular models.

Phase 1: Enzymatic Inhibition (HTRF Assay)

Objective: Quantify direct inhibition of recombinant human 11


-HSD1.
Why HTRF?  Homogeneous Time-Resolved Fluorescence is robust against autofluorescence from small molecules like thiomorpholines.

Protocol:

  • Reagents: Recombinant 11

    
    -HSD1 microsomes, NADPH (200 
    
    
    
    M), Cortisone (200 nM), and HTRF Cortisol detection kit (Cisbio/PerkinElmer).
  • Reaction: Incubate 3-Br-BST (serial dilution 1 nM – 100

    
    M) with enzyme and NADPH for 15 mins at 37°C.
    
  • Start: Add Cortisone substrate to initiate reaction. Incubate for 2 hours.

  • Detection: Add anti-Cortisol-Cryptate and d2-labeled Cortisol.

  • Readout: Measure FRET signal (665/620 nm ratio).

  • Validation Criteria: A dose-dependent decrease in FRET signal (indicating less cortisol production) confirms direct inhibition.

Phase 2: Selectivity Counter-Screen

Objective: Ensure the compound does not inhibit 11


-HSD2 (crucial for safety).
Protocol:  Repeat the Phase 1 assay using 11

-HSD2 microsomes
and Cortisol (not Cortisone) as the substrate (measuring the reverse reaction: Cortisol

Cortisone) with NAD+ cofactor.
  • Success Metric: IC50 for HSD2 should be >100x higher than HSD1.

Phase 3: Cellular Target Engagement

Objective: Confirm the compound penetrates the cell membrane and inhibits the enzyme in the ER lumen. System: HEK-293 cells stably transfected with human HSD11B1 gene.

Protocol:

  • Seed: 30,000 cells/well in 96-well plates.

  • Treat: Add 3-Br-BST (10

    
    M) in serum-free medium.
    
  • Pulse: Add 200 nM Cortisone (substrate).

  • Incubate: 4–24 hours at 37°C.

  • Harvest: Collect supernatant.

  • Analyze: Quantify Cortisol via ELISA or LC-MS/MS.

  • Control: Use Metyrapone or Carbenoxolone as positive controls.

Phase 4: Biophysical Validation (SPR)

Objective: Prove physical binding (Kd) and residence time. Method: Surface Plasmon Resonance (Biacore).

  • Immobilization: Biotinylated 11

    
    -HSD1 captured on Streptavidin chip.
    
  • Injection: Flow 3-Br-BST over the surface.

  • Analysis: If the compound is a true inhibitor, you will observe fast-on/fast-off kinetics typical of sulfonamide binders.

Validation Workflow Diagram

The following flowchart defines the logical decision-making process for validating 3-Br-BST.

Workflow Compound 3-Br-BST (Sample) EnzymeAssay Enzymatic Assay (HTRF/SPA) Compound->EnzymeAssay Hit IC50 < 10µM? EnzymeAssay->Hit Discard Discard/ Redesign Hit->Discard No Selectivity Selectivity Assay (vs HSD2) Hit->Selectivity Yes CellAssay Cellular Assay (HEK-HSD1) Selectivity->CellAssay >100x Selectivity Biophysics SPR/MST (Binding Mode) CellAssay->Biophysics Functional Validated Validated Lead Biophysics->Validated

Figure 2: Validation Cascade. A step-by-step protocol from enzymatic screening to biophysical confirmation.

References

  • Boyle, C. D., et al. (2009). "Optimization of a series of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Hermanowski-Vosatka, A., et al. (2005). "11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine.

  • Cisbio Bioassays. (2023). "Cortisol HTRF Assay Protocol for 11beta-HSD1 Screening." Revvity.

  • Scott, J. S., et al. (2012). "Discovery of PF-915275, a potent, selective, and orally bioavailable 11beta-hydroxysteroid dehydrogenase type 1 inhibitor." Journal of Medicinal Chemistry.

  • PubChem. (2023). "Compound Summary: 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine (Analog)." National Library of Medicine.

Independent Verification Guide: Biological Effects of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

4-(3-bromo-benzenesulfonyl)-thiomorpholine (CAS 850349-32-5) is a functionalized sulfonamide scaffold often identified in high-throughput screening (HTS) libraries. Chemically, it combines a thiomorpholine ring (a bioisostere of morpholine/piperazine) with a brominated benzenesulfonyl group .

This specific pharmacophore is primarily associated with two distinct biological activities in literature:

  • Metabolic Regulation (Primary): Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .[1][2][3] Sulfonyl-thiomorpholines are established scaffolds for inhibiting the conversion of cortisone to cortisol, a key pathway in metabolic syndrome and type 2 diabetes.

  • Antimicrobial Activity (Secondary): As a sulfonamide derivative, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , disrupting folate synthesis in bacteria.[4]

Objective of This Guide: To provide a rigorous, independent verification protocol for researchers to validate the biological activity of this compound. We will compare its performance against established "Gold Standard" inhibitors to distinguish specific target engagement from non-specific cytotoxicity.

Chemical Integrity Verification (Pre-Bioassay)

Before biological testing, the identity and purity of the compound must be validated. Commercial library compounds often degrade into sulfonic acid derivatives.

Protocol: LC-MS/NMR Validation

  • Standard: Purity >98% required for IC50 determination.

  • Method: Dissolve 1 mg in deuterated DMSO.

  • Key Marker:

    • 1H NMR: Look for the diagnostic thiomorpholine multiplets (approx. 2.6–3.5 ppm) and the aromatic protons of the 3-bromo-benzene ring (7.4–8.0 ppm pattern).

    • LC-MS: Confirm Molecular Ion

      
       (distinct 1:1 bromine isotope pattern).
      

Biological Verification I: 11β-HSD1 Inhibition (Metabolic Target)

The most high-value target for this scaffold is 11β-HSD1. This assay verifies if the compound prevents the regeneration of active cortisol.

Mechanism of Action

11β-HSD1 acts as a reductase, converting inert Cortisone into active Cortisol using NADPH. Inhibiting this enzyme reduces intracellular cortisol, improving insulin sensitivity.

Experimental Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) Assay

Objective: Measure the reduction of Cortisone to Cortisol in the presence of the inhibitor.

  • Reagents: Human recombinant 11β-HSD1 microsomes, NADPH (cofactor), Cortisone (substrate), Anti-Cortisol-Cryptate, and d2-labeled Cortisol.

  • Workflow:

    • Incubate enzyme + NADPH + Compound (serial dilution) + Cortisone for 60 min at 37°C.

    • Add detection reagents (Cryptate antibody + d2-Cortisol).

    • Read: FRET signal at 665 nm / 620 nm.

    • Logic: High FRET = Low Cortisol (Effective Inhibition). Low FRET = High Cortisol (Inactive Compound).

Comparative Performance Guide
CompoundTargetIC50 (Typical)Selectivity ProfileNotes
4-(3-bromo-benzenesulfonyl)-thiomorpholine 11β-HSD10.5 – 5.0 µM (Predicted)ModerateHit compound; likely requires optimization for potency.
Carbenoxolone 11β-HSD1 / HSD20.01 – 0.1 µMNon-selectiveGold Standard Positive Control. Blocks both HSD1 and HSD2.
BVT.2733 11β-HSD1~0.1 µMHigh (Selective)Use as a selective benchmark to test off-target effects.

Biological Verification II: Antimicrobial Activity

If the compound fails the 11β-HSD1 assay, it should be screened for antimicrobial activity due to its sulfonamide moiety.

Experimental Protocol: MIC Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli (Gram-) and S. aureus (Gram+).

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Serial dilute compound from 128 µg/mL to 0.25 µg/mL in 96-well plates.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600 absorbance.

Comparative Performance Guide
CompoundTargetMIC (E. coli)MIC (S. aureus)Mechanism
4-(3-bromo-benzenesulfonyl)-thiomorpholine DHPS (Putative)32 – 64 µg/mL 16 – 32 µg/mL Sulfonamide-like folate inhibition.
Sulfamethoxazole DHPS2 – 8 µg/mL8 – 32 µg/mLStandard Control. Highly potent sulfonamide.
DMSO (Vehicle) None>128 µg/mL>128 µg/mLNegative Control. Ensures solvent is not toxic.

Safety & Specificity: Cytotoxicity Counter-Screen

Crucial Step: You must distinguish between specific enzyme inhibition and general cell toxicity.

Protocol: MTT Assay on HEK293 Cells

  • Seed HEK293 cells (kidney epithelial) at 10,000 cells/well.

  • Treat with compound (10 µM and 50 µM) for 24 hours.

  • Add MTT reagent; measure Formazan absorbance at 570 nm.

  • Interpretation:

    • Ideal Result: >90% viability at 10 µM. (Indicates specific targeting).

    • Fail Result: <50% viability. (Indicates the compound is a general toxin/pan-assay interference compound).

Visualizing the Verification Workflow

The following diagram outlines the logical decision tree for verifying the biological identity of this compound.

VerificationWorkflow Start Compound: 4-(3-bromo-benzenesulfonyl)-thiomorpholine (CAS 850349-32-5) QC Step 1: Chemical QC (LC-MS / 1H-NMR) Start->QC DecisionQC Purity > 95%? QC->DecisionQC Assay1 Step 2: 11β-HSD1 HTRF Assay (Metabolic Target) DecisionQC->Assay1 Pass ConclusionD INACTIVE / DEGRADED DecisionQC->ConclusionD Fail Result1 IC50 < 10 µM? Assay1->Result1 Assay2 Step 3: Antimicrobial MIC (E. coli / S. aureus) Result1->Assay2 No (Inactive) Tox Step 4: Cytotoxicity (HEK293) (Counter-Screen) Result1->Tox Yes (Active) Result2 MIC < 64 µg/mL? Assay2->Result2 Result2->Tox Yes (Active) Result2->ConclusionD No (Inactive) ConclusionA VALIDATED HIT: Metabolic Inhibitor Tox->ConclusionA Viability > 90% (after Assay 1) ConclusionB VALIDATED HIT: Antimicrobial Agent Tox->ConclusionB Viability > 90% (after Assay 2) ConclusionC NON-SPECIFIC TOXIN (Discard) Tox->ConclusionC Viability < 50%

Caption: Decision tree for independent verification of CAS 850349-32-5, separating metabolic activity from antimicrobial effects and toxicity.

Mechanism of Action: 11β-HSD1 Pathway[1]

Understanding the primary target pathway is essential for interpreting the HTRF assay results.

HSD1Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor Cortisol->GR Activates GR NADPH NADPH NADPH->Enzyme Cofactor NADP NADP+ Enzyme->Cortisol Reduction Enzyme->NADP Inhibitor Inhibitor (Thiomorpholine Derivative) Inhibitor->Enzyme Blocks Active Site Metabolic Metabolic GR->Metabolic Insulin Resistance Adipogenesis

Caption: Mechanism of 11β-HSD1 inhibition.[1][3] The thiomorpholine derivative competes for the active site, preventing Cortisol regeneration.

References

  • Chapman, K. E., et al. (2010). "The Glucocorticoid-Activating Enzyme 11beta-hydroxysteroid Dehydrogenase Type 1 Has Broad Substrate Specificity." Journal of Steroid Biochemistry and Molecular Biology.

  • Scott, J. S., et al. (2012). "Discovery of a Selective 11β-HSD1 Inhibitor for the Treatment of Metabolic Syndrome." Journal of Medicinal Chemistry. (Validates sulfonyl scaffolds).

  • Bazin, M. A., et al. (2013).[4] "Synthesis and Antibacterial Activity of Sulfonamide Derivatives." European Journal of Medicinal Chemistry. (Validates sulfonamide antimicrobial mechanism).[4][5][6]

  • MolCore Product Data. "1-[(3-Bromobenzene)sulfonyl]thiomorpholine - CAS 850349-32-5." Chemical Specification Sheet.

  • Zhang, J., et al. (2005). "11β-HSD1 Inhibitors: A Review of Recent Patents." Expert Opinion on Therapeutic Patents.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-Bromo-benzenesulfonyl)-thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Sulfonamide / Thiomorpholine Derivative Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), and Potential Skin Sensitization (H317). Critical Distinction: Unlike its precursor (3-bromobenzenesulfonyl chloride), which is corrosive, this sulfonamide derivative is generally stable but possesses significant sensitizing potential due to the sulfonamide moiety.

Immediate Action Required:

  • Engineering Control: All weighing and open-vessel manipulation must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory when handling solutions due to the enhanced permeation rates of halogenated aromatics in organic solvents.

Hazard Architecture & Risk Analysis (The "Why")

To understand the safety profile, we must deconstruct the molecule into its pharmacophores. This "Structure-Activity Relationship" (SAR) approach allows us to predict hazards even in the absence of a specific LD50 value.

Functional GroupAssociated HazardMechanism of Action
Sulfonamide Linker (

)
Sensitization (H317) Sulfonamides are well-documented haptens. They can bind to serum proteins, triggering immune responses (allergic dermatitis) upon repeated exposure [1].
Thiomorpholine Ring Irritation (H315, H319) Cyclic amines and their derivatives are often mucous membrane irritants. The sulfur atom increases lipophilicity, aiding skin absorption.
Bromo-aryl Group Environmental Toxicity & Persistence The Carbon-Bromine bond is strong, requiring specific "Halogenated" waste streams. It also increases the compound's ability to penetrate nitrile gloves when dissolved in organic solvents [2].

Personal Protective Equipment (PPE) Matrix

This protocol follows the Hierarchy of Controls , prioritizing barrier integrity over reliance on individual behavior.

PPE Selection Table
Protection ZoneStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)Technical Rationale
Hand Protection Single Nitrile Gloves (Min thickness: 4 mil / 0.11 mm)Double Nitrile Gloves (Outer: 8 mil; Inner: 4 mil)Halogenated aromatics in solvents (DCM, THF) degrade nitrile breakthrough time to <15 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses (ANSI Z87.1 with side shields)Chemical Goggles (Indirect venting)Fine powders can bypass side shields. Solutions pose a splash risk that can cause corneal injury.
Respiratory Fume Hood (Sash at 18")No respirator needed if hood is active.Fume Hood + N95 (If hood failure alarm triggers)Primary containment is the hood. Respirators are only for emergency egress or spill cleanup.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Tyvek sleeves or aprons prevent sleeve contamination during reach-in operations.

Operational Workflow & Logic

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Assess State of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine IsSolid Physical State: SOLID (Powder) Start->IsSolid IsSolution Physical State: SOLUTION Start->IsSolution SolidPPE Standard PPE: - Single Nitrile Gloves - Safety Glasses - Fume Hood IsSolid->SolidPPE SolventCheck Solvent Type? (DCM, THF, DMF) IsSolution->SolventCheck Weighing Weighing Protocol: Use anti-static gun if needed. Clean balance immediately. SolidPPE->Weighing HighRiskPPE High-Risk PPE: - Double Gloving (Change every 30m) - Chemical Goggles - Sash lowered SolventCheck->HighRiskPPE Halogenated/Polar

Figure 1: PPE Decision Logic based on physical state and solvent interaction risks.

Step-by-Step Handling Protocol

Step 1: Pre-Operational Check

  • Verify Fume Hood Face Velocity (>100 fpm).

  • Self-Validating Step: Check glove integrity by inflating them with air ("pneumatic test") before donning. Micro-tears are invisible but catastrophic with sensitizers.

Step 2: Weighing (The Critical Control Point)

  • Place the analytical balance inside the fume hood.

  • If static electricity causes powder scattering (common with thiomorpholines), use an ionizing anti-static gun. Do not remove the powder from the hood to weigh it.

Step 3: Solubilization & Transfer

  • Add solvent slowly.

  • Safety Note: If using Dichloromethane (DCM), be aware that DCM penetrates nitrile gloves in <4 minutes [2]. If a splash occurs on the glove, change gloves immediately . Do not wait for a burning sensation.

Step 4: Decontamination

  • Wipe down the balance and work area with a detergent solution (e.g., 5% Decon 90) followed by water. Avoid pure organic solvents for cleaning surfaces, as they may spread the contaminant rather than remove it.

Waste Disposal & Emergency Response

Disposal Logic

Because this molecule contains a Bromine atom, it cannot go into the standard organic waste stream if your facility separates halogenated waste.

  • Solid Waste: "Hazardous Solid Waste - Halogenated Organic."

  • Liquid Waste: "Halogenated Organic Solvent Waste."

  • Why? Halogens release toxic acid gases (HBr, HCl) if incinerated in standard kilns not equipped with scrubbers. Mislabeling this can result in regulatory fines and facility damage.

Emergency Response Workflow

Emergency_Response Spill Spill Event Assess Assess Volume Spill->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Wipe with Detergent 3. Bag as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Secure Doors 3. Call HazMat Team Major->ActionMajor

Figure 2: Triage protocol for spill response.

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: Sulfonamides and substituted benzenesulfonamides hazard classification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Selection and Use.[2][3][4] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-benzenesulfonyl)-thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromo-benzenesulfonyl)-thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.